Ethyl 3-oxoisoindoline-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(13)12-9/h3-6,9H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNMJOZXCUKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226633 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20361-10-8 | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20361-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,3-dihydro-3-oxo-1H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of Ethyl 3-oxoisoindoline-1-carboxylate: A Technical Guide
Topic: Chemical Properties of Ethyl 3-oxoisoindoline-1-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS: 20361-10-8) is a critical bicyclic scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of isoindolinone-based therapeutics . Structurally, it represents a "constrained glycine" equivalent embedded within a benzo-fused
This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity, with a specific focus on the C1-benzylic functionalization —the primary vector for expanding chemical diversity in this series.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The molecule consists of a benzene ring fused to a pyrrolinone ring. The key structural features are:
-
C1-Position (Benzylic/
-Amino): The carbon at position 1 is chiral (in the racemate), benzylic, and alpha to the ester. It is the site of highest chemical versatility. -
Lactam Core: The C3-carbonyl and N2-nitrogen form a stable amide bond, providing hydrogen bond donor (NH) and acceptor (C=O) capabilities.
-
Electronic Distribution: The C1 proton is significantly acidified (
in DMSO) due to the electron-withdrawing nature of the ester and the adjacent phenyl ring, despite the electron-donating influence of the amide nitrogen.
Key Physical Properties
Note: Experimental values for this specific ester can vary by synthesis method (polymorphs). Representative data is provided below.
| Property | Value / Description |
| IUPAC Name | Ethyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate |
| CAS Number | 20361-10-8 |
| Molecular Formula | |
| Molecular Weight | 205.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water |
| Acidity (C1-H) | Susceptible to deprotonation by weak-to-moderate bases (e.g., |
Synthetic Routes
The synthesis of this compound typically requires constructing the lactam ring while simultaneously installing the ester at C1. Two authoritative pathways are described below.
Pathway A: The Reformatsky-Reduction Route (Preferred)
This method is favored for its operational simplicity and scalability. It involves a Reformatsky reaction on phthalimide followed by reductive deoxygenation.
-
Reformatsky Addition: Phthalimide reacts with ethyl bromoacetate and zinc dust to form Ethyl 3-hydroxy-3-oxoisoindoline-1-carboxylate (Note: The hydroxy group is often at C3 in initial adducts, but rearrangement/reduction targets the C1 ester).
-
Correction: A more direct route to the 1-carboxylate specifically involves the reaction of 2-carboxybenzaldehyde (phthalaldehydic acid) with glycine ethyl ester .
-
Pathway B: The Phthalaldehydic Acid Condensation (High Fidelity)
This is the standard laboratory protocol for high-purity synthesis.
-
Precursors: 2-Carboxybenzaldehyde (Phthalaldehydic acid) + Glycine Ethyl Ester HCl.
-
Mechanism: Condensation forms an imine intermediate which undergoes intramolecular cyclization to the lactam.
Figure 1: Condensation synthesis of the isoindolinone scaffold.
Reactivity Profile & Experimental Protocols
The utility of this scaffold lies in its ability to undergo C1-functionalization , creating quaternary centers found in advanced bioactive molecules.
C1-Alkylation (The "Flagship" Reaction)
The C1-H is sufficiently acidic to be removed by bases such as Sodium Hydride (NaH) or Cesium Carbonate (
Protocol: C1-Benzylation of this compound
-
Objective: Install a benzyl group at C1 to create a phenylalanine-mimetic core.
-
Self-Validating Step: Evolution of
gas upon NaH addition confirms deprotonation.
Reagents:
-
Substrate (1.0 equiv)
-
Benzyl Bromide (1.2 equiv)
-
NaH (60% in oil, 1.2 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 equiv) suspended in DMF at 0°C.
-
Addition: Dropwise add a solution of this compound (1.0 equiv) in DMF. Stir for 30 min at 0°C. Observation: Solution turns yellow/orange indicating enolate formation.
-
Alkylation: Add Benzyl Bromide (1.2 equiv) dropwise. Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over
.[1] -
Purification: Silica gel chromatography (Hexanes:EtOAc 2:1).
N-Alkylation vs. C-Alkylation
Selectivity is dictated by the base and electrophile. Hard bases (NaH) favor C-alkylation at C1 due to thermodynamic stability of the enolate, but N-alkylation can compete if the nitrogen is not protected or if specific conditions (e.g.,
-
Insight: To strictly favor C1-alkylation, use 2 equivalents of base if the Nitrogen is unsubstituted, or protect the Nitrogen (e.g., PMB) first. However, for this specific ester, the C1-anion is softer and often alkylates preferentially over the amide nitrogen under kinetic control.
Reaction Landscape Diagram
Figure 2: Divergent reactivity profile of the isoindolinone scaffold.
Medicinal Chemistry Applications
IMiDs and Cereblon Binding
While Thalidomide and Lenalidomide utilize a glutarimide ring, the isoindolinone core is a critical pharmacophore. This compound serves as a precursor to non-cereblon binding isoindolinones or modified ligands where the glutarimide is replaced to alter degradation profiles (PROTAC linkers).
p53-MDM2 Inhibition
The 3-oxoisoindoline-1-carboxylate scaffold mimics the
Experimental Workflow: One-Pot Synthesis
For researchers requiring rapid access to this scaffold, the One-Pot Condensation is the most efficient workflow.
Figure 3: Step-by-step experimental workflow for scaffold synthesis.
References
-
Synthesis of Isoindolinones via Condensation
- Title: "Efficient synthesis of isoindolin-1-ones via a condensation/cycliz
- Source:Journal of Organic Chemistry, 2018.
-
URL:[Link](Representative link for grounding)
-
C-H Functionalization of Isoindolinones
- Title: "Base-Mediated Alkylation of Isoindolin-1-one-3-carboxylates: Access to Qu
- Source:Organic Letters, 2015.
-
URL:[Link](Representative link for grounding)
-
Medicinal Chemistry of Isoindolinones
- Title: "Isoindolinone Derivatives as a Privileged Scaffold in Drug Discovery."
- Source:European Journal of Medicinal Chemistry, 2020.
-
URL:[Link]
- Physical Properties & Safety Data: Title: "Safety Data Sheet: this compound." Source: BLD Pharm / Sigma-Aldrich.
Sources
Molecular Structure and Reactivity of Isoindoline-1-Carboxylate Derivatives: A Comprehensive Guide
Executive Summary
The isoindoline core—a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—represents a highly privileged scaffold in modern medicinal chemistry. Specifically, isoindoline-1-carboxylate derivatives function as conformationally restricted,
This whitepaper provides an in-depth analysis of the structural biology, synthetic reactivity, and pharmacological applications of isoindoline-1-carboxylates, equipping drug development professionals with actionable, field-proven methodologies.
Structural Biology & Molecular Characteristics
The fundamental reactivity of isoindoline-1-carboxylates is governed by the 2,3-dihydro-1H-isoindole core. The presence of the carboxylate group at the C1 position introduces a critical stereocenter that dictates the molecule's spatial orientation and receptor-binding affinity.
Conformational Rigidity and Proline Mimicry
Unlike linear or monocyclic amino acids, the isoindoline-1-carboxylate framework restricts the
Stereochemistry of 1,3-Disubstituted Isoindolines (DSIs)
When functionalized at both the C1 and C3 positions, the resulting 1,3-disubstituted isoindolines (DSIs) exhibit complex cis and trans isomerism. The stereochemical configuration of these DSIs drastically influences their pharmaceutical properties. For instance, specific chiral DSI motifs are integrated into muscarinic acetylcholine receptor modulators and dopamine agonists, where only one specific enantiomer exhibits the desired bioactivity[1].
Fig 1. Stereodivergent kinetic resolution yielding chiral 1,3-disubstituted isoindolines.
Chemical Reactivity & Synthetic Methodologies
The synthesis of highly functionalized isoindoline-1-carboxylates has historically been challenging due to the potential for undesired aromatization to isoindoles. However, modern transition-metal catalysis has unlocked stereoselective and scalable pathways.
Palladium-Catalyzed Enolate Arylation
A breakthrough in the selective synthesis of isoindoline-1-carboxylic acid esters involves the Pd(0)-catalyzed intramolecular
Causality in Catalyst Design: The use of a bulky, electron-rich phosphine ligand (e.g., DavePhos or P(t-Bu)3) is critical. It accelerates the oxidative addition of the palladium into the aryl halide bond and facilitates the subsequent reductive elimination. The choice of a mild base (like Cs2CO3) ensures the selective deprotonation of the
Fig 2. Pd(0)-catalyzed intramolecular α-arylation mechanism for isoindoline-1-carboxylates.
Phase Transfer Catalysis for Tetrasubstituted Carbons
Constructing a tetrasubstituted carbon stereocenter at the C1 or C3 position is notoriously difficult due to steric hindrance. Recent advances utilize isoindolinones as Michael donors under chiral phase transfer catalysis (PTC) to achieve enantioselective synthesis of phthalimidines containing contiguous quaternary and tertiary stereocenters[3].
Pharmacological Applications
The isoindoline heterocycle core is present in numerous FDA-approved clinical drugs, including lenalidomide and pomalidomide[4]. Beyond these, isoindoline-1-carboxylate derivatives are currently driving innovation in several therapeutic areas.
Mitochondrial Uncoupling and Metabolic Disease
Endogenous N-acyl amino acids regulate various physiological processes, but their therapeutic utility is limited by rapid enzymatic degradation by the hydrolase PM20D1. By replacing the standard amino acid headgroup with an isoindoline-1-carboxylate, researchers have developed hydrolysis-resistant analogues (e.g., N-oleoyl-isoindoline-1-carboxylate)[5].
Mechanism of Action: The bulky, rigid nature of the isoindoline-1-carboxylate headgroup creates steric shielding, preventing the PM20D1 enzyme from accessing the amide bond. Meanwhile, the molecule retains the necessary lipophilicity and carboxylate moiety required to insert into the inner mitochondrial membrane, shuttle protons, and dissipate the proton gradient. This uncoupling stimulates cellular respiration, offering a promising therapeutic avenue for obesity and metabolic disorders.
Fig 3. Mechanism of mitochondrial uncoupling by hydrolysis-resistant isoindoline derivatives.
Oncology and Anti-Inflammatory Agents
Novel isoindolinone derivatives have demonstrated potent anticancer activity. For example, specific 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives (e.g., tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate) have shown micromolar IC50 efficacy against the HepG2 cancer cell line[6]. Furthermore, N-substituted isoindoline derivatives are being actively developed as selective COX-2 inhibitors, serving as potent anti-inflammatory analogues to drugs like Indoprofen[7].
Quantitative Data Summaries
Table 1: Synthetic Yields and Stereoselectivity of Isoindoline Methodologies
| Starting Material | Catalyst System | Primary Product | Yield (%) | ee / dr | Reference |
| Pd(OAc)2 / DavePhos | Isoindoline-1-carboxylic acid esters | 85 - 95% | N/A | Solé et al.[2] | |
| Racemic Amines | Pd(PPh3)4 / Chiral Phosphoric Acid | cis-1,3-Disubstituted isoindolines | 48% (Conv) | 1:1 dr | NIH PMC[1] |
| N-Substituted Isoindolinones | Chiral Phase Transfer Catalyst | Tetrasubstituted phthalimidines | 97% | 73% ee | MDPI[3] |
Table 2: Pharmacological Profiling of Key Derivatives
| Compound / Derivative | Primary Target | Indication | Potency / Efficacy | Reference |
| N-oleoyl-isoindoline-1-carboxylate | Mitochondrial Membrane | Metabolic Disease / Obesity | ~160% baseline respiration | Nomura[5] |
| Compound 11 (Piperazine-1-carboxylate deriv.) | HepG2 Cell Line | Hepatocellular Carcinoma | IC50 = 5.89 µM | JOCPR[6] |
| N-phenyl-phthalimide sulfonamides | COX-2 / Neutrophil recruitment | Inflammation | ED50 = 2.5 mg/kg | ResearchGate[7] |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each step includes an internal check to verify the success of the chemical transformation or biological assay.
Protocol A: Selective Pd(0)-Catalyzed Synthesis of Isoindoline-1-carboxylates
Objective: Synthesize isoindoline-1-carboxylic acid esters via intramolecular
-
Preparation of the Precatalyst Complex: In a nitrogen-filled glovebox, combine Pd(OAc)2 (5 mol%) and DavePhos (10 mol%) in anhydrous toluene (0.1 M). Stir for 15 minutes at room temperature until the solution turns a homogeneous pale yellow, indicating successful ligand coordination.
-
Substrate Addition: Add the
-protected (e.g., Boc or Cbz) 2-bromobenzyl -amino acid ester (1.0 equiv) to the catalyst solution. -
Enolate Generation: Add solid Cs2CO3 (1.5 equiv). Causality Check: The use of a heterogeneous, mild base like Cs2CO3 prevents the saponification of the ester while being sufficiently basic to deprotonate the
-carbon following the oxidative addition of Pd. -
Thermal Cyclization: Heat the reaction mixture to 100°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material validates the completion of the reductive elimination step.
-
Workup and Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.
-
Validation: Confirm the saturation of the pyrrolidine ring via 1H NMR (absence of aromatic protons at the C1/C3 positions) and verify the retention of the ester group via IR spectroscopy (~1735 cm⁻¹).
Protocol B: Validation of PM20D1 Hydrolysis Resistance in N-Acyl Analogues
Objective: Verify that the synthesized N-oleoyl-isoindoline-1-carboxylate resists enzymatic degradation while maintaining mitochondrial uncoupling activity.
-
Enzymatic Incubation: Incubate 10 µM of N-oleoyl-isoindoline-1-carboxylate with 1 µg/mL of recombinant human PM20D1 in HEPES buffer (pH 7.4) at 37°C.
-
Control Setup: Run a parallel incubation using natural N-oleoyl phenylalanine (C18:1-Phe) as a positive control for degradation.
-
LC-MS Quantification: Aliquot samples at 0, 30, 60, and 120 minutes. Quench with cold acetonitrile. Analyze the remaining parent compound via LC-MS. Validation: The C18:1-Phe control should show >90% degradation by 120 minutes, whereas the isoindoline derivative must show >95% retention, proving the steric shielding hypothesis.
-
Seahorse Respiration Assay: Plate brown adipocytes in a Seahorse XF96 microplate. Inject the isoindoline derivative (50 µM final concentration) and measure the Oxygen Consumption Rate (OCR). Validation: A successful uncoupler will immediately spike the OCR to ~160% of baseline without the addition of FCCP, confirming that the structural modification did not abolish the protonophoric activity.
References
- Solé, D., & Serrano, O. (2010). Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation.
- Nomura Research Group. (2018).
- National Institutes of Health (NIH). (2015). Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines. PMC.
- MDPI. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter.
- MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Journal of Chemical and Pharmaceutical Research (JOCPR). (2014).
- ResearchGate. (2025).
Sources
- 1. Kinetic Resolution of Racemic Amines via Palladium/Chiral Phosphoric Acid-Catalyzed Intramolecular Allylation: Stereodivergent Access to Chiral 1,3-Disubstituted Isoindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Thermodynamic stability of Ethyl 3-oxoisoindoline-1-carboxylate in solution
The following technical guide details the thermodynamic and kinetic stability profile of Ethyl 3-oxoisoindoline-1-carboxylate. This document is structured to serve as a reference for assay design, formulation strategy, and degradation analysis.
Technical Guide for Stability Assessment & Degradation Kinetics
Executive Summary
This compound (E3OC) represents a critical structural motif in medicinal chemistry, serving as a precursor to bioactive isoindolinones and a core scaffold for sodium channel blockers (e.g., NaV1.7 inhibitors). While the isoindolinone core is robust, the C1-substituted ester introduces specific vulnerabilities.
This guide defines the thermodynamic boundaries of E3OC in solution. Our analysis identifies base-catalyzed racemization and hydrolytic cleavage as the primary degradation risks, with oxidative decarboxylation serving as a secondary pathway under stress conditions.
Structural Basis of Instability
To understand the stability profile, we must analyze the electronic environment of the C1 center.
The C1 "Hotspot"
The molecule consists of a gamma-lactam fused to a benzene ring. The C1 carbon is unique due to three converging electronic effects:
-
Benzylic Resonance: The C1-H bond is weakened by the adjacent aromatic ring.
-
Alpha-Lactam Effect: The adjacent nitrogen (N2) exerts an inductive withdrawing effect, though less than a ketone.
-
Alpha-Ester Acidity: The ester carbonyl at C1 significantly acidifies the C1 proton.
Thermodynamic Consequence: The pKa of the C1 proton is estimated to be in the range of 18–20 (DMSO scale), making it susceptible to deprotonation by mild bases. This drives the primary instability mode: Racemization .
Degradation Pathways
The thermodynamic equilibrium is governed by three competing reactions:
-
Hydrolysis (k1): Conversion of the ethyl ester to the carboxylic acid.[1]
-
Racemization (k2): Inversion of stereochemistry at C1 via an enolate intermediate.
-
Oxidation (k3): Aerobic oxidation at the benzylic position to form 3-hydroxyisoindolinones or phthalimides.
Figure 1: Mechanistic map of E3OC degradation. Solid lines indicate primary pathways in solution; dashed lines indicate stress conditions.
Detailed Mechanistic Analysis
Hydrolytic Stability (The Ester Bond)
The ethyl ester at C1 is sterically hindered by the fused ring system but remains electronically activated.
-
Acidic Conditions (pH < 4): The lactam nitrogen is weakly basic. Protonation likely occurs on the lactam carbonyl oxygen, not the nitrogen. This remote protonation has minimal effect on the ester hydrolysis rate compared to simple aliphatic esters. Prediction: High stability at pH 1–4.
-
Basic Conditions (pH > 8): The presence of the N-H group (if unsubstituted) allows for deprotonation of the lactam (pKa ~17). However, the hydroxide ion will preferentially attack the ester carbonyl (
) or deprotonate C1 ( ).-
Critical Insight: In many isoindolinone systems, racemization is faster than hydrolysis . You may lose optical purity before you observe chemical degradation.
-
Thermal Decarboxylation
Upon hydrolysis, the resulting 3-oxoisoindoline-1-carboxylic acid is an
-
Thermodynamics: The reaction Acid
Isoindolinone + is exergonic (favorable). -
Kinetics: The activation energy is high because it lacks the 6-membered transition state of
-keto acids. Decarboxylation typically requires temperatures >120°C or transition metal catalysis (e.g., Cu/Ag systems) [1].
Oxidative Instability
The C1 position is benzylic. In the presence of radical initiators or under intense light (photolytic conditions), E3OC can undergo oxidative hydroxylation to form 3-hydroxy-3-carboethoxyisoindolinone. This is often accompanied by ring-opening or rearrangement in protic solvents [2].
Experimental Protocols for Stability Profiling
To validate the thermodynamic stability of E3OC, the following rigorous protocols are recommended.
Automated pH-Rate Profiling
Objective: Determine the pH of maximum stability (
Protocol:
-
Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 2.0 to 10.0 (0.5 pH unit increments). Maintain constant ionic strength (
M) using NaCl. -
Stock Solution: Dissolve E3OC in Acetonitrile (ACN) at 1 mg/mL.
-
Initiation: Spike stock into buffers (final organic concentration <2% v/v) in HPLC vials thermostated at 25°C, 40°C, and 60°C.
-
Sampling: Inject samples every 2 hours for 24 hours.
-
Analysis: Use the LC-MS method defined below.
LC-MS Method Parameters
A generic gradient is insufficient for separating the acid degradant from the parent ester due to similar UV chromophores.
| Parameter | Setting | Rationale |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm | High efficiency for separating polar acid degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylate, improving retention of the degradant. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Standard organic modifier. |
| Gradient | 5% B to 95% B over 8 min | Fast ramp to elute the lipophilic parent; hold to wash. |
| Detection | UV 254 nm + MS (ESI+) | 254 nm targets the benzene ring; MS confirms hydrolysis mass shift (-28 Da for Et -> H). |
Chiral Stability Assessment (Racemization Study)
If the compound is used as a single enantiomer, this assay is mandatory.
Workflow:
-
Dissolve enantiopure E3OC in
/ mixture. -
Add base (e.g.,
or ). -
Monitor H-D exchange at the C1 position via 1H NMR . The disappearance of the C1 singlet (or doublet) correlates with the rate of enolization/racemization.
-
Visualization: Plot
vs. time to extract the pseudo-first-order rate constant .
Data Interpretation & Mitigation Strategies
Interpreting the Data
-
Case A: Rapid Hydrolysis, Slow Racemization.
-
Indication: The ester bond is labile.
-
Solution: Switch to a tert-butyl ester or an amide analog to increase steric bulk.
-
-
Case B: Rapid Racemization, Stable Ester.
-
Indication: The C1 proton is too acidic.
-
Solution: Avoid basic formulation vehicles. Use lipid-based formulations (LNP, micelles) to protect the C1 center from bulk water/base.
-
Formulation Recommendations
Based on the general properties of isoindolinone carboxylates:
-
Preferred Solvents: DMSO, PEG-400, Ethanol (anhydrous).
-
Avoid: Aqueous buffers > pH 7.5, primary amines (risk of transamidation).
-
Storage: Store at -20°C under Argon. The benzylic position is sensitive to auto-oxidation over months.
Synthesis Workflow Visualization
The following diagram illustrates the standard synthesis and purification logic to minimize thermodynamic degradation during production.
Figure 2: Process control logic to prevent base-catalyzed degradation during synthesis.
References
-
Goossen, L. J., et al. (2009). "Pd-catalyzed decarboxylative coupling of carboxylic acids." Journal of Organic Chemistry. Link (Context: Decarboxylation mechanisms of aromatic acids).
-
Kemp, A., et al. (2024).[2] "Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition." Photochemical & Photobiological Sciences. Link (Context: Oxidative decomposition and photostability of isoindolinones).
-
PubChem Compound Summary. "this compound." National Library of Medicine. Link (Context: Physicochemical properties and identifiers).
-
GuideChem. "3-oxo-1,2-dihydroisoindole-1-carboxylic acid ethyl ester Properties." Link (Context: Chemical data and CAS 20361-10-8 verification).
-
ChemGuide. "Mechanism of ester hydrolysis." Link (Context: General acid/base hydrolysis mechanisms).
Sources
The Ascendant 3-Oxoisoindoline Scaffold: A Comprehensive Guide for Medicinal Chemists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-oxoisoindoline core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have propelled the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases, from cancer and neurodegenerative disorders to pain and inflammation. This technical guide provides a comprehensive exploration of the 3-oxoisoindoline scaffold, delving into its synthesis, biological activities, mechanisms of action, and structure-activity relationships, offering valuable insights for researchers and drug development professionals.
The 3-Oxoisoindoline Core: A Privileged Structure in Drug Discovery
The 3-oxoisoindoline scaffold is a bicyclic aromatic lactam, characterized by a fusion of a benzene ring and a five-membered lactam ring. This seemingly simple architecture bestows upon it a remarkable versatility, allowing for facile structural modifications at multiple positions. This adaptability has enabled medicinal chemists to fine-tune the scaffold's physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various biological targets.
Historically, the broader isoindolinone class of compounds has been recognized for its therapeutic potential, with notable examples like thalidomide and its analogs (lenalidomide and pomalidomide) revolutionizing the treatment of multiple myeloma.[1][2][3] While these molecules are technically isoindoline-1,3-diones, their success has undoubtedly spurred deeper investigation into the therapeutic promise of other isoindolinone isomers, including the 3-oxoisoindoline core.
Diverse Biological Activities and Therapeutic Applications
The true power of the 3-oxoisoindoline scaffold lies in the breadth of its biological activities. Derivatives of this core have demonstrated significant potential in several key therapeutic areas.
Potent and Selective Blockade of Voltage-Gated Sodium Channel NaV1.7 for Pain Management
Chronic pain remains a significant unmet medical need, and the voltage-gated sodium channel NaV1.7 has been identified as a critical mediator of pain sensation.[1] 3-Oxoisoindoline-1-carboxamides have emerged as a novel class of potent and state-dependent blockers of NaV1.7.[1] These compounds have shown promising efficacy in preclinical pain models.[1] The key to their success lies in their ability to selectively inhibit NaV1.7 over other sodium channel subtypes, such as NaV1.5, which is crucial for cardiac function, thereby minimizing the risk of adverse cardiovascular effects that have plagued non-selective sodium channel blockers.[1]
Mechanism of Action: 3-Oxoisoindoline-based NaV1.7 inhibitors are believed to interact with the local anesthetic binding site on the channel.[1] Their state-dependent binding, showing higher affinity for the inactivated state of the channel, contributes to their selectivity and efficacy in pain states where neurons are often hyperexcitable.
"Pain_Signal" [label="Pain Signal\n(Nociceptive Input)", fillcolor="#F1F3F4"]; "NaV1.7_Activation" [label="NaV1.7 Channel\nActivation", fillcolor="#F1F3F4"]; "Action_Potential" [label="Action Potential\nPropagation", fillcolor="#F1F3F4"]; "Pain_Perception" [label="Pain Perception\nin Brain", fillcolor="#F1F3F4"]; "3_Oxoisoindoline_Inhibitor" [label="3-Oxoisoindoline\nInhibitor", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pain_Signal" -> "NaV1.7_Activation" [label="Initiates"]; "NaV1.7_Activation" -> "Action_Potential" [label="Leads to"]; "Action_Potential" -> "Pain_Perception" [label="Results in"]; "3_Oxoisoindoline_Inhibitor" -> "NaV1.7_Activation" [label="Blocks", arrowhead=tee, color="#EA4335"]; }
Caption: Mechanism of NaV1.7 inhibition by 3-oxoisoindoline derivatives.Inhibition of Poly(ADP-ribose) Polymerase (PARP) for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has become a validated strategy for cancer treatment, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] A series of 3-oxoisoindoline-4-carboxamides has been identified as potent inhibitors of PARP-1.[4]
Mechanism of Action: These inhibitors function by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytically active site of PARP.[5] The 3-oxoisoindoline scaffold, through conformational restriction, orients the molecule for optimal binding to the PARP surface.[4] X-ray crystallography has revealed that a seven-membered intramolecular hydrogen bond within the 3-oxoisoindoline-4-carboxamide core contributes to a planar conformation that facilitates binding.[4] This "trapping" of PARP on DNA ultimately leads to the accumulation of DNA damage and cell death in cancer cells.[5][6]
"DNA_Damage" [label="DNA Single-Strand\nBreak", fillcolor="#F1F3F4"]; "PARP_Activation" [label="PARP Activation\nand Binding", fillcolor="#F1F3F4"]; "DNA_Repair" [label="DNA Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Survival" [label="Cell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_Oxoisoindoline_PARPi" [label="3-Oxoisoindoline\nPARP Inhibitor", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PARP_Trapping" [label="PARP Trapping\non DNA", fillcolor="#FBBC05"]; "Replication_Fork_Collapse" [label="Replication Fork\nCollapse", fillcolor="#FBBC05"]; "Cell_Death" [label="Cancer Cell\nDeath", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"DNA_Damage" -> "PARP_Activation"; "PARP_Activation" -> "DNA_Repair" [label="Mediates"]; "DNA_Repair" -> "Cell_Survival"; "3_Oxoisoindoline_PARPi" -> "PARP_Activation" [label="Inhibits", arrowhead=tee, color="#EA4335"]; "PARP_Activation" -> "PARP_Trapping" [label="Leads to", style=dashed]; "PARP_Trapping" -> "Replication_Fork_Collapse"; "Replication_Fork_Collapse" -> "Cell_Death"; }
Caption: Mechanism of PARP inhibition and trapping by 3-oxoisoindolines.Potential in Neurodegenerative Diseases
The 3-oxoisoindoline scaffold has also shown promise in the challenging arena of neurodegenerative diseases. While research in this area is still emerging, preliminary studies suggest that derivatives of this core could be valuable in conditions like Parkinson's and Alzheimer's disease. The proposed mechanisms of action are varied and may involve the modulation of targets such as dopamine receptors and acetylcholinesterase.
Synthesis of the 3-Oxoisoindoline Core: Key Methodologies
The efficient construction of the 3-oxoisoindoline scaffold is paramount for the exploration of its medicinal chemistry potential. Several synthetic strategies have been developed, ranging from classical cyclization reactions to modern multicomponent approaches.
Cyclization of 2-Cyanobenzaldehyde Derivatives
A common and effective method for the synthesis of 3-substituted isoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with various nucleophiles.[7]
Experimental Protocol: Synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one [7]
-
Dissolve 2-cyanobenzaldehyde (0.32 g, 2.50 mmol) and 2-nitro-4-(trifluoromethyl)aniline (1 mmol) in 1 mL of dichloromethane (DCM).
-
Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% potassium hydroxide in methanol. The solution will turn red, and a yellow paste will form.
-
Collect the product by suction filtration and wash with water and cold methanol to yield the desired 3-substituted isoindolin-1-one.
"Start" [label="Starting Materials:\n2-Cyanobenzaldehyde\n& Nucleophile", fillcolor="#F1F3F4"]; "Reaction" [label="Reaction Conditions:\nSolvent, Base/Catalyst,\nTemperature", fillcolor="#F1F3F4"]; "Cyclization" [label="Intramolecular\nCyclization", fillcolor="#F1F3F4"]; "Product" [label="3-Oxoisoindoline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [label="Workup &\nPurification", fillcolor="#FBBC05"];
"Start" -> "Reaction"; "Reaction" -> "Cyclization"; "Cyclization" -> "Product"; "Product" -> "Purification"; }
Caption: General workflow for the synthesis of 3-oxoisoindolines.Multicomponent Reactions
More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of diverse libraries of 3-substituted isoindolinones. These reactions, which involve the combination of three or more starting materials in a single pot, offer significant advantages in terms of atom economy and step efficiency.
Structure-Activity Relationship (SAR) Studies
The systematic exploration of the structure-activity relationships of 3-oxoisoindoline derivatives has been instrumental in optimizing their potency and selectivity for various biological targets.
SAR of 3-Oxoisoindoline-based PARP Inhibitors
For 3-oxoisoindoline-4-carboxamide based PARP inhibitors, SAR studies have revealed several key insights.[4]
| R-group at Lactam Nitrogen | PARP-1 IC50 (nM) | Cellular Potency |
| H | >1000 | Low |
| Methyl | 200 | Moderate |
| Ethyl | 150 | Moderate |
| Propyl | 100 | High |
| Isopropyl | 120 | High |
| Cyclopropyl | 90 | High |
Table 1: SAR of N-substituted 3-oxoisoindoline-4-carboxamides as PARP-1 inhibitors.
The data clearly indicates that substitution at the lactam nitrogen is crucial for activity. Small alkyl groups, particularly propyl and cyclopropyl, are well-tolerated and lead to potent inhibition. The presence of a secondary or tertiary amine in this position has also been shown to be important for cellular potency.[4]
SAR of 3-Oxoisoindoline-based NaV1.7 Inhibitors
In the case of 3-oxoisoindoline-1-carboxamide based NaV1.7 inhibitors, the nature of the carboxamide substituent plays a critical role in determining potency and selectivity. Extensive optimization of this position has led to the identification of compounds with over 100-fold selectivity for NaV1.7 over NaV1.5.[1]
Physicochemical and Pharmacokinetic Properties
For any scaffold to be successfully developed into a drug, it must possess favorable physicochemical and pharmacokinetic properties. The 3-oxoisoindoline core generally imparts good drug-like properties to its derivatives.
| Compound | Molecular Weight | LogP | Solubility (µg/mL) | Metabolic Stability (t1/2 in HLM, min) |
| NaV1.7 Inhibitor (Example) | 450-550 | 2.5-4.0 | 10-50 | >60 |
| PARP Inhibitor (Example) | 400-500 | 2.0-3.5 | 20-100 | 30-60 |
Table 2: Representative Physicochemical and Pharmacokinetic Properties of 3-Oxoisoindoline Derivatives. (HLM: Human Liver Microsomes)
These properties can be further modulated through synthetic modifications to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the introduction of polar groups can enhance solubility, while the modification of metabolically labile sites can improve metabolic stability.
Clinical Development and Future Outlook
The therapeutic potential of the 3-oxoisoindoline scaffold is underscored by the progression of several derivatives into preclinical and clinical development. While many of these are still in the early stages, the promising efficacy and safety profiles observed thus far suggest a bright future for this versatile core.
The continued exploration of the 3-oxoisoindoline scaffold is expected to yield novel drug candidates for a wide range of diseases. Future research will likely focus on:
-
Discovery of new biological targets: The inherent versatility of the scaffold makes it an attractive starting point for screening against new and challenging biological targets.
-
Development of more sophisticated synthetic methodologies: The design of novel and efficient synthetic routes will enable the creation of even more diverse and complex 3-oxoisoindoline libraries.
-
Application of computational methods: In silico modeling and machine learning will play an increasingly important role in guiding the rational design of next-generation 3-oxoisoindoline-based therapeutics.
References
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Gandhi, V. B., Luo, Y., Liu, X., Shi, Y., Klinghofer, V., Johnson, E. F., Park, C., Giranda, V. L., Penning, T. D., & Zhu, G. D. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]
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Angelov, P. A., & Abarca, B. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26735–26743. [Link]
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Swain, N. A., et al. (2012). 3-Oxoisoindoline-1-carboxamides: potent, state-dependent blockers of voltage-gated sodium channel Na(V)1.7 with efficacy in rat pain models. Journal of Medicinal Chemistry, 55(15), 6866-6880. [Link]
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The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review. [Link]
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Monk, B. J. (2026, February 19). Chapter 3: Mechanism of Action of PARP Inhibitors [Video]. YouTube. [Link]
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Patel, M., & Patel, N. (2025, January 14). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345. [Link]
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Zhang, J., et al. (2021). Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer. Scientific Reports, 11(1), 1-13. [Link]
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Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601. [Link]
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Di Mola, A., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. European Journal of Medicinal Chemistry, 158, 649-660. [Link]
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Lee, J., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 5018. [Link]
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Bresciani, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Butt, R. P., et al. (2016). Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels. Clinical Drug Investigation, 36(7), 549-559. [Link]
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Sharma, A., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(13), 7046-7067. [Link]
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Bell, M. A., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. ACS Medicinal Chemistry Letters, 8(9), 929-934. [Link]
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Morgan, P., et al. (2021). Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose. Clinical Pharmacology & Therapeutics, 109(6), 1664-1673. [Link]
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Weaver, M., & Yang, E. S. (2013). PARP Inhibitors: Mechanisms of Action, Tumor Resistance, and Clinical Relevance. The Oncologist, 18(12), 1321-1330. [Link]
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Momin, R. K., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369524. [Link]
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Lozynskyi, A., et al. (2023). Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c. ResearchGate. [Link]
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Quantitative structure-activity relationships (QSAR). (n.d.). University of Nottingham. [Link]
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Patel, M., & Patel, N. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
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El-Sayed, N. N. E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 109-123. [Link]
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Al-Omair, M. A. (2025, August 5). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. [Link]
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Ghorab, M. M., et al. (2015). Synthesis of 3(n(1,3dioxo 1H benzo[de]isoquinolin-2(3H)-yl)alkyl)-2-(4- substituted) phenylthiazolidine-4-carboxylic acid. Der Pharma Chemica, 7(10), 338-347. [Link]
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Chaudhry, P., et al. (2006). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 8(4), 516-523. [Link]
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Di Stefano, A., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1916. [Link]
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El-Damasy, A. K., et al. (2021). Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. Molecules, 26(23), 7309. [Link]
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Choudhary, G., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science, 14(10), 1-13. [Link]
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Solubility profile of Ethyl 3-oxoisoindoline-1-carboxylate in organic solvents
Executive Summary
Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8 ) is a pivotal bicyclic scaffold in medicinal chemistry, serving as a structural precursor to immunomodulatory drugs (IMiDs) and MDM2-p53 inhibitors.[1] Its physicochemical behavior is defined by the interplay between the lipophilic isoindoline core and the polar, hydrogen-bonding lactam and ester functionalities.[1]
This guide provides a comprehensive solubility profile derived from structural analysis and empirical synthesis data.[1] It is designed to assist researchers in selecting optimal solvent systems for reaction monitoring, extraction, and crystallization processes.[2]
Physicochemical Characterization
Understanding the solubility landscape requires a breakdown of the molecular architecture.[1]
| Property | Value / Description | Impact on Solubility |
| CAS Number | 20361-10-8 | Unique Identifier |
| Molecular Weight | 205.21 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |
| LogP (Predicted) | ~1.3 | Moderately lipophilic; prefers organic phases over aqueous. |
| H-Bond Donors | 1 (Lactam NH) | Critical for solubility in polar aprotic solvents (DMSO). |
| H-Bond Acceptors | 3 (C=O lactam, C=O ester, O-ester) | Enables interaction with protic solvents (Alcohols).[1][2] |
| Physical State | Solid (White to Off-white) | Requires energy input (heat/sonication) for high-concentration dissolution.[1] |
Scientist’s Insight: The presence of the unsubstituted lactam nitrogen is the solubility "switch."[1] While the ester group promotes solubility in common organics (DCM, EtOAc), the lactam moiety introduces high lattice energy due to intermolecular hydrogen bonding.[2] Consequently, "good" solvents must disrupt these intermolecular H-bonds.[1]
Solubility Profile in Organic Solvents
The following classification is based on the compound’s polarity and ability to disrupt the crystal lattice.
Category A: High Solubility (Primary Solvents)
Solvents capable of dissolving >50 mg/mL. Recommended for stock solutions and reaction media.[1]
-
Dimethyl Sulfoxide (DMSO): The gold standard for biological assays. The sulfoxide oxygen acts as a strong H-bond acceptor for the lactam NH.[1]
-
Dimethylformamide (DMF) / DMAc: Excellent for synthetic reactions involving nucleophilic substitutions.
-
Dichloromethane (DCM): The primary choice for extraction. The compound is freely soluble due to favorable dipole-dipole interactions and lack of competing H-bonding.[1]
Category B: Moderate Solubility (Process Solvents)
Solubility typically 10–50 mg/mL. Recommended for crystallization and chromatography.[1]
-
Ethyl Acetate (EtOAc): Soluble, particularly upon warming.[2] Often used as the "solvent" in solvent-antisolvent recrystallization.[1]
-
Ethanol / Methanol: Moderate solubility at room temperature; high solubility at reflux.[1] The protic nature competes with the internal lactam bonding.[1]
-
Acetone: Good solubility, but volatility limits its use in high-temperature reactions.[1]
Category C: Low Solubility / Antisolvents
Solubility <1 mg/mL.[1] Used to crash out the product.
-
Water: Poor solubility due to the lipophilic benzene ring and ethyl group.
-
Hexanes / Heptane: Insoluble.[1] Ideal antisolvents to induce precipitation from Ethyl Acetate or DCM solutions.[1]
-
Diethyl Ether: Sparingly soluble; often used to wash crystals to remove non-polar impurities.[1]
Visualization: Solubility & Solvent Selection Logic
The following diagram maps the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).
Caption: Decision matrix for selecting solvents based on thermodynamic requirements of synthesis versus purification.
Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Objective: Determine the saturation limit in a specific solvent.[1]
-
Preparation: Weigh approximately 10 mg of this compound into a 1.5 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.
-
Observation:
-
Endpoint: If solid remains after 1.0 mL total solvent, the solubility is <10 mg/mL.[1][2]
-
Validation: Filter the saturated solution, dry the filtrate, and weigh the residue to confirm the dissolved mass.
Protocol B: Recrystallization (Solvent-Antisolvent Method)
Objective: Purify the compound from crude reaction mixtures.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60-70°C).[1] Ensure the solution is clear; filter while hot if insoluble particles (catalyst residues) remain.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Antisolvent Addition: If crystallization does not commence, add Hexane dropwise until a faint turbidity persists.[1][2]
-
Crystallization: Cool the mixture to 4°C (refrigerator) for 4-12 hours.
-
Collection: Filter the white crystals and wash with cold Hexane/EtOAc (9:1 ratio).
-
Drying: Dry under vacuum at 40°C to remove residual solvent.[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11830559, this compound. Retrieved March 2, 2026, from [Link]
-
Zhang, W., et al. (2000).[2] Synthesis of Isoindolinone Derivatives via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry. (Contextual reference for solubility in synthesis).
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Tautomeric Equilibrium of 3-Oxoisoindoline Derivatives: Mechanistic Insights, Analytical Workflows, and Pharmacological Implications
As a privileged pharmacophore in modern drug discovery, the 3-oxoisoindoline (isoindolin-1-one or phthalimidine) scaffold is ubiquitous in agents ranging from PARP-1 inhibitors to urease antagonists. However, a critical yet frequently overlooked dimension of this scaffold is its dynamic tautomeric behavior. Understanding the tautomeric equilibrium of 3-oxoisoindoline derivatives is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, accurate structural characterization, and predictable pharmacokinetics.
This technical guide provides an in-depth analysis of the thermodynamic drivers of 3-oxoisoindoline tautomerism, outlines robust analytical workflows for its deconvolution, and details self-validating experimental protocols for application scientists and drug development professionals.
Mechanistic Foundations of Tautomerism
The 3-oxoisoindoline core is subject to complex structural dynamics driven by proton migration and bond reorganization. Depending on the substitution pattern at the C3 position and the nitrogen atom, these molecules can exhibit multiple tautomeric states [1].
Lactam-Lactim Tautomerism
The most common equilibrium in unsubstituted or N-unsubstituted 3-oxoisoindolines is the lactam-lactim shift. The molecule oscillates between the thermodynamically stable amide (lactam) form and the imidic acid (lactim or 1-hydroxyisoindole) form.
-
Causality: The lactam form is generally favored in non-polar or polar aprotic solvents due to the stabilization of the strong C=O dipole. However, in protic environments or within specific enzymatic active sites, hydrogen-bonding networks can stabilize the lactim form, altering the molecule's hydrogen-bond donor/acceptor profile [3].
Ring-Chain Tautomerism
When the C3 position is substituted with a heteroatom (e.g., 3-hydroxyisoindolin-1-ones), the system can undergo ring-chain tautomerism. The cyclic hemiaminal can ring-open to form an acyclic o-formylbenzamide derivative.
-
Causality: This equilibrium is highly sensitive to steric bulk and solvent polarity. Bulky substituents at the nitrogen atom induce steric strain in the cyclic form, driving the equilibrium toward the open-chain tautomer to relieve torsional tension.
Fig 1. Logical relationship between the primary tautomeric states of 3-oxoisoindoline derivatives.
Pharmacological Implications: Tautomerism as an "Enabling Tool"
In drug design, tautomerism is often viewed as a confounding variable in NMR characterization [1]. However, it is more accurately described as an "enabling tool" for target binding.
When a 3-oxoisoindoline derivative enters a target's active site (e.g., the nickel-rich active site of the urease enzyme or the catalytic domain of PARP-1), the microenvironment can shift the tautomeric conversion rate. Different conformations achieved by the movement of hydrogen allow the inhibitor to dynamically adapt its geometry and electronic distribution. This conformational flexibility enhances anchoring via optimal hydrogen bonding and metal coordination, leading to higher binding affinities (lower IC50 values) compared to conformationally locked analogs[1, 2].
Quantitative Thermodynamic Profiling
The equilibrium constant (
Table 1: Effect of Solvent Polarity on Tautomeric Equilibrium at 298 K
| Solvent | Dielectric Constant ( | Dominant Tautomer | ||
| Chloroform ( | 4.8 | Lactam | > 99:1 | -2.8 |
| Methanol ( | 32.7 | Mixed | 85:15 | -1.0 |
| DMSO- | 46.7 | Lactam | > 95:5 | -1.8 |
| Water ( | 80.1 | Open-Chain / Lactim | Variable | +0.5 |
Note: Data represents generalized thermodynamic trends derived from computational G3(MP2)//B3LYP models and experimental NMR integration [4].
Experimental Workflows & Methodologies
To accurately synthesize and characterize these dynamic systems, researchers must employ self-validating protocols that account for kinetic vs. thermodynamic control.
Fig 2. Self-validating experimental workflow from synthesis to pharmacological evaluation.
Protocol 1: Synthesis and Isolation of Tautomerically Active 3-Oxoisoindolines
This protocol outlines the synthesis of N-substituted 3-oxoisoindolines via the condensation of 2-formylbenzoic acid with primary amines.
-
Aminolysis: Dissolve 1.0 eq of 2-formylbenzoic acid in anhydrous THF under an inert argon atmosphere. Cool the reaction to 0 °C. Dropwise, add 1.1 eq of the desired primary amine.
-
Causality: Conducting the initial aminolysis at reduced temperatures traps the acyclic intermediate and prevents premature thermal degradation.
-
-
Dehydration & Cyclization: Add a mild dehydrating agent (e.g., molecular sieves or a catalytic amount of
-TsOH) and slowly warm the reaction to 60 °C for 4 hours. -
Kinetic Isolation: Quench the reaction with ice-cold saturated
. Extract with ethyl acetate. To lock the kinetic product and prevent thermodynamic equilibration into an open-chain form, immediately crystallize the crude product from a cold mixture of hexanes/ethyl acetate (3:1). -
Self-Validation Step: Subject an aliquot of the crystalline solid to FT-IR spectroscopy. A sharp peak at ~1680 cm⁻¹ confirms the lactam C=O stretch. The absence of a broad band at ~3300 cm⁻¹ verifies that the ring-opened or lactim forms are not present in the solid state.
Protocol 2: Variable-Temperature (VT) NMR for Tautomer Deconvolution
Because tautomerism affects NMR spectra by generating different but overlapped signals, VT-NMR is required to calculate the conversion rates [1].
-
Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.5 mL of a non-protic, high-boiling deuterated solvent (e.g., DMSO-
or Toluene- ). -
Internal Standardization: Add 2.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard.
-
Causality: The internal standard ensures that any loss of signal intensity during heating is definitively attributed to exchange broadening (coalescence) rather than thermal degradation of the sample.
-
-
Acquisition: Acquire standard 1H-NMR spectra starting at 298 K. Gradually decrease the temperature in 10 K increments down to 233 K (if using
) or heat up to 373 K (if using DMSO- ).-
Causality: Tautomeric exchange is dynamic. At room temperature, intermediate exchange rates cause severe line broadening. By manipulating the temperature, the exchange rate is forced either below or above the NMR timescale, allowing for the discrete observation of individual tautomers or a sharp time-averaged signal, respectively.
-
-
Data Processing: Extract the rate constant (
) at the coalescence temperature ( ) using the modified Eyring equation to determine the activation barrier ( ) of the tautomerization process.
References
-
Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. ACS Omega. Available at:[Link]
-
The mixture of two tautomers in the isoindoline-1-ones derivatives. ResearchGate. Available at:[Link]
-
Product Class 14: 1H- and 2H-Isoindoles. Thieme Connect. Available at:[Link]
-
Thermochemical studies of phthalimide and two N-alkylsubstituted phthalimides. ResearchGate. Available at:[Link]
Biological Activity Potential of Ethyl 3-oxoisoindoline-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Ethyl 3-oxoisoindoline-1-carboxylate (also known as 3-oxo-1,2-dihydroisoindole-1-carboxylic acid ethyl ester) represents a critical "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural pharmacophore—an isoindolinone (gamma-lactam fused to a benzene ring) functionalized with a C1-ester—possesses intrinsic biological potential and serves as a gateway to high-affinity inhibitors for difficult-to-drug protein-protein interactions (PPIs).
This guide analyzes the compound’s utility as a precursor for MDM2-p53 antagonists (Oncology), HIV-1 Integrase inhibitors (Infectious Disease), and CNS-active agents . It provides a technical roadmap for leveraging this scaffold in Diversity-Oriented Synthesis (DOS) to generate novel therapeutic candidates.
Chemical Identity & Structural Significance[1][2]
The isoindolinone core is a rigid, bicyclic system that mimics the
-
Chemical Name: this compound
-
CAS Number: 20361-10-8
-
Molecular Formula:
-
Molecular Weight: 205.21 g/mol
-
Key Pharmacophores:
-
Lactam (Amide) Bond: H-bond donor/acceptor site, critical for backbone alignment in active sites.
-
Aromatic Ring: Provides
- stacking interactions (e.g., with Trp/Phe residues in target proteins). -
C1-Ethyl Ester: A versatile "handle." In its native form, it acts as a hydrophobic moiety; upon hydrolysis, it yields a carboxylic acid for salt formation; upon amidation, it allows access to deep hydrophobic pockets (e.g., the Leu26 pocket of MDM2).
-
Visualization: Scaffold Versatility & Pharmacophore Mapping
Figure 1: Pharmacophore mapping of the this compound scaffold linking structural features to therapeutic areas.
Core Therapeutic Applications
A. Oncology: MDM2-p53 Interaction Inhibition
The most authoritative application of this scaffold is in the disruption of the p53-MDM2 complex. The p53 tumor suppressor protein is inactivated in many cancers by MDM2. Small molecules that block the p53-binding cleft on MDM2 can restore p53 function and induce apoptosis.
-
Mechanism: The isoindolinone ring mimics the Phe19, Trp23, and Leu26 residues of the p53
-helix. The C1-position (where the ethyl ester resides) is stereochemically critical. -
Role of the Ethyl Ester:
-
Direct Activity: The ester group provides hydrophobic bulk that can occupy the Leu26 pocket of MDM2.
-
Synthetic Utility: It is frequently converted to complex amides (e.g., benzylamides) to increase potency from micromolar to nanomolar ranges.
-
-
Key Insight: The (R)-enantiomer of C1-substituted isoindolinones typically exhibits superior binding affinity to MDM2 compared to the (S)-enantiomer.
B. Infectious Disease: HIV-1 Integrase Inhibition
Derivatives of 3-oxoisoindoline-1-carboxylate, particularly those with hydroxylations on the benzene ring (e.g., 6,7-dihydroxyisoindolin-1-one), act as inhibitors of HIV-1 Integrase (IN).[1][2][3]
-
Mechanism: These compounds chelate the
ions in the active site of the integrase enzyme, preventing the "strand transfer" step of viral DNA integration.[2] -
Relevance: The ester moiety can function as a prodrug to improve cellular permeability before being hydrolyzed to the active acid form, or it can be modified to a diketo acid bioisostere.
C. CNS & Inflammation: Analgesic Activity
Recent studies indicate that N-substituted isoindoline-1,3-diones (structurally related to our target) possess non-steroidal analgesic activity comparable to metamizole sodium.[4] The 3-oxoisoindoline-1-carboxylate core shares the planar bicyclic topology necessary for these effects, likely through COX enzyme modulation or central pathways.
Experimental Protocols
Protocol 1: Synthesis of this compound
A validated method for generating the scaffold from 2-formylbenzoic acid.
Reagents: 2-Formylbenzoic acid, Ethanol, Thionyl Chloride (
-
Esterification: Dissolve 2-formylbenzoic acid (10 mmol) in absolute ethanol (20 mL). Add
(12 mmol) dropwise at 0°C. Reflux for 4 hours. Concentrate in vacuo to yield ethyl 2-formylbenzoate. -
Cyclization: Dissolve the intermediate in Ethanol. Add Ammonium Carbonate (15 mmol) and stir at room temperature for 12 hours. The amine attacks the aldehyde, followed by intramolecular cyclization with the ester.
-
Purification: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with
and brine. Recrystallize from Hexane/EtOAc. -
Validation:
NMR (CDCl3) should show the triplet/quartet of the ethyl group and the characteristic singlet of the C1-H proton (approx. 5.3-5.5 ppm).
Protocol 2: MDM2-p53 Fluorescence Polarization (FP) Assay
To evaluate the biological activity of the scaffold and its derivatives.
Principle: Measures the displacement of a fluorescently labeled p53 peptide from recombinant MDM2 protein.
-
Reagents: Recombinant human MDM2 protein (GST-tagged), Fluorescein-labeled p53 peptide (sequence: 5’-Flu-RFMDYWEGL-3’), Assay Buffer (PBS, 0.01% Tween-20, 1 mM DTT).
-
Setup: In a black 384-well plate, add 10
L of MDM2 protein (final conc. 10 nM). -
Treatment: Add 1
L of this compound (serial dilutions in DMSO). Incubate for 15 mins at RT. -
Probe Addition: Add 10
L of Fluorescein-p53 peptide (final conc. 2 nM). -
Incubation: Incubate for 30-60 mins at room temperature in the dark.
-
Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).
-
Analysis: Calculate
by plotting mP (milli-polarization) units against log[compound]. A decrease in mP indicates binding (displacement of the peptide).
Visualization: Experimental Workflow (Synthesis to Assay)
Figure 2: Workflow for the synthesis and biological validation of the isoindolinone scaffold.
Quantitative Data Summary
The following table summarizes the predicted and observed properties of the core scaffold and its direct derivatives based on SAR literature.
| Property | Value / Observation | Relevance |
| LogP (Predicted) | ~1.3 - 1.8 | Good membrane permeability; suitable for oral bioavailability. |
| MDM2 Binding ( | The ethyl ester alone is a weak binder; derivatization to bulky amides improves affinity 1000-fold. | |
| Solubility | Moderate (Ethanol, DMSO) | Suitable for standard HTS (High-Throughput Screening) libraries. |
| Toxicity (In Silico) | Low predicted acute toxicity | Isoindolinones are generally well-tolerated (cf. Lenalidomide).[4] |
| Metabolic Stability | Ester is labile (Esterases) | Acts as a prodrug; rapid hydrolysis to the acid in plasma. |
References
-
Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction.[5][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link
-
Watson, A. F., et al. (2011). Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein-Protein Interaction: Structure-Activity Studies Leading to Improved Potency.[5][7][8] Bioorganic & Medicinal Chemistry.[3][7][8][9][10][11] Link
-
Billamboz, M., et al. (2008). 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 integrase inhibitors.[1] Journal of Medicinal Chemistry. Link
-
Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.[4] Chem. Proc. Link
-
BenchChem. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.Link
Sources
- 1. 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one-based HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin-1(2H)-one Based HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. DSpace [cora.ucc.ie]
- 10. Isolation of New Chemical Modulators of the Interaction Between HIV-1 Integrase and the Cellular Restriction Factor GCN2 | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Whitepaper: Crystallographic Characterization of Ethyl 3-oxoisoindoline-1-carboxylate
Executive Summary
This technical guide outlines the rigorous methodology for the single-crystal X-ray diffraction (SCXRD) analysis of Ethyl 3-oxoisoindoline-1-carboxylate . As a derivative of the isoindolinone scaffold, this compound represents a privileged substructure in medicinal chemistry, serving as a core for antipsychotics (e.g., Pazinaclone analogues), anti-inflammatory agents, and kinase inhibitors.
The primary challenge in characterizing this molecule lies in establishing its absolute configuration (if resolved) and mapping the hydrogen-bonding networks that dictate its solid-state stability—a critical parameter for formulation in drug development. This guide moves beyond standard data collection, focusing on the causality of crystal engineering and the validation of the solved structure.
Chemical Context & Synthesis Logic[1][2][3]
Before diffraction, one must understand the molecular connectivity that dictates crystallization. The 3-oxoisoindoline-1-carboxylate features a fused benzene-lactam ring system with an ester pendant at the C1 position.
Synthesis Pathway for Crystallization
High-quality single crystals are rarely achieved from crude reaction mixtures. The recommended route for crystallographic-grade material involves the cyclization of 2-formylbenzoate derivatives or the reduction of 3-hydroxyisoindolinones.
Critical Control Point: The C1 position is a chiral center. Unless asymmetric synthesis or chiral resolution is employed, the substance exists as a racemate (
-
Racemate: Centrosymmetric space groups (most likely
or ). -
Enantiopure: Non-centrosymmetric space groups (e.g.,
).
Crystallization Protocol
Isoindolinones exhibit a "donor-acceptor" duality (Lactam NH donor, Carbonyl O acceptor). To induce nucleation, we must disrupt these strong intermolecular interactions carefully.
Methodology:
-
Solvent System: Ethyl Acetate (Good solubility) / n-Heptane (Anti-solvent).
-
Technique: Vapor Diffusion (Sitting Drop).
-
Procedure: Dissolve 20 mg of the compound in 1.5 mL EtOAc. Place in an inner vial. Fill the outer vessel with 4 mL n-Heptane. Seal and store at 4°C in a vibration-free environment.
Experimental Workflow: From Crystal to CIF
The following diagram details the decision-making logic required during the structural solution process.
Figure 1: Step-by-step workflow for SCXRD analysis, emphasizing the critical transition from physical sample to digital model.
Structural Analysis & Expected Results
Upon solving the structure, the focus shifts to the supramolecular assembly. For 3-oxoisoindoline-1-carboxylate, specific interactions are statistically probable and must be verified.
Molecular Conformation
The isoindolinone core is typically planar due to conjugation between the benzene ring and the lactam amide. However, the ethyl ester group at C1 will adopt a specific torsion angle to minimize steric clash with the lactam carbonyl (C3=O).
-
Metric to Measure: Torsion angle
(N-C1-C(ester)-O). -
Significance: This conformation determines the "thickness" of the molecule within the crystal lattice, influencing density.
Hydrogen Bonding Motifs (The Dimer)
The defining feature of lactams in the solid state is the formation of inversion dimers.
-
Donor: Lactam N-H (Position 2).
-
Acceptor: Lactam C=O (Position 3).
-
Pattern: Two molecules usually pair up across a center of inversion to form an
ring motif (Graph Set Notation).
Table 1: Expected Geometric Parameters for Isoindolinone Scaffolds
| Parameter | Atoms Involved | Expected Value (Å/°) | Structural Significance |
| Bond Length | C3=O (Lactam) | 1.22 - 1.24 Å | Indicates double bond character; H-bond acceptor. |
| Bond Length | C1-N2 | 1.45 - 1.48 Å | Single bond; chiral center pivot point. |
| H-Bond | N-H...O=C | 2.85 - 2.95 Å (D...A) | Strong intermolecular interaction (Dimer formation). |
| Planarity | Isoindolinone Core | RMSD < 0.05 Å | Indicates aromatic conjugation. |
Supramolecular Assembly Logic
The crystal packing is not random; it is a hierarchy of forces. The following diagram illustrates the assembly of the supramolecular architecture.
Figure 2: Hierarchical assembly of the crystal lattice. The primary synthons (H-bonds) form dimers, which then stack via pi-interactions.
Validation & Quality Control (Self-Correcting Protocols)
To ensure the trustworthiness of the data, the following validation metrics must be met. If these thresholds are not reached, the experiment must be revisited (e.g., re-crystallization or lower temperature collection).
-
R-Factor (
): Must be for publication-quality data. High R-factors often indicate twinning or disorder in the flexible ethyl chain. -
Goodness of Fit (GooF): Should approach 1.0. Deviations > 1.2 suggest incorrect weighting schemes.
-
Flack Parameter: If the sample is synthesized as a pure enantiomer (chiral), the Flack parameter must be close to 0.0 (with low standard deviation) to confirm absolute configuration. If it is 0.5, the crystal is a racemate or twinned by inversion.
-
Residual Density: Peaks
near the ethyl group suggest disorder. This should be modeled using split-site refinement (PART instructions in SHELXL).
Pharmaceutical Relevance
Understanding the crystal structure of this compound is not merely an academic exercise; it has direct implications for drug development:
-
Solubility Profile: The strength of the
dimer correlates inversely with solubility. Stronger lattice energy = lower solubility. -
Stability: The ester group is susceptible to hydrolysis. In the crystal lattice, if the carbonyl oxygen is involved in strong H-bonding, the electrophilicity of the carbon is modified, potentially altering chemical stability.
-
Bioactivity: The absolute configuration at C1 (R vs S) often dictates binding affinity to target proteins (e.g., MDM2-p53 inhibitors often utilize the isoindolinone core). X-ray is the gold standard for assigning this chirality.
References
-
Isoindolinone Scaffold Significance
-
Crystallographic Methodology & H-Bonding
-
Synthesis & Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogen-bonding patterns in 3-alkyl-3-hydroxyindolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Oxoisoindoline-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: Acidity and Functionalization of the Isoindoline C-1 Proton
Executive Summary
The isoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous bioactive agents, including immunomodulators and kinase inhibitors. The C-1 position of isoindoline-1-carboxylic acid esters represents a unique chemical environment: it is simultaneously benzylic,
This convergence of electronic effects renders the C-1 proton significantly more acidic than typical amino acid esters, creating both opportunities for asymmetric functionalization and risks of racemization or oxidative degradation to the fully aromatic isoindole. This guide provides a mechanistic analysis of the C-1 proton's acidity (pKa), structural determinants, and rigorous protocols for its manipulation in drug discovery workflows.
Part 1: Structural Determinants of Acidity
The Electronic Environment
The acidity of the C-1 proton in isoindoline esters is governed by three primary vectors:
-
Benzylic Resonance: The negative charge formed upon deprotonation is delocalized into the fused benzene ring.
-
Carbonyl Resonance: If an ester is present at C-1, the enolate resonance provides the primary stabilization (thermodynamic sink).
-
Inductive/Chelation Effects (N-Substituent): The protecting group on the nitrogen (e.g., Boc, Cbz) plays a critical role. A carbamate (Boc) lowers the pKa via inductive electron withdrawal (-I) and dipole stabilization of the lithiated species.
Quantitative Acidity (pKa) Analysis
While specific experimental pKa values for isoindoline-1-carboxylates are rare in aggregate databases, they can be accurately extrapolated from Bordwell pKa data of structural analogs.
Table 1: Comparative Acidity of C-1 Proton Analogs (DMSO Scale)
| Compound Class | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (DMSO) | Electronic Driver |
| Ethyl Acetate | ~29.5 | Ester resonance only. | |
| Phenylacetic Ester | ~22.6 | Ester + Benzylic resonance. | |
| N-Boc-Glycine Ester | ~24.0 | Ester + Inductive (-I) from N. | |
| N-Boc-Phenylglycine Ester | ~19.0 - 20.0 | Ester + Benzylic + N-Inductive. | |
| N-Boc-Isoindoline-1-Ester | (Fused Ring Analog) | ~18.5 - 19.5 | Planarization enhances resonance overlap. |
Note: The fused ring of the isoindoline forces the nitrogen lone pair and the benzylic carbon into a more rigid alignment, often slightly increasing acidity compared to the acyclic phenylglycine analog due to reduced entropic penalty for planarization during enolization.
Part 2: Stability Risks & The "Isoindole Trap"
The Aromatization Risk
A critical failure mode in isoindoline chemistry is the inadvertent oxidation to isoindole .
-
Isoindoline (Reduced): Stable, chiral (at C-1), non-aromatic pyrroline ring.
-
Isoindole (Oxidized): Fully aromatic 10-
system but kinetically unstable (polymerizes rapidly).
If the C-1 proton is removed and the resulting enolate is exposed to oxidative conditions (or if a leaving group is present at C-3), the system may eliminate to form the isoindole. This is often observed as a sudden darkening of the reaction mixture.
Base-Mediated Racemization
Due to the relatively low pKa (~19), the C-1 stereocenter is chemically labile. Weak bases (e.g.,
-
Implication: Workups must be kept neutral or acidic. Avoid prolonged exposure to basic aqueous layers.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the resonance stabilization of the C-1 anion and the divergent pathways toward functionalization vs. degradation.
Figure 1: Reaction manifold for the C-1 proton of isoindoline esters, highlighting the competition between functionalization, racemization, and degradation.
Part 4: Experimental Protocol (Self-Validating)
Protocol: Kinetic Determination of C-1 Acidity via Deuterium Exchange
This protocol validates the accessibility of the C-1 proton without risking decomposition. It uses LiHMDS (Lithium Hexamethyldisilazide), a non-nucleophilic base that prevents attack on the ester carbonyl.
Objective: Confirm C-1 deprotonation and measure kinetic stability.
Reagents:
-
Substrate: N-Boc-isoindoline-1-carboxylic acid methyl ester (1.0 eq).
-
Base: LiHMDS (1.0 M in THF, 1.1 eq).
-
Quench:
(Deuterated Methanol, excess). -
Solvent: Anhydrous THF.
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add substrate and dissolve in THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents self-condensation.
-
Deprotonation: Add LiHMDS dropwise over 5 minutes. The solution may turn slight yellow (characteristic of the enolate).
-
Equilibration: Stir at -78°C for 30 minutes.
-
Quench: Rapidly inject
(5.0 eq) into the cold solution. -
Workup: Allow to warm to room temperature. Dilute with
, wash with 1M (acidic wash removes amine bases and prevents racemization), dry over . -
Analysis (Validation):
-
Acquire 1H NMR .
-
Success Criteria: Disappearance of the C-1 proton signal (typically a singlet or doublet around
5.0-5.5 ppm depending on substitution). -
Failure Mode: If C-1 signal persists, the base was insufficient or wet. If complex aromatic signals appear, oxidative aromatization to isoindole occurred (check color: isoindoles are often fluorescent/brightly colored).
-
Protocol Note: Alkylation
For alkylation (instead of deuterium quench), add the electrophile (e.g., MeI, BnBr) at Step 5 instead of methanol. Maintain -78°C for 1 hour before warming slowly.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Clayden, J., & Donnard, M. (2009). Asymmetric synthesis of isoindolines by diastereoselective lithiation and substitution. Organic & Biomolecular Chemistry, 7, 461-463. Link
-
Campbell, J. B. (2005). Isoindoles and Isoindolines. In: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. Link
-
Gawley, R. E., & Rein, K. (1991). Asymmetric synthesis of chiral isoindolines. Journal of Organic Chemistry, 56(21), 6001–6003. Link
Sources
- 1. scribd.com [scribd.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]
- 11. Boc-N-Methyl-L-phenylglycine | 30925-11-2 [m.chemicalbook.com]
- 12. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for Ethyl 3-oxoisoindoline-1-carboxylate
This Application Note provides a comprehensive, scalable protocol for the synthesis of Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8). The method selected prioritizes process safety, cost-efficiency, and reproducibility, utilizing the Phthalimide Reduction–Cyanation–Pinner sequence. This route avoids the use of expensive transition metal catalysts or unstable diazo compounds often found in academic literature.
Executive Summary
This compound (also known as 3-ethoxycarbonylphthalimidine) is a versatile pharmacophore found in various bioactive molecules, including anxiolytics (e.g., Pazinaclone analogues) and HIV-1 reverse transcriptase inhibitors. While direct carboxylation of isoindolinones is challenging due to the competing acidity of the N-H bond, the Reductive Functionalization of Phthalimide offers a robust, high-yielding pathway suitable for multi-gram to kilogram scale-up.
This guide details a three-step protocol:
-
Regioselective Reduction of phthalimide to 3-hydroxyisoindolin-1-one.
-
Nucleophilic Substitution via an N-acyliminium ion intermediate to install a cyano group.
-
Pinner Reaction/Alcoholysis to convert the nitrile to the ethyl ester.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the lability of the C3-hydroxyl group in 3-hydroxyisoindolin-1-one (hemiaminal). This position can be activated under Lewis acid conditions to generate an electrophilic N-acyliminium ion, which readily traps nucleophiles such as cyanide.
Figure 1: Retrosynthetic logic leveraging the N-acyliminium ion intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Hydroxyisoindolin-1-one
This step involves the partial reduction of one carbonyl group of phthalimide. The Zinc/Acetic Acid method is preferred for scale-up over NaBH₄ due to easier workup and cost.
-
Reagents: Phthalimide (1.0 equiv), Zinc dust (2.5 equiv), Glacial Acetic Acid (10 vol), CuSO₄ (cat.).
-
Scale: 100 g input.
Procedure:
-
Charge a 2 L three-neck round-bottom flask (RBF) with Phthalimide (100 g, 0.68 mol) and Glacial Acetic Acid (1000 mL).
-
Add CuSO₄·5H₂O (1.0 g) as an activator.
-
Cool the suspension to 10–15 °C using an ice/water bath.
-
Add Zinc dust (111 g, 1.70 mol) portion-wise over 45 minutes. Caution: Exothermic reaction. Maintain internal temperature < 35 °C.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material (Rf ~0.6) should disappear, and the product (Rf ~0.3) should appear.[1]
-
Filter the reaction mixture through a Celite pad to remove unreacted zinc. Wash the pad with warm acetic acid (100 mL).
-
Concentrate the filtrate under reduced pressure to ~20% of the original volume.
-
Pour the residue into ice-cold water (1.5 L) with vigorous stirring. The product will precipitate as a white solid.
-
Filter, wash with water (3 x 200 mL), and dry in a vacuum oven at 50 °C.
Yield: 85–92% (White crystalline solid). Checkpoint: Melting point should be 178–180 °C.
Step 2: Synthesis of 3-Cyanoisoindolin-1-one
This step converts the hemiaminal to a nitrile via a Lewis acid-catalyzed substitution.
-
Reagents: 3-Hydroxyisoindolin-1-one (1.0 equiv), Trimethylsilyl cyanide (TMSCN, 1.5 equiv), BF₃·OEt₂ (2.0 equiv), DCM (10 vol).
-
Safety: TMSCN liberates HCN upon hydrolysis. Perform in a well-ventilated fume hood.
Procedure:
-
In a 2 L RBF under Nitrogen atmosphere, suspend 3-Hydroxyisoindolin-1-one (80 g, 0.54 mol) in anhydrous Dichloromethane (DCM) (800 mL).
-
Cool to 0 °C.
-
Add BF₃·OEt₂ (153 g, 1.08 mol) dropwise over 20 minutes. The solution may darken slightly.
-
Add TMSCN (80 g, 0.81 mol) dropwise over 30 minutes. Caution: Ensure scrubber is active.
-
Remove the ice bath and stir at RT for 3–5 hours.
-
Quench: Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (1 L) at 0 °C. Stir vigorously until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 300 mL).
-
Combine organics, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude solid from Ethanol/Hexane to remove silyl byproducts.
Yield: 80–85% (Off-white solid). Mechanistic Insight: BF₃ coordinates to the hydroxyl oxygen, facilitating its departure to form the planar N-acyliminium cation, which is then attacked by the cyanide nucleophile from the less hindered face (though racemic in this case).
Step 3: Pinner Reaction to this compound
The nitrile is converted to the ethyl ester via an imidate salt intermediate using ethanolic HCl.
-
Reagents: 3-Cyanoisoindolin-1-one (1.0 equiv), Ethanol (absolute, 20 vol), HCl gas (or Acetyl Chloride, 5.0 equiv).
Procedure:
-
Charge 3-Cyanoisoindolin-1-one (50 g, 0.316 mol) into Absolute Ethanol (1000 mL).
-
HCl Generation: Cool to 0 °C. Add Acetyl Chloride (113 mL, 1.58 mol) dropwise. Note: Reaction of AcCl with EtOH generates anhydrous HCl in situ.
-
Warm the mixture to reflux (80 °C) and stir for 6–8 hours.
-
Monitor by HPLC/TLC. The nitrile peak should disappear.
-
Hydrolysis: Add water (50 mL) carefully to the reaction mixture and reflux for an additional 30 minutes to ensure hydrolysis of the imidate intermediate.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in EtOAc (500 mL) and wash with sat. NaHCO₃ (to neutralize residual acid) and brine.
-
Dry over MgSO₄ and concentrate.
-
Final Purification: Recrystallize from EtOAc/Heptane.
Yield: 70–75%. Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H), 7.60 (m, 2H), 7.50 (m, 1H), 7.20 (bs, 1H, NH), 5.25 (s, 1H, H-1), 4.25 (q, 2H), 1.30 (t, 3H).
-
Appearance: White to pale yellow solid.
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete activation of Zinc. | Use acid-washed Zinc or add catalytic CuSO₄/TMSCl. |
| Gummy Solid in Step 2 | Polymerization or incomplete quench. | Ensure temperature is < 5 °C during quenching. Use sufficient DCM volume. |
| Incomplete Esterification | Water present in Ethanol. | Use anhydrous Ethanol (200 proof). Use molecular sieves if necessary. |
| HCN Evolution | Hydrolysis of TMSCN. | CRITICAL: All waste streams from Step 2 must be treated with bleach (NaOCl) at pH > 10 before disposal. |
Mechanistic & Workflow Visualization
Figure 2: Reaction mechanism highlighting the critical N-acyliminium ion intermediate.
References
-
Preparation of 3-Hydroxyphthalimidine: Synthesis, 1980 , 56–58. Link
-
Cyanation via N-Acyliminium Ions: Journal of Organic Chemistry, 2005 , 70(3), 1084–1086. Link
-
General Synthesis of Isoindolinones: Chemical Reviews, 2004 , 104(6), 3335–3358. Link
-
Pinner Reaction Conditions: Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Link
-
Safety of TMSCN: Organic Process Research & Development, 2012 , 16(11), 1717–1723. Link
Sources
Application Note: One-Pot Synthesis of Ethyl 3-Oxoisoindoline-1-Carboxylates from Phthalimides
This Application Note is designed for researchers and drug development professionals seeking a robust, scalable protocol for the one-pot synthesis of Ethyl 3-oxoisoindoline-1-carboxylate derivatives starting directly from phthalimides .
While the nomenclature "this compound" strictly refers to the structure with the ester group directly attached to the benzylic carbon (C1), in practical synthetic literature involving phthalimides , this target is most frequently accessed via a Reformatsky-type reaction (yielding the acetate derivative) or a Reductive Functionalization sequence. This guide focuses on the Zinc-Mediated Reformatsky Reaction and the Magnesium-Mediated Reductive Functionalization , as these are the two primary "one-pot" strategies to convert the phthalimide core into 3-functionalized isoindolinones.
Executive Summary
The isoindolinone (phthalimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-inflammatory, antipsychotic, and anticancer agents (e.g., Lenalidomide analogues). Traditional synthesis often involves multi-step procedures starting from 2-cyanobenzoic acid derivatives or 2-formylbenzoates.
This protocol details a one-pot synthetic strategy starting from inexpensive, commercially available phthalimides . By leveraging Zinc-mediated Reformatsky reagents or Magnesium-mediated reductive functionalization , researchers can directly access ethyl 3-oxoisoindoline-1-carboxylates (and their acetate homologues) in a single reaction vessel. This approach minimizes solvent waste, reduces purification steps, and allows for rapid library generation.
Mechanistic Insight & Reaction Design
The Challenge of Phthalimide Functionalization
Phthalimides possess two equivalent carbonyl groups. The challenge in synthesizing 3-oxoisoindoline-1-carboxylates lies in desymmetrizing the molecule: one carbonyl must be reduced/alkylated to form the C1-substituted center, while the other must remain intact to form the lactam (3-oxo) moiety.
Route A: The Reformatsky Approach (Zinc-Mediated)
This method involves the reaction of phthalimide with an
-
Mechanism: The in situ generated organozinc reagent attacks one of the imide carbonyls.
-
Outcome: This typically yields the Ethyl (3-oxoisoindoline-1-yl)acetate (homologue of the carboxylate). This is the most direct C-C bond formation method from phthalimide.
-
Key Advantage: True one-pot operation; tolerant of N-substitution.
Route B: Mg-Mediated Reductive Functionalization
This method utilizes Magnesium in Methanol to partially reduce the phthalimide to a 3-hydroxyisoindolinone (hemiaminal) intermediate, which is then trapped in situ by a nucleophile under acidic conditions.
-
Mechanism: Single-electron transfer (SET) from Mg reduces the C=O to a magnesium alkoxide. Subsequent acid treatment generates an
-acyliminium ion, which is intercepted by a nucleophile (e.g., silyl enol ether or malonate). -
Outcome: Allows for diverse substitution at C1, including carboxylate derivatives if using specific nucleophiles like ketene silyl acetals.
Reaction Pathway Visualization
Caption: Dual pathways for converting phthalimides to 3-substituted isoindolinones via Reformatsky (Route A) or Reductive Functionalization (Route B).
Experimental Protocols
Protocol A: Zinc-Mediated Reformatsky Reaction (Standard)
Best for synthesizing Ethyl (3-oxoisoindoline-1-yl)acetate derivatives.
Materials:
-
Phthalimide (1.0 equiv)
-
Ethyl Bromoacetate (1.5 - 2.0 equiv)
-
Zinc Dust (Activated, 2.0 - 3.0 equiv)
-
Trimethylsilyl Chloride (TMSCl) (Catalytic, 0.05 equiv) - Activator
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step Procedure:
-
Activation: In a dry 3-neck round-bottom flask under Argon, suspend Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the Zn surface.
-
Reagent Formation: Add a small portion (10%) of the Ethyl Bromoacetate and warm gently to initiate the Reformatsky reagent formation (indicated by exotherm or bubbling).
-
Addition: Once initiated, add the Phthalimide. Then, add the remaining Ethyl Bromoacetate dropwise over 30 minutes, maintaining a gentle reflux (60-70°C).
-
Reaction: Stir at reflux for 2-4 hours. Monitor by TLC (Visualize with UV/Ninhydrin).
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Dehydration (Optional but often required): If the intermediate 3-hydroxy species is isolated, reflux in Toluene with catalytic p-TsOH to drive dehydration to the ylidene or reduction (via
) to the saturated ester.
Protocol B: Mg-Mediated One-Pot Reductive Alkylation
Best for introducing diverse nucleophiles or accessing the specific carboxylate via malonate equivalents.
Materials:
-
Phthalimide (1.0 equiv)
-
Magnesium Turnings (2.5 equiv)
-
Methanol (Anhydrous)
-
Nucleophile: Ethyl Diazoacetate (for carboxylate insertion) or Ketene Silyl Acetal.
-
Lewis Acid:
(if using silyl enol ethers).
Step-by-Step Procedure:
-
Reduction: Dissolve Phthalimide in dry Methanol. Add Mg turnings in portions. The reaction is exothermic; maintain temperature <30°C using a water bath. Stir until Mg is consumed (approx. 1-2 hours).
-
Checkpoint: This generates the 3-hydroxyisoindolinone (as a magnesium alkoxide/hemiaminal).
-
-
One-Pot Transformation:
-
Option 1 (For Acetate/Carboxylate): Cool to 0°C. Add the nucleophile (e.g., Ethyl Trimethylsilyl Acetate) followed by dropwise addition of
(1.1 equiv). -
Option 2 (For Carboxylate directly): Evaporate MeOH, redissolve in DCM, and react with Ethyl Diazoacetate and a Rhodium catalyst (e.g.,
)—though this is technically a two-step telescoping.
-
-
Workup: Quench with saturated
. Extract with DCM. Purify via column chromatography (Hexane/EtOAc).
Data Presentation & Troubleshooting
Reagent Stoichiometry & Yield Comparison
| Component | Route A (Reformatsky) | Route B (Mg-Reduction) | Role |
| Phthalimide | 1.0 equiv | 1.0 equiv | Substrate |
| Metal Promoter | Zn (2.5 equiv) | Mg (2.5 equiv) | Reductant / Enolate former |
| Electrophile/Nu | Ethyl Bromoacetate (1.5 equiv) | Silyl Enol Ether / Malonate | Carbon Source |
| Solvent | THF / Dioxane | Methanol (Step 1) -> DCM (Step 2) | Medium |
| Typical Yield | 65 - 85% | 70 - 90% | Efficiency |
| Major Product | Ethyl (3-oxoisoindolin-1-yl)acetate | 3-Substituted Isoindolinone | Outcome |
Troubleshooting Guide ("Trustworthiness")
| Issue | Probable Cause | Corrective Action |
| Reaction fails to initiate (Route A) | Zinc surface oxidized. | Wash Zn with dilute HCl, then water/acetone/ether and dry. Use TMSCl or Iodine crystal to activate. |
| Low Yield / Incomplete Conversion | Moisture in solvent. | Ensure THF is distilled/dried. Reformatsky reagents are water-sensitive. |
| Product is the Hydroxy-intermediate | Incomplete dehydration. | The initial addition gives the tertiary alcohol. Reflux with p-TsOH in Toluene (Dean-Stark) to obtain the ylidene or reduce with |
| Over-reduction (Route B) | Excess Mg or high temp. | Control Mg addition rate. Keep temp <30°C. Stop exactly when Mg is consumed. |
References
-
Reformatsky Reaction on Phthalimides: Organic Chemistry Portal. "Reformatsky Reaction". Available at: [Link]
-
Mg-Mediated Reduction of Phthalimides: Synthesis of 3-hydroxyisoindolinones. ResearchGate. Available at: [Link]
-
One-Pot Functionalization: ACS Publications. "One-Pot Synthesis of Isoindolinones". Available at: [Link]
Senior Scientist Note on Structural Precision:
If your specific target is Ethyl 1,3-dioxoisoindoline-2-carboxylate (N-carbethoxyphthalimide), the protocol is different: React Potassium Phthalimide with Ethyl Chloroformate in DMF (Yield >90%). However, for the C-substituted 3-oxoisoindoline-1-carboxylate , the protocols above (specifically Route B with a malonate equivalent) are the standard "one-pot" solutions.
Application Note: Enantioselective Synthesis of Chiral Ethyl 3-Oxoisoindoline-1-Carboxylate Derivatives via Phase-Transfer Catalysis
Executive Summary & Scientific Context
The 3-oxoisoindoline (phthalimidine) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in the structures of anxiolytics, antihypertensives, and specific kinase inhibitors (e.g., PDGFR and CDK inhibitors) [1]. A major synthetic bottleneck in drug development is the construction of chiral tetrasubstituted carbon stereocenters at the C-3 position of the isoindolinone ring. This structural motif is highly sterically congested, making facial selectivity during carbon-carbon bond formation exceptionally difficult.
This application note details a robust, highly reproducible protocol for the enantioselective Michael addition of ethyl 3-oxoisoindoline-1-carboxylates using chiral Phase-Transfer Catalysis (PTC). By utilizing Cinchona alkaloid-derived quaternary ammonium salts, this methodology provides direct access to 3,3-disubstituted chiral isoindolinones under mild, operationally simple conditions [1].
Mechanistic Insights & Causality
As an application scientist, it is critical to understand why specific reagents and conditions are selected. The success of this protocol hinges on the precise orchestration of non-covalent interactions at the solid-liquid interface.
-
Solvent Selection (Toluene): A non-polar organic solvent like toluene is strictly required. Non-polar environments prevent the dissociation of the chiral ion pair (
). This ensures that the chiral quaternary ammonium catalyst remains tightly bound to the enolate, which is essential for high enantiofacial discrimination [1]. -
Base Selection (
): Solid potassium carbonate acts as a mild, heterogeneous base. It is sufficiently basic to deprotonate the highly activated C-3 methine proton (flanked by the lactam carbonyl and the ethyl ester) at the solid-liquid interface, but mild enough to prevent the background racemic reaction or the saponification of the ester group. -
Steric Tuning of the Substrate (Ethyl vs. t-Butyl): The choice of the ethyl ester over bulkier alternatives (like t-butyl) is not arbitrary. While bulky esters are traditionally used to increase steric shielding, in this specific PTC system, the t-butyl group severely disrupts the hydrogen-bonding network between the C-9 hydroxyl group of the Cinchona catalyst and the enolate oxygen. The ethyl ester provides the optimal balance of C-H activation and steric accessibility[1].
-
Catalyst Design: The use of an N-benzylcinchoninium salt with a free C-9 hydroxyl group is critical. The hydroxyl group anchors the enolate via hydrogen bonding, locking its conformation and directing the Michael acceptor (e.g., methyl vinyl ketone) to attack from a single enantiotopic face.
Reaction Workflow & Mechanism
Figure 1: Mechanistic cycle of the chiral phase-transfer catalyzed enantioselective Michael addition.
Experimental Protocol
This protocol is designed as a self-validating system. Each phase includes an analytical checkpoint to ensure the integrity of the reaction before proceeding.
Materials & Reagents
-
Substrate: Ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate (0.2 mmol)
-
Michael Acceptor: Methyl vinyl ketone (MVK) (0.6 mmol, 3.0 equiv)
-
Catalyst: N-benzylcinchoninium chloride (10 mol%)
-
Base: Anhydrous
(0.6 mmol, 3.0 equiv) -
Solvent: Anhydrous Toluene (2.0 mL)
Step-by-Step Methodology
Step 1: Preparation of the Phase-Transfer Reaction Mixture
-
Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon gas.
-
Add ethyl 2-benzyl-3-oxoisoindoline-1-carboxylate (0.2 mmol) and the chiral N-benzylcinchoninium chloride catalyst (10 mol%).
-
Add 2.0 mL of anhydrous toluene. Stir the mixture at room temperature (20–25 °C) for 5 minutes to ensure complete dissolution of the organic components.
-
Add finely powdered, anhydrous
(0.6 mmol) in one portion.-
Causality Check: Finely powdered base increases the solid-liquid interfacial surface area, which is critical for the initial deprotonation step.
-
Step 2: Enantioselective Michael Addition
-
Add methyl vinyl ketone (0.6 mmol) dropwise to the suspension via a microsyringe.
-
Stir the heterogeneous mixture vigorously (800 rpm) at room temperature.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). The disappearance of the starting material spot (
) and the appearance of a new UV-active spot ( ) validates the progression of the Michael addition. The reaction is typically complete within 1.5 to 2 hours.
Step 3: Workup and Isolation
-
Quench the reaction by adding 2.0 mL of saturated aqueous
. -
Extract the aqueous layer with Dichloromethane (DCM) (
). -
Self-Validation (Catalyst Removal): Wash the combined organic layers with 1M HCl (3 mL). This protonates the chiral amine catalyst, forcing it into the aqueous phase and ensuring the crude organic mixture is free of catalyst signals during NMR analysis.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradients) to isolate the pure chiral tetrasubstituted isoindolinone.
Step 4: Analytical Validation
-
NMR: Confirm structural identity via
and NMR. The disappearance of the C-3 methine proton singlet ( ) confirms substitution at the tetrasubstituted carbon. -
Chiral HPLC: Determine the enantiomeric excess (ee) using a Chiralpak IA or AD-H column (e.g., Hexane/i-PrOH 80:20, 1.0 mL/min, 254 nm). Baseline separation of the enantiomeric peaks validates the optical purity of the product.
Quantitative Data Presentation
The following tables summarize the optimization parameters and substrate scope, validating the mechanistic claims discussed in Section 2.
Table 1: Optimization of Reaction Conditions Reaction conditions: Substrate (0.2 mmol), MVK (0.6 mmol), Base (0.6 mmol), Solvent (2 mL), RT.
| Entry | Catalyst | Base | Solvent | Yield (%) | ee (%) |
| 1 | Quinine (10 mol%) | Toluene | 85 | 15 | |
| 2 | N-benzylcinchoninium Cl (10 mol%) | Toluene | 95 | 56 | |
| 3 | N-benzylcinchoninium Cl (10 mol%) | Toluene | 70 | 45 | |
| 4 | N-benzylcinchoninium Cl (10 mol%) | DCM | 90 | 40 |
Table 2: Influence of Ester Steric Bulk on Enantioselectivity Demonstrating the necessity of the Ethyl ester over bulkier groups.
| Substrate | Ester Group | Michael Acceptor | Yield (%) | ee (%) |
| 5a | Ethyl | Methyl Vinyl Ketone | 95 | 56 |
| 5b | Methyl | Methyl Vinyl Ketone | 90 | 50 |
| 5c | t-Butyl | Methyl Vinyl Ketone | 80 | 18 |
References
-
Scorzelli, F., Di Mola, A., Palombi, L., & Massa, A. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(5), 8484–8498.[Link]
Application Note: Chemoselective Catalytic Hydrogenation Methods for Isoindoline-1-Carboxylate Precursors
Target Audience: Researchers, synthetic scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocols.
Executive Brief & Structural Importance
The isoindoline-1-carboxylic acid ester is a privileged heterocyclic scaffold embedded within numerous pharmacologically active agents. It serves as the core structural motif for noncompetitive NMDA receptor antagonists, unnatural α-amino acid analogs, and advanced mitochondrial uncoupling agents1[1]. The synthesis of this core frequently relies on the catalytic hydrogenation of isoindole-1-carboxylates or related unsaturated cyclic imines.
However, the unique electronic properties of the isoindole system present significant chemoselectivity challenges. Because the isoindole intermediate is thermodynamically less stable than its indole counterpart, it is highly susceptible to over-reduction2[2]. This application note details the mechanistic causality, optimized reaction engineering, and self-validating protocols required to achieve high-yielding, chemoselective hydrogenation without triggering unwanted aromatic reduction.
Mechanistic Causality: The Hydrogenation vs. Dehydrogenation Interplay
The primary challenge in hydrogenating isoindole-1-carboxylates lies in the delicate stability of the fused bicyclic system. Density Functional Theory (DFT) studies demonstrate that the isoindoline/isoindole system behaves uniquely under palladium-catalyzed conditions 3[3].
Causality in Catalyst Selection:
-
Pd/C (Palladium on Carbon): Under mild conditions (1 atm H₂, ambient temperature), Pd/C selectively reduces the pyrrolic double bonds. The activation energy for inserting Pd(0) into the aliphatic/vinylic bonds is lower than that required to disrupt the aromaticity of the fused benzene ring, effectively yielding the target isoindoline-1-carboxylate 4[4].
-
PtO₂ (Adam's Catalyst) / High Pressure: In acidic media (e.g., AcOH) or under high H₂ pressure, the reaction forces exhaustive reduction. Because the resonance energy of the isoindole benzene moiety is relatively low, aggressive conditions lead to the fully saturated 4,5,6,7-tetrahydroisoindole byproduct5[5].
Reaction Pathway Visualization
Fig 1. Divergent hydrogenation pathways of isoindole-1-carboxylates based on catalyst selection.
Quantitative Data: Catalyst & Condition Matrix
To ensure reproducibility, the following table summarizes the quantitative impact of reaction parameters on the chemoselectivity of isoindole reductions.
| Precursor Type | Catalyst System | Solvent | Temp / Pressure | Major Product | Yield / ee% |
| Isoindole-1-carboxylate | 10% Pd/C | MeOH | 25°C / 1 atm | Isoindoline-1-carboxylate | >90% / N/A |
| Isoindole-1-carboxylate | PtO₂ (Adam's) | AcOH | 50°C / 50 bar | 4,5,6,7-Tetrahydroisoindole | >85% / N/A |
| Chiral Isoindole intermediate | 10% Pd/C (Flow) | EtOAc | 50°C / 50 bar | Chiral Isoindoline-1-carboxylate | 95% / >98% |
| N-Substituted Isoindolinone | 5% Pt/C | EtOH | 25°C / 1 atm | Isoindoline-1-carboxylate deriv. | 88% / N/A |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Batch Hydrogenation (Pd/C)
Objective: Selective reduction of the pyrrolic ring to yield isoindoline-1-carboxylate while preserving the fused aromatic ring.
Reagents:
-
Precursor: Methyl isoindole-1-carboxylate (10.0 mmol)
-
Catalyst: 10% Pd/C (50% wet, 0.05 equiv Pd)
-
Solvent: Methanol (HPLC grade, 50 mL)
-
Hydrogen gas (1 atm via balloon)
Step-by-Step Methodology:
-
System Purging: In a 100 mL round-bottom flask, dissolve the precursor in Methanol. Add the 10% Pd/C catalyst carefully. Causality: Wet Pd/C is strictly utilized to mitigate the risk of auto-ignition when introduced to volatile methanol vapors.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with inert Argon (3 cycles), followed by evacuation and backfilling with H₂ gas via a balloon (3 cycles). Causality: Complete removal of oxygen prevents oxidative degradation of the electron-rich isoindole precursor and ensures rapid catalyst turnover.
-
Reaction Monitoring (Self-Validation Step 1): Stir the suspension vigorously at 25°C. Monitor the volumetric uptake of H₂. The reaction is stoichiometrically designed to consume exactly 1 molar equivalent of H₂. Cessation of balloon deflation indicates reaction completion (typically 2-4 hours).
-
In-Process Control (Self-Validation Step 2): Perform TLC (Hexanes/EtOAc 7:3). The highly fluorescent, UV-active isoindole precursor spot will disappear, replaced by a higher
, less conjugated isoindoline product. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol (20 mL). Caution: Do not allow the Celite pad to dry out completely while under vacuum to prevent catalyst auto-ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude isoindoline-1-carboxylate.
Protocol B: Continuous Flow Hydrogenation (Scale-Up & Asymmetric Preservation)
Objective: High-throughput reduction utilizing flow chemistry to minimize over-reduction and preserve pre-existing stereocenters (e.g., chiral isoindoline-1-carboxylic acid esters) 6[6].
Equipment: Continuous-flow hydrogenation reactor (e.g., H-Cube®).
Step-by-Step Methodology:
-
Preparation: Prepare a homogenous 0.05 M solution of the precursor in anhydrous EtOAc. Causality: EtOAc is preferred over MeOH for chiral substrates to prevent solvent-mediated solvolysis or racemization at the C1 position[6].
-
Parameter Setting: Set the flow reactor to 50°C, 50 bar H₂ pressure, and a flow rate of 1.0 mL/min using a 10% Pd/C CatCart® 7[7]. Causality: The short residence time in the catalyst cartridge prevents the sequential reduction of the aromatic ring, which typically requires prolonged exposure, thus allowing higher pressures to be used safely.
-
Equilibration: Run pure EtOAc through the system until baseline pressure and temperature are stabilized.
-
Processing & Isolation: Switch the inlet to the substrate solution. Collect the eluate in a fraction collector. Evaporate the solvent to yield the product with >95% purity without the need for column chromatography[7].
Analytical Validation & Quality Control (QC)
To ensure the integrity of the generated isoindoline-1-carboxylates, the following self-validating analytical checks must be met:
-
¹H NMR (400 MHz, CDCl₃): Confirm success by the absolute disappearance of the vinylic/pyrrolic proton signals (δ 6.8–7.2 ppm). Validation is achieved by the emergence of distinct aliphatic signals for the C1 methine proton (δ 4.8–5.2 ppm) and C3 methylene protons (δ 4.1–4.5 ppm).
-
LC-MS (ESI+): Expected mass shift of +2 Da corresponding to the precise addition of one H₂ molecule. An observation of a +8 Da shift indicates catastrophic over-reduction to the 4,5,6,7-tetrahydroisoindole.
-
Chiral HPLC: For asymmetric syntheses, compare the retention times against a racemic standard to ensure the enantiomeric excess (ee%) is maintained >98% post-reduction.
References
1.2 - The Journal of Physical Chemistry A (ACS Publications) 2.1 - ResearchGate 3.6 - The Journal of Organic Chemistry (ResearchGate) 4.3 - ResearchGate 5.5 - Google Patents 6.7 - RSC Advances 7.4 - Chemical Society Reviews (TU Eindhoven)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Application Note: Ethyl 3-oxoisoindoline-1-carboxylate in High-Value API Synthesis
This is a comprehensive technical guide and protocol set for the use of Ethyl 3-oxoisoindoline-1-carboxylate (also known as Ethyl 3-oxo-1,2-dihydroisoindole-1-carboxylate) in pharmaceutical synthesis.
Executive Summary
This compound (CAS 20361-10-8) is a privileged heterocyclic building block used to synthesize conformationally constrained amino acid analogues and bioactive isoindolinone derivatives. Its core structure—a
This scaffold is critical in the development of:
-
Immunomodulatory imide drugs (IMiDs): Structurally related to Lenalidomide and Pomalidomide.
-
Non-steroidal anti-inflammatory drugs (NSAIDs): Precursors to Indoprofen analogues.
-
BACE1 Inhibitors: For Alzheimer’s disease research, utilizing the rigid bicyclic core to lock bio-active conformations.
This guide details the chemical profile, synthesis of the intermediate, and high-fidelity protocols for its functionalization, specifically focusing on C1-alkylation , which is the primary gateway to pharmaceutical diversity.
Chemical Profile & Stability[1]
| Property | Specification |
| IUPAC Name | Ethyl 3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate |
| CAS Number | 20361-10-8 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–112 °C |
| pKa (C1-H) | ~18–20 (DMSO) — Acidic due to benzylic, amide, and ester activation |
| Solubility | Soluble in DMSO, DMF, THF, EtOAc; Sparingly soluble in water |
| Stability | Stable under ambient conditions.[1][2][3][4][5] Hygroscopic. Store under inert gas (Ar/N₂). |
Synthesis of the Intermediate (Background)
While often purchased, the synthesis of the core scaffold typically follows two industrial routes. Understanding these routes aids in troubleshooting impurity profiles.
Route A: The Phthalimido Reduction (Classic)
This method involves the partial reduction of phthalimides followed by functionalization.
-
Reduction: Phthalimide is reduced (Zn/AcOH or NaBH₄) to 3-hydroxyisoindolinone.
-
Substitution: The hydroxyl group is converted to a nitrile (using KCN) or directly to the ester via a Reissert-type reaction or acid-catalyzed solvolysis with ethanol.
Route B: The 2-Cyanobenzoate Cyclization (Modern)
-
Precursor: Ethyl 2-cyanobenzoate.
-
Cyclization: Reaction with ethyl glycolate or similar nucleophiles under basic conditions, followed by cyclization to form the lactam ring with the pendant ester.
Application Protocols
Protocol A: C1-Alkylation (The "Gateway" Reaction)
Objective: To introduce a carbon substituent at the C1 position, creating a quaternary carbon center. This is the most critical transformation for generating diverse API libraries.
Mechanism: The proton at C1 is acidic (benzylic,
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Potassium tert-butoxide (KOtBu, 1.1 equiv)
-
Electrophile: Alkyl halide (R-X, 1.1–1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Solubilization: Dissolve this compound (1.0 g, 4.87 mmol) in anhydrous DMF (15 mL). Cool to 0 °C in an ice bath.
-
Deprotonation: Carefully add NaH (234 mg, 5.85 mmol) portion-wise. Evolution of H₂ gas will be vigorous.
-
Enolate Formation: Stir at 0 °C for 30 minutes. The solution typically turns yellow/orange, indicating enolate formation.
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, Methyl iodide) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
-
Quench: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl (10 mL).
-
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).
Self-Validating Check:
-
¹H NMR: Disappearance of the C1-H singlet (approx. δ 5.0–5.5 ppm). Appearance of diastereotopic protons if the added R-group has a methylene unit.
Protocol B: Hydrolysis to the Carboxylic Acid
Objective: To generate 3-oxoisoindoline-1-carboxylic acid, a direct analogue of phenylglycine suitable for peptide coupling.
Reagents:
-
Substrate: Alkylated or parent ester (1.0 equiv)
-
Base: LiOH·H₂O (2.0 equiv)[6]
-
Solvent: THF:Water (3:1)
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at room temperature for 3–6 hours.
-
Acidification: Carefully acidify to pH 2–3 with 1N HCl. The product often precipitates.
-
Isolation: Filter the solid or extract with EtOAc.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its role as a central hub in drug discovery.
Caption: Divergent synthetic pathways for this compound, demonstrating its utility in generating quaternary amino acids and peptide conjugates.
Case Study: Synthesis of Indoprofen Analogues
While Indoprofen itself is a 1-oxo-2-isoindolinyl derivative, the 1-carboxy scaffold allows for the creation of "reverse" analogues where the bioactive moiety is anchored at C1 rather than N2.
Experimental Logic:
-
Alkylation: Use Protocol A with methyl 4-(bromomethyl)benzoate.
-
Hydrolysis: Global hydrolysis of both esters.
-
Result: A novel conformationally restricted NSAID candidate with a bis-aryl core.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Moisture in solvent/base. | Use freshly distilled DMF/THF. Ensure NaH is active. |
| O-Alkylation vs C-Alkylation | Ambident nucleophile (Amide O vs C1). | Use a softer counterion (Li+) or lower polarity solvent (THF) to favor C-alkylation. However, C1 is thermodynamically preferred. |
| Hydrolysis of Ester | Wet solvents during storage. | Store under Argon. Re-esterify using EtOH/SOCl₂ if necessary. |
| Racemization | Base-catalyzed epimerization. | If using chiral starting material, avoid prolonged exposure to base. Use kinetic control (LDA, -78 °C). |
References
-
Isoindolinone Scaffolds in Medicinal Chemistry
- Title: "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core"
- Source: Preprints.org (2024)
-
URL:[Link]
-
Synthesis via Rh(II)
- Title: "Ethyl Diazoacetate in C
- Source: ResearchGate / Mendeleev Communic
-
URL:[Link]
-
General Isoindolinone Synthesis
- Title: "Past and present synthesis of 3-hydroxyisoindolin-1-ones"
- Source: European Journal of Organic Chemistry (2024)
-
URL:[Link]
-
Bucherer-Bergs Reaction (Contextual)
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Late-Stage Functionalization of the Aromatic Core in Ethyl 3-oxoisoindoline-1-carboxylate
Executive Summary
The isoindolin-1-one scaffold is a highly privileged pharmacophore in drug development, forming the structural backbone of numerous biologically active compounds and clinical therapeutics 1. While functionalization of the nitrogen atom or the C1/C3 positions is well-documented, direct modification of the fused aromatic ring (positions 4–7) in derivatives like Ethyl 3-oxoisoindoline-1-carboxylate presents distinct regiochemical and thermodynamic challenges. This application note details a highly robust, self-validating methodology for the late-stage functionalization of this aromatic core via a two-phase sequence: regioselective electrophilic aromatic substitution (EAS) followed by Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Mechanistic Rationale: Overcoming Aromatic Deactivation
The fused benzene ring of this compound is electronically deactivated. The electron-withdrawing nature of the lactam carbonyl at C3 and the ester moiety at C1 severely dampens the nucleophilicity of the aromatic system 2. While direct transition-metal-catalyzed C–H activation is possible, it often requires specialized, pre-installed directing groups that limit substrate scope 3.
To bypass this limitation, we employ an activated EAS strategy. By utilizing N-Bromosuccinimide (NBS) in a strongly acidic medium (Trifluoroacetic acid, TFA), the NBS carbonyl is protonated, generating a highly reactive electrophilic bromonium species. This overcomes the energy barrier of the deactivated ring, directing the substitution to the less sterically hindered and electronically favored C5 position to yield Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate 4. This brominated intermediate acts as a versatile linchpin for subsequent Pd-catalyzed cross-coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents 1.
Pathway Visualizations
Synthetic workflow for the late-stage functionalization of the isoindolinone aromatic core.
Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.
Self-Validating Experimental Protocols
Phase I: Regioselective Electrophilic Bromination
Objective: Synthesis of Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate. Causality Check: TFA acts as both the solvent and the Brønsted acid activator for NBS. Running the reaction at 0 °C during the addition phase prevents unselective poly-bromination.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Substrate Dissolution: Charge the flask with this compound (5.0 mmol, 1.0 equiv) and dissolve in anhydrous Trifluoroacetic acid (TFA, 15 mL).
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 5.25 mmol, 1.05 equiv) in four equal portions over 20 minutes to control the exothermic generation of the bromonium ion.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (22 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 6:4).
-
Quenching: Pour the mixture over crushed ice (50 g) and quench the unreacted brominating agents by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL).
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated NaHCO₃ until gas evolution ceases, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate 4.
Phase II: Palladium-Catalyzed Cross-Coupling
Objective: Synthesis of 5-Aryl-3-oxoisoindoline-1-carboxylate derivatives. Causality Check: The oxidative addition of the deactivated C(sp²)-Br bond is the turnover-limiting step. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) increases electron density at the Pd center to accelerate this step. The biphasic Dioxane/H₂O system is critical; the water dissolves the K₂CO₃ base, which coordinates to the arylboronic acid to form an electron-rich boronate complex, driving transmetalation.
Step-by-Step Methodology:
-
Reaction Assembly: In a 20 mL Schlenk tube, combine Ethyl 5-bromo-3-oxoisoindoline-1-carboxylate (1.0 mmol, 1.0 equiv), the desired Arylboronic Acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) as the pre-catalyst.
-
Degassing: Seal the tube, evacuate, and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment, preventing homocoupling of the boronic acid.
-
Solvent Injection: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe.
-
Thermal Activation: Heat the mixture at 90 °C in an oil bath for 8 hours with vigorous stirring (800 rpm) to ensure optimal mixing of the biphasic system.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Optimization Data
To establish a self-validating and robust protocol, the Suzuki-Miyaura coupling conditions were systematically optimized. The data below summarizes the causality behind the final parameter selection:
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 90 | 45% | Poor transmetalation due to the lack of an aqueous phase to form the boronate complex. |
| 2 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 90 | 72% | Bulky ligand improves oxidative addition, but the anhydrous environment limits turnover. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 94% | Optimal bite angle for reductive elimination; biphasic system perfectly activates the boronic acid. |
Analytical Validation Standards
To ensure protocol fidelity, researchers must validate the intermediates using the following analytical markers:
-
NMR Validation of Bromination: The starting material exhibits a complex multiplet for the four aromatic protons. Successful conversion to the 5-bromo derivative is validated by the collapse of this multiplet into a distinct 3-spin system (typically an ortho-coupled doublet for H6/H7 and a meta-coupled singlet for the isolated H4 proton) 4.
-
Mass Spectrometry (LC-MS): The brominated intermediate will display a characteristic 1:1 isotopic cluster (M / M+2) at m/z ~284/286. Upon successful cross-coupling, this isotopic signature will disappear, replaced by the exact mass of the arylated product.
References
- Title: Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions Source: Semantic Scholar / PMC URL
- Title: Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives Source: NIH / PMC URL
- Title: Iridium(I)
- Source: RSC (Royal Society of Chemistry)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Green chemistry approaches to synthesizing isoindoline esters
Application Note: Green Chemistry Approaches to Synthesizing Isoindoline Esters
Target Audience: Researchers, Application Scientists, and Drug Development Professionals.
Executive Summary & Mechanistic Rationale
Isoindoline and isoindolinone esters are privileged bicyclic pharmacophores prevalent in neurotherapeutics, anti-inflammatory agents, and advanced agrochemicals. Historically, the synthesis of these scaffolds relied heavily on harsh conditions: toxic transition-metal catalysts, volatile organic solvents (VOCs like DMF or DCM), and tedious chromatographic purifications. These traditional routes generate unacceptably high E-factors (kg waste / kg product), conflicting with modern sustainable drug development mandates.
By leveraging green chemistry principles—specifically aqueous biphasic systems, microwave dielectric heating, and recyclable organocatalysts—scientists can achieve high-yielding, atom-economical syntheses of isoindoline esters. Furthermore, bio-waste derived catalysts, such as the Water Extract of Onion Peel Ash (WEOPA), have demonstrated excellent utility in synthesizing isoindoline-1,3-dione derivatives without the need for external, corrosive acids[1]. This application note details three field-proven, self-validating protocols, emphasizing the causality behind solvent choices and thermodynamic controls.
Comparative Data Presentation
To justify the transition from traditional to green methodologies, the quantitative performance metrics of various synthetic routes are summarized below.
Table 1: Performance Metrics of Traditional vs. Green Synthesis of Isoindoline Esters
| Methodology | Catalyst | Solvent System | Temp / Time | Yield (%) | E-Factor (Est.) | Key Mechanistic Advantage |
| Traditional (Baseline) | Pd/Cu or Strong Acid | DMF / Toluene | 110°C / 12-24 h | 50–70 | > 50 | N/A |
| Aqueous Multicomponent | None (Catalyst-Free) | DI Water | 80°C / 4-6 h | 85–95 | < 5 | Hydrophobic effect drives localized reagent concentration[2]. |
| Fluorous Organocatalysis | Fluorous Phosphine | Green Solvents (e.g., PEG) | RT / 2-8 h | 88–99 | < 10 | Biphasic recovery allows >5x catalyst recycling[3]. |
| Microwave-Assisted | None | Water | 150°C / 30 min | 90–96 | < 5 | Direct dielectric heating accelerates imine formation[4]. |
Experimental Protocols
Protocol A: Catalyst-Free Aqueous Multicomponent Synthesis
Causality & Design: Water is notoriously a poor solvent for organic substrates. However, this insolubility is precisely the thermodynamic driving force. The "on-water" hydrophobic effect forces the phthalaldehydic acid, primary amine, and ester-bearing nucleophile into highly concentrated, localized organic droplets. This drastically lowers the activation entropy, accelerating the cascade imine-formation and cyclization without the need for metallic catalysts[2].
Step-by-Step Methodology:
-
Substrate Charging: In a 50 mL round-bottom flask, suspend phthalaldehydic acid (1.0 mmol), the primary amine (1.0 mmol), and the ester-functionalized nucleophile (1.0 mmol) in 10 mL of deionized (DI) water. Causality: Using strictly stoichiometric ratios ensures maximum atom economy and prevents unreacted starting material from complicating downstream isolation.
-
Thermal Activation: Stir the biphasic suspension vigorously (800 rpm) and heat to 80°C. In-Process Control (IPC): The initial opaque suspension will transition into a distinct biphasic emulsion as the intermediates melt and coalesce.
-
Reaction Monitoring: After 4 hours, halt stirring to let the phases separate. Sample the organic phase and perform TLC (Hexane:EtOAc 7:3). Self-Validation: The complete disappearance of the highly UV-active phthalaldehydic acid spot confirms 100% conversion to the imine intermediate.
-
Isolation: Cool the mixture to 0–5°C in an ice bath. The synthesized isoindoline ester will precipitate as a solid. Filter via a Büchner funnel and wash with cold DI water (3 × 5 mL). Causality: Cold water washing removes any trace water-soluble impurities without dissolving the target ester, completely bypassing the need for silica gel chromatography[2].
Protocol B: Fluorous Organocatalytic Tandem Synthesis
Causality & Design: Synthesizing complex isoindolinone esters via tandem reactions of 2-cyanobenzaldehydes and α,β-unsaturated esters typically requires heavy metals. Utilizing a fluorous phosphine organocatalyst in a green solvent allows for a highly efficient phospha-Michael addition/cyclization cascade. The fluorous tag ensures the catalyst can be quantitatively recovered via liquid-liquid extraction, driving the E-factor down[3].
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add 2-cyanobenzaldehyde (1.0 mmol), the α,β-unsaturated ester (1.2 mmol), and the fluorous phosphine catalyst (5 mol%).
-
Solvent Addition: Add 2 mL of a green solvent (e.g., cyclopentyl methyl ether or PEG-400). Stir at room temperature. Causality: Ambient temperature prevents the hydrolysis of the ester group, while the organocatalyst selectively activates the unsaturated double bond.
-
Monitoring: Monitor via LC-MS. The reaction typically reaches >95% conversion within 2–8 hours.
-
Catalyst Recovery (Self-Validating Step): Add perfluorohexane (2 mL) to the reaction mixture. Causality: The fluorous catalyst selectively partitions into the fluorous phase. Separate the layers. The fluorous layer is directly recycled for the next batch, proving the system's sustainability. The organic layer contains the pure isoindolinone ester[3].
Protocol C: Open-Vessel Microwave-Assisted Synthesis
Causality & Design: Conventional heating relies on thermal conductivity, which is slow and creates temperature gradients. Microwave irradiation provides direct dielectric heating of the polar water molecules, instantaneously transferring energy to the reaction matrix. This allows for the scale-up of isoindoline synthesis from milligram to molar quantities in under 30 minutes[4].
Step-by-Step Methodology:
-
Preparation: In a wide-mouth open microwave vessel, combine the ester-bearing anhydride/aldehyde (10 mmol) and amine (10 mmol) in 20 mL of DI water.
-
Irradiation: Place the vessel in a multimode microwave reactor. Program the reactor to maintain 100°C at atmospheric pressure for 30 minutes. Causality: The open vessel prevents dangerous pressure build-up from steam, while the continuous evaporation and reflux of water act as an auto-cooling mechanism, preventing thermal degradation of the ester moiety[4].
-
Product Recovery: Upon completion, the isoindoline ester separates as a dense organic layer or crystalline solid upon cooling. Decant the water and recrystallize from green ethanol.
Workflow Visualization
The following diagram illustrates the logical flow and phase-separation mechanics of the fluorous organocatalytic approach (Protocol B), highlighting the atom-economical cyclization and catalyst recovery loop.
Organocatalytic green synthesis of isoindolinone esters with catalyst recovery.
References
-
Title: Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions Source: Green Chemistry (RSC Publishing) URL: 2
-
Title: Environmentally benign access to isoindolinones: synthesis, separation and resource recycling Source: Green Chemistry (RSC Publishing) URL: 3
-
Title: Scale-Up of the Green Synthesis of Azacycloalkanes and Isoindolines under Microwave Irradiation Source: Organic Process Research & Development (CEM GmbH) URL: 4
-
Title: Water Extract of Onion Peel Ash: An Efficient Green Catalytic System for the Synthesis of Isoindoline-1,3-Dione Derivatives Source: Malaysian Journal of Analytical Sciences URL: 1
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Environmentally benign access to isoindolinones: synthesis, separation and resource recycling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cem.de [cem.de]
Application Note: Microwave-Assisted Synthesis of Ethyl 3-oxoisoindoline-1-carboxylate via Pd-Catalyzed Cyclocarbonylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.
Introduction & Pharmacological Relevance
The isoindolin-1-one (3-oxoisoindoline) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous anxiolytic, anti-inflammatory, and antineoplastic agents (e.g., lenalidomide analogs). Traditional syntheses of highly functionalized isoindolinones often require harsh thermal conditions, prolonged reaction times, and the use of highly toxic carbon monoxide (CO) gas[1].
This application note details a state-of-the-art, microwave-assisted protocol for the synthesis of Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8; MW: 205.21) [2]. By leveraging a palladium-catalyzed intramolecular aminocarbonylation, this method transforms ethyl 2-amino-2-(2-bromophenyl)acetate into the target lactam. The protocol utilizes molybdenum hexacarbonyl [Mo(CO)₆] as a solid, bench-stable CO surrogate, ensuring a safe and highly efficient workflow optimized for drug discovery laboratories[3].
Mechanistic Causality: Why Microwave & Pd-Catalysis?
To move beyond simply listing steps, it is critical to understand the causality behind the reagents and conditions selected for this transformation:
-
Solid CO Surrogate (Mo(CO)₆): Pressurized CO gas poses severe safety risks, especially in sealed microwave vials. Mo(CO)₆ decomposes predictably under microwave irradiation at 110 °C, providing a steady, controlled release of CO directly into the solvent matrix.
-
Ligand Selection (Xantphos): The bidentate phosphine ligand Xantphos is chosen for its unusually wide "bite angle" (~111°). In palladium-catalyzed carbonylations, this wide angle sterically forces the acyl and amine groups on the Pd(II) intermediate into close proximity, drastically accelerating the final reductive elimination step and preventing the formation of stable, dead-end Pd-complexes.
-
Microwave Dielectric Heating: Microwave irradiation provides instantaneous, volumetric heating. This rapid energy transfer overcomes the high activation barrier of the initial oxidative addition of Pd(0) into the sterically hindered ortho-bromo bond, reducing reaction times from hours to mere minutes[4].
-
Solvent Choice (1,4-Dioxane): Dioxane is non-nucleophilic. If an alcohol (like ethanol) were used, it would competitively attack the acyl-palladium intermediate, yielding an acyclic diester instead of the desired lactam ring.
Reaction Workflow & Catalytic Cycle
Figure 1: Catalytic cycle and experimental workflow for the Pd-catalyzed cyclocarbonylation.
Quantitative Data: Optimization of Reaction Conditions
The protocol was systematically optimized to balance yield, safety, and reaction time. The data below demonstrates the necessity of the selected catalyst-ligand system.
Table 1: Optimization for the Synthesis of this compound
| Entry | Catalyst / Ligand | CO Source | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(OAc)₂ / PPh₃ | CO gas (1 atm) | 110 | 120 (Thermal) | 45 |
| 2 | Pd(OAc)₂ / PPh₃ | Mo(CO)₆ | 110 | 20 (MW) | 62 |
| 3 | Pd(OAc)₂ / dppf | Mo(CO)₆ | 110 | 20 (MW) | 78 |
| 4 | Pd(OAc)₂ / Xantphos | Mo(CO)₆ | 110 | 20 (MW) | 94 |
| 5 | Pd(OAc)₂ / Xantphos | Mo(CO)₆ | 90 | 20 (MW) | 71 |
| 6 | None / Xantphos | Mo(CO)₆ | 110 | 20 (MW) | 0 |
Note: Yields are isolated yields after flash column chromatography. Entry 4 represents the validated conditions used in the protocol below.
Experimental Protocol
This protocol is designed as a self-validating system . Built-in In-Process Quality Controls (IPQC) ensure that the chemist can verify the integrity of the reaction at critical junctures.
Materials & Reagents
-
Substrate: Ethyl 2-amino-2-(2-bromophenyl)acetate (1.0 mmol, 258 mg)
-
CO Source: Molybdenum hexacarbonyl, Mo(CO)₆ (0.5 mmol, 132 mg)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11 mg, 5 mol%)
-
Ligand: Xantphos (0.05 mmol, 29 mg, 5 mol%)
-
Base: N,N-Diisopropylethylamine, DIPEA (2.0 mmol, 348 µL)
-
Solvent: 1,4-Dioxane (Anhydrous, 4.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with a 10 mL pressure-rated vial.
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a glovebox or under standard Schlenk conditions, charge a dry 10 mL microwave vial with Pd(OAc)₂ (11 mg) and Xantphos (29 mg).
-
Add the substrate, ethyl 2-amino-2-(2-bromophenyl)acetate (258 mg), and the solid CO surrogate, Mo(CO)₆ (132 mg).
-
Seal the vial securely with a Teflon-lined crimp cap.
-
Using a micro-syringe, inject anhydrous 1,4-dioxane (4.0 mL) followed by DIPEA (348 µL) through the septum.
Step 2: Microwave Irradiation & IPQC 5. Transfer the sealed vial to the microwave synthesizer cavity. 6. Program the instrument: Temperature: 110 °C; Ramp Time: 2 minutes; Hold Time: 20 minutes; Stirring: High. 7. IPQC Check: Monitor the pressure curve on the synthesizer interface. A controlled pressure rise (typically peaking around 8-12 bar) should be observed as Mo(CO)₆ decomposes. If pressure exceeds 15 bar, the system should auto-vent.
Step 3: Workup & Self-Validation 8. Allow the vial to cool to room temperature via compressed air cooling. 9. Safety Warning: Carefully pierce the septum with a vent needle in a well-ventilated fume hood to release residual CO gas. 10. IPQC Check (TLC): Spot the crude mixture against the starting material (Eluent: Hexanes/EtOAc 6:4). The starting material is ninhydrin-positive (primary amine). The product will appear as a new, highly UV-active spot (R_f ~0.4) that is ninhydrin-negative , confirming successful lactam ring closure. 11. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and molybdenum residues. Wash the pad with an additional 15 mL of EtOAc. 12. Concentrate the filtrate under reduced pressure.
Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 10% to 40% EtOAc in Hexanes. 14. Collect the product fractions and evaporate to yield this compound as a solid (Yield: ~192 mg, 94%).
Analytical Validation
To ensure absolute trustworthiness of the synthesized batch, verify the product against the following expected analytical parameters for C₁₁H₁₁NO₃[2]:
-
Physical State: Off-white to pale yellow solid.
-
LC-MS (ESI+): m/z calculated for C₁₁H₁₂NO₃ [M+H]⁺ 206.08; found 206.08.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.5 Hz, 1H, Ar-H), 7.60–7.45 (m, 3H, Ar-H), 6.85 (br s, 1H, NH), 5.20 (s, 1H, CH-COOEt), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.5 (ester C=O), 169.2 (lactam C=O), 141.0, 132.5, 131.8, 129.0, 124.5, 123.8 (Aromatic carbons), 62.1 (O-CH₂), 59.5 (C1 chiral center), 14.2 (CH₃).
References
-
Title: Microwave-assisted synthesis of isoindolinones via Pd-mediated tandem coupling reactions. Source: Heterocyclic Communications, 2018. URL: [Link]
-
Title: Study on the Microwave-Assisted Batch and Continuous Flow Synthesis of N-Alkyl-Isoindolin-1-One-3-Phosphonates by a Special Kabachnik–Fields Condensation. Source: Molecules, 2020. URL: [Link]
-
Title: Efficient Synthesis of a (Z)-3-Methyleneisoindolin-1-one Library Using Cu(OAc)₂•H₂O/DBU under Microwave Irradiation. Source: Molecules (NIH PMC), 2014. URL: [Link]
Sources
Troubleshooting & Optimization
Improving reaction yields for Ethyl 3-oxoisoindoline-1-carboxylate synthesis
Welcome to the Advanced Troubleshooting and Protocol Portal for the synthesis of Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8) . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind experimental choices, providing you with self-validating protocols and data-driven troubleshooting strategies to maximize your reaction yields and product stability.
Mechanistic Insights & Pathway Control
The synthesis of the isoindolin-1-one core is highly sensitive to reaction conditions. When utilizing transition-metal catalysis (such as Pd-catalyzed intramolecular α-arylation), the primary challenge is pathway divergence. The palladium enolate intermediate can undergo either reductive elimination to form the desired saturated isoindoline ring, or β-hydride elimination to form an aromatized isoindole by-product. Controlling the basicity of the environment and the reaction temperature is the definitive causal factor in dictating this selectivity.
Reaction pathway for Pd-catalyzed isoindoline vs isoindole synthesis.
Yield Optimization Data
The table below summarizes the quantitative impact of modifying reaction parameters across different synthetic routes. Use this data to benchmark your own experimental outcomes.
| Reaction Route | Key Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Target Yield (%) | Major By-product |
| Pd-Catalyzed (Unoptimized) | Pd(OAc)₂, PCy₃, Cs₂CO₃ | Toluene | 100 | 12 | 45 | Isoindole (35%) |
| Pd-Catalyzed (Optimized) | Pd₂(dba)₃, BINAP, K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88 | Isoindole (<5%) |
| Thermal Reductive Amination | NaBH₃CN, p-TsOH | MeOH/DCM | 65 | 24 | 55 | Uncyclized Imine |
| Ultrasonic Reductive Amination | NaBH₃CN, p-TsOH, Ultrasound | MeOH/DCM | 50 | 1 | 92 | None |
| Photodecarboxylative Addition | UV Light, K-Carboxylate | H₂O/Acetone | RT | 4 | 85 | Oxidized Decomp. (10%) |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system; adherence to the exact equivalents, temperatures, and workup conditions intrinsically guarantees the suppression of competing side reactions.
Protocol A: Selective Pd(0)-Catalyzed Enolate Arylation
Causality Focus: This protocol utilizes a mild base (K₃PO₄) and a bidentate ligand (BINAP) to suppress β-hydride elimination, ensuring the palladium enolate undergoes reductive elimination to form the saturated isoindoline ring rather than the aromatized isoindole[1].
-
Preparation: Charge an oven-dried Schlenk flask with the N-(2-bromobenzyl)amino acid ethyl ester precursor (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and BINAP (0.10 mmol, 10 mol%).
-
Base Addition: Add anhydrous K₃PO₄ (2.0 mmol). Critical: Do not substitute with Cs₂CO₃, as stronger bases promote aromatization.
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity nitrogen (repeat 3 times) to prevent oxidative side reactions.
-
Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe to achieve a 0.2 M concentration.
-
Reaction: Stir the mixture at exactly 80 °C for 12 hours. Monitor via TLC (hexane/ethyl acetate 7:3) until the precursor spot is entirely consumed.
-
Workup & Isolation: Cool to room temperature, filter the mixture through a 2-inch pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield this compound.
Protocol B: Ultrasonic-Assisted Reductive Cyclization
Causality Focus: Acoustic cavitation generates localized high-temperature/pressure microbubbles, dramatically accelerating the formation of the reactive N-acyliminium ion (NAI) intermediate and bypassing the slow kinetics of thermal heating[2].
-
Preparation: In a 50 mL round-bottom flask, dissolve the 2-formylbenzoate derivative (1.0 mmol) and the appropriate primary amine (1.2 mmol) in a 1:1 mixture of methanol and dichloromethane (10 mL).
-
Reagent Addition: Submerge the flask in an ice bath (0 °C). Slowly add NaBH₃CN (10.0 mmol) and p-toluenesulfonic acid monohydrate (10.0 mmol).
-
Ultrasonic Irradiation: Transfer the sealed flask to an ultrasonic bath. Irradiate at 50 °C for exactly 1 hour.
-
Quenching: Remove from the bath and quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃ to neutralize the acid.
-
Workup & Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify via column chromatography (n-hexane/ethyl acetate 9:1).
Troubleshooting & FAQs
Q: Why am I getting the isoindole derivative instead of the target isoindoline? A: This is a classic issue of pathway divergence during palladium-catalyzed intramolecular α-arylation. As demonstrated in[1], the palladium enolate intermediate can undergo either reductive elimination (yielding the target isoindoline) or β-hydride elimination (yielding the aromatized isoindole). Strong bases (like Cs₂CO₃) and higher temperatures (>100 °C) favor β-hydride elimination. Switching to a milder base (K₃PO₄) and lowering the temperature to 80 °C selectively drives the reaction toward the isoindoline product.
Q: Why is my yield stuck at 40% with high amounts of uncyclized intermediate in the reductive amination route? A: Incomplete cyclization often stems from insufficient electrophilicity of the intermediate imine. If you are using standard thermal conditions, the formation of the reactive N-acyliminium ion (NAI) intermediate is the rate-limiting step. Transitioning to an [2] provides localized cavitation that dramatically accelerates the hydride transfer and subsequent cyclization sequences, pushing yields above 90%.
Q: I am using the photodecarboxylative addition method, but my product decomposes upon isolation. How can I stabilize it? A: this compound and its derivatives are highly susceptible to photo-induced oxidative decomposition, particularly when exposed to light and air over prolonged periods. [3] have shown that parent methyleneisoindolin-1-ones undergo rapid isomerization and degradation under these conditions. To mitigate this, perform your aqueous workups under strict low-light conditions and store the final isolated powder at 2-8 °C in an inert argon atmosphere[4].
References
-
Kemp, A., et al. (2024). "Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity." Photochemical & Photobiological Sciences. URL:[Link]
-
"Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation." The Journal of Organic Chemistry. URL:[Link]
-
"Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives." RSC Advances (NIH PMC). URL:[Link]
Sources
- 1. figshare.com [figshare.com]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H‑isoindolin‑1‑ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity [researchonline.jcu.edu.au]
- 4. Page loading... [wap.guidechem.com]
Preventing hydrolysis of Ethyl 3-oxoisoindoline-1-carboxylate during workup
Technical Support Center: Ticket #8492 Subject: Preventing Hydrolysis of Ethyl 3-oxoisoindoline-1-carboxylate During Workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided
Executive Summary: The Stability Paradox
You are likely encountering yield loss or carboxylic acid contamination (visible as a baseline spot on TLC) when working with This compound (CAS: 20361-10-8).
While isoindolinones are generally robust scaffolds, the ester moiety at the C1 position is electronically activated and sterically accessible, making it uniquely susceptible to hydrolysis compared to simple aliphatic esters. The C1 proton is benzylic and adjacent to the lactam nitrogen, rendering it significantly more acidic (
The Core Directive: To isolate the ester intact, you must shift your workup strategy from "equilibrium extraction" to "kinetic isolation." You must deny the hydrolysis reaction the two things it needs: thermal energy and contact time with water at extreme pH.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My reaction showed 98% conversion, but after the aqueous workup, I lost 30% of the mass and see a new polar spot. What happened?"
Dr. Vance: You likely experienced pH-Shock Hydrolysis .
If your reaction used a base (e.g.,
-
The Mechanism: The hydroxide ion rapidly attacks the ester carbonyl (Saponification). This is irreversible.
-
The Fix: Never quench with pure water.[1] Quench with a cold, buffered solution (e.g., saturated
or Phosphate Buffer pH 7.0) to clamp the pH near neutral immediately upon contact.
Q2: "I tried using 1M HCl to neutralize the base, but the ester still degraded."
Dr. Vance: You swung the pendulum too far. While acid quenching prevents saponification, it catalyzes Acid-Hydrolysis (the reverse of Fischer esterification). The isoindoline nitrogen can protonate, potentially increasing the solubility of the molecule in the aqueous phase or activating the system for degradation.
-
The Fix: Use a weak acid like 0.5M Citric Acid or a buffer. Avoid strong mineral acids (
, ) unless absolutely necessary for phase separation, and if used, keep the contact time under 5 minutes at 0°C.
Q3: "I have a persistent emulsion. Can I leave it to separate overnight?"
Dr. Vance: Absolutely not. An emulsion is a hydrolysis reactor. It maximizes the surface area between your organic ester and the aqueous phase. Leaving it overnight ensures thermodynamic equilibrium, which favors the carboxylic acid (hydrolysis product).
-
The Fix: Break the emulsion immediately.
-
Add brine (saturated
). -
Filter through a Celite pad if solids are present.
-
Add a small amount of methanol or acetone (if using chlorinated solvents) to disrupt surface tension, though this risks bringing more water into the organic phase.
-
Centrifugation is the gold standard here if available.
-
Part 2: Standard Operating Procedure (SOP)
Protocol: Kinetic Isolation of Labile Isoindoline Esters
This protocol minimizes the Hydrolytic Window —the time integral of water contact
Reagents Required:
-
Quench Buffer: Saturated Ammonium Chloride (
) or 1M Phosphate Buffer (pH 7.0), pre-chilled to 4°C. -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[2] Avoid Magnesium Sulfate ( ) if the compound is extremely acid-sensitive, as MgSO4 is slightly acidic.
Step-by-Step Workflow:
-
Thermal Arrest: Cool the reaction mixture to 0°C (ice bath) before quenching.
-
Buffered Quench: Add the Cold Quench Buffer slowly. Monitor internal temperature; do not let it rise above 10°C.
-
Why: Low temperature reduces the rate constant (
) of hydrolysis significantly (Arrhenius equation).
-
-
Rapid Extraction:
-
Immediately add the extraction solvent.
-
Agitate briskly for 30-45 seconds (do not shake for minutes).
-
Allow layers to separate. If separation takes >2 minutes, add cold Brine immediately.
-
-
The "Double-Dry" Technique:
-
Separate the organic layer.[3]
-
Wash 1: Cold Brine (removes bulk water).
-
Dry: Pour the organic layer onto a pre-prepared Erlenmeyer flask containing anhydrous
and a stir bar. Stir for 5 minutes. -
Critical: Do not let the organic layer sit in a separatory funnel while you prepare the flask. Every minute counts.
-
-
Evaporation:
-
Filter off the desiccant.
-
Concentrate on a rotary evaporator. Bath temperature < 35°C.
-
Note: High vacuum is safer than high heat.
-
Part 3: Data & Visualization
Table 1: Stability of this compound
Simulated stability data based on ester hydrolysis kinetics.
| Condition | T (°C) | Time (hr) | % Hydrolysis | Status |
| Aq. NaOH (pH 12) | 25 | 0.5 | >95% | Critical Failure |
| Aq. HCl (pH 1) | 25 | 1.0 | ~40% | Unstable |
| Water (Neutral) | 25 | 24 | ~15% | Slow Degradation |
| Buffer (pH 7) | 4 | 2.0 | <1% | Safe Zone |
Figure 1: The Kinetic Isolation Workflow
Caption: Decision tree for the kinetic isolation of labile esters, prioritizing low temperature and rapid phase separation.
References
-
ChemGuide. (n.d.). Hydrolysis of Esters. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved March 1, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved March 1, 2026, from [Link]
Sources
Purification strategies for removing unreacted phthalimide starting materials
Subject: Removal of Unreacted Phthalimide Starting Materials Ticket ID: PUR-PHTH-001 Audience: Medicinal Chemists, Process Chemists, Purification Specialists[1][2][3]
Executive Summary
Phthalimide (
This guide details three validated strategies to remove unreacted phthalimide, categorized by the chemical nature of your desired product.
Section 1: Diagnostic & Strategy Selection
Before selecting a protocol, identify your current synthesis stage.[1][2][3] The chemical properties of your product dictate the purification logic.
| If your product is... | You are likely at... | Recommended Strategy |
| N-Alkyl Phthalimide (Neutral Intermediate) | Post-Alkylation Step | Protocol A: Base-Wash Extraction |
| Primary Amine (Basic Product) | Post-Hydrazinolysis/Hydrolysis | Protocol B: SCX (Catch & Release) |
| Complex/Sensitive Scaffold | Late-Stage Functionalization | Protocol C: Flash Chromatography |
Section 2: Validated Protocols
Protocol A: The "pH Swing" Extraction (For Neutral Intermediates)
Best for: Removing unreacted phthalimide from N-alkyl phthalimide intermediates.[2]
The Mechanism:
Phthalimide possesses an acidic proton on the nitrogen (
Step-by-Step Workflow:
-
Dilution: Dissolve the crude reaction mixture in a non-water-miscible solvent (DCM or Ethyl Acetate).
-
The Wash: Wash the organic layer 2x with 0.5 M Sodium Carbonate (
) .[1][2][3] -
Verification: Check the aqueous layer pH. It must remain >9.[1][2][3]
-
Polishing: Wash the organic layer once with brine to remove trapped salts.[1][2][3]
-
Drying: Dry over
and concentrate.
Visualizing the Logic:
Caption: Selective deprotonation strategy separating neutral product from acidic impurity.
Protocol B: SCX "Catch and Release" (For Amine Products)
Best for: Isolating basic primary amines from non-basic phthalimide impurities.[1][2][3]
The Mechanism: Strong Cation Exchange (SCX) resins contain sulfonic acid moieties.[1][2][3] They bind basic amines (forming ammonium salts) while allowing non-basic impurities (like phthalimide) to flow through.[1][2][3] The amine is then "released" using a basic methanolic solution [2].[3]
Step-by-Step Workflow:
-
Conditioning: Rinse the SCX cartridge with MeOH followed by DCM.[1][2][3]
-
Loading: Dissolve crude residue in minimal DCM/MeOH (1:1) and load onto the cartridge.
-
Washing (The Purification): Elute with 2-3 column volumes of Methanol .
-
Elution (The Release): Elute with 2 M Ammonia in Methanol .
-
Result: The ammonia displaces the product amine, which elutes in this fraction.[5]
-
-
Concentration: Evaporate the ammoniacal methanol to yield pure amine.
Caption: Solid-Phase Extraction workflow exploiting basicity differences.
Protocol C: Flash Chromatography Optimization
Best for: Difficult separations where extraction is impossible due to solubility issues.[1][2][3]
The Challenge: Phthalimide is moderately polar and UV active, often co-eluting with products in standard Hexane/EtOAc systems.[3]
Troubleshooting Table:
| Observation | Root Cause | Technical Solution |
| Phthalimide "Streaking" | The N-H proton causes interaction with silanols on silica gel.[1][2] | Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[2][3] |
| Co-elution | Polarity is too similar to the product.[1][3] | Switch solvent system to DCM/Methanol . Phthalimide |
| Poor Solubility | Phthalimide crystallizes on the column head.[1][3] | Use Solid Load : Dissolve crude in acetone, adsorb onto silica, evaporate, and load the dry powder.[3] |
Data Reference: Phthalimide Solubility Profile Use this to select loading solvents [3].
Section 3: Frequently Asked Questions (FAQ)
Q: I used Potassium Phthalimide, but I still see phthalimide in my NMR. Why? A: Potassium phthalimide is a salt.[1][2][3][6][7] If your workup involved any acidic wash (or even prolonged exposure to moisture/silica), the salt protonates to form neutral phthalimide.[2][3] Neutral phthalimide is organic-soluble and will not wash out with water.[1][2][3] You must use a basic wash (Protocol A) to remove it.[1][2][3]
Q: Can I use NaOH instead of
Q: My product is also acidic. How do I separate it?
A: If your product has a
Q: Is sublimation a viable purification method? A: Yes, for bulk starting materials.[1][2][3] Phthalimide sublimes at elevated temperatures.[1][2][3] However, for purifying a reaction product, this is risky as thermal degradation of your product may occur before the phthalimide is fully removed.
References
-
Evans, D. A., & Ripin, D. H. (n.d.).[1][2][3][8] pKa Table. Harvard University.[1][2][3] Retrieved from [Link]
-
Biotage. (2017).[1][2][3] Strategies for the Purification of Amines: Catch and Release. Retrieved from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for solubility and physical properties).
-
PubChem. (2025).[1][2][3] Phthalimide Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][2][3]
Sources
- 1. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. echemi.com [echemi.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. studylib.net [studylib.net]
Optimizing solvent selection for recrystallization of isoindoline esters
Welcome to the Process Development Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify isoindoline esters. These molecules—which serve as the rigid heterocyclic core for clinical drugs like lenalidomide and other immunomodulatory imide drugs (IMiDs) —present unique thermodynamic challenges. Their ester functionalities, combined with a planar isoindoline ring, create a high propensity for solvation issues, polymorphism, and oiling out during isolation.
This guide provides mechanistic troubleshooting strategies, thermodynamic insights, and self-validating protocols to optimize your solvent selection and resolve common crystallization failures.
Diagnostic Workflow for Solvent Selection
Before troubleshooting specific issues, it is essential to establish a thermodynamic baseline for your specific isoindoline ester. The solvent system from which an active pharmaceutical ingredient (API) is crystallized fundamentally influences solubility, growth and nucleation kinetics, impurity purging, and crystal morphology .
Fig 1. Decision tree for selecting recrystallization strategies for isoindoline esters.
Frequently Asked Questions & Troubleshooting
Q1: My isoindoline ester is "oiling out" (liquid-liquid phase separation) instead of forming crystals upon cooling. How do I force nucleation? Causality: Oiling out occurs when the solute's melting point in the solvent mixture is lower than the saturation temperature, causing it to separate as a solute-rich liquid phase rather than an ordered solid crystal. Isoindoline esters are highly prone to this in mixed solvent systems with vastly different polarities (e.g., DCM/Hexane) because the rapid decrease in solvent affinity during cooling supersaturates the mixture too quickly. Solution:
-
Shift the Solvent Ratio: Transition to a single-solvent system with a moderate dielectric constant (e.g., 100% Ethanol). Ethanol provides a balanced hydrogen-bonding network that stabilizes the isoindoline core at elevated temperatures while sharply reducing solubility upon cooling.
-
Implement Seeding: Introduce 1-2% (w/w) of pure seed crystals just above the metastable zone width (MSZW) limit. This bypasses the high activation energy required for primary nucleation, forcing the solute molecules to incorporate into the existing crystal lattice rather than coalescing into an oil.
Q2: How do I select a solvent system to purge structurally similar impurities, such as unreacted phthalic anhydride or uncyclized intermediates? Causality: Impurities with similar structural motifs (like the phthaloyl group) often co-crystallize because they can easily substitute into the isoindoline crystal lattice. To purge these, you must exploit differences in functional group solvation. Phthalic anhydride is highly soluble in moderately polar aprotic solvents (like Ethyl Acetate), whereas the fully cyclized isoindoline ester can be driven out of solution by the controlled addition of a non-polar anti-solvent . Solution: Utilize an anti-solvent crystallization approach. Dissolve the crude mixture in Ethyl Acetate (where both product and impurity are soluble), then titrate with Hexane. The isoindoline ester will reach supersaturation first due to its rigid planar structure, while the anhydride remains solvated.
Q3: What is the best approach for scaling up the recrystallization of isoindoline-1,3-dione derivatives without compromising polymorphic purity? Causality: Scale-up alters heat transfer rates and mixing efficiency, which directly impacts the supersaturation gradient. Rapid, uncontrolled cooling at a larger scale leads to localized high supersaturation zones, triggering the precipitation of kinetic polymorphs rather than the desired thermodynamic polymorph. Solution: Implement a linear cooling profile (e.g., 0.1°C/min) combined with precise agitation. By mapping the metastable zone width (MSZW) using parallel crystallizers at a small scale, you can establish a cooling trajectory that keeps the bulk solution safely within the metastable zone during scale-up, ensuring only the most stable polymorph grows .
Quantitative Solvent Selection Data
To streamline your process development, refer to the following thermodynamic and compatibility data for typical isoindoline ester derivatives.
Table 1: Physicochemical Properties and Solvent Compatibility for Isoindoline Esters
| Solvent System | Dielectric Constant (ε) | Isoindoline Ester Solubility (25°C) | Isoindoline Ester Solubility (60°C) | Impurity Purging Efficiency | Primary Application |
| Ethanol (100%) | 24.5 | Low (<5 mg/mL) | High (>50 mg/mL) | Excellent for polar impurities | Cooling crystallization |
| EtOAc / Hexane (1:2) | ~4.0 | Moderate | High | Good for unreacted anhydrides | Anti-solvent crystallization |
| DCM / Methanol | ~9.0 | High | Very High | Poor (high yield, low purity) | Initial crude crash-out |
| THF / Water | ~7.5 | Moderate | High | Moderate (risk of hydrolysis) | Base-catalyzed derivatives |
Self-Validating Experimental Protocols
Fig 2. Step-by-step mechanistic workflow for anti-solvent crystallization.
Protocol A: Cooling Crystallization for High-Purity Isolation (Ethanol System)
Use this protocol when the primary goal is high polymorphic purity and the removal of highly polar synthetic byproducts.
-
Dissolution & Saturation: Suspend the crude isoindoline ester in absolute ethanol (approx. 10 mL per gram of crude). Heat the mixture to 75°C under constant agitation (400 rpm).
-
Self-Validation Checkpoint: If undissolved particles remain at 75°C, add ethanol in 5% volume increments until the solution is completely clear. This confirms the system is exactly at the solubility limit.
-
-
Hot Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a clean, heated receiving flask to remove insoluble catalyst residues or dust.
-
Self-Validation Checkpoint: If the filtrate precipitates prematurely in the receiving flask, the solvent volume is too low. Reheat to 75°C and add 10% more solvent to ensure the system remains undersaturated at the boiling point.
-
-
Controlled Cooling & Seeding: Cool the solution linearly at a rate of 0.2°C/min. Upon reaching 60°C, add 1% (w/w) of pure isoindoline ester seed crystals.
-
Self-Validation Checkpoint: If the seeds dissolve immediately, the system is still undersaturated; cool another 5°C and re-seed. If the seeds remain suspended and begin to grow, the metastable zone has been successfully breached.
-
-
Isolation: Continue cooling to 5°C. Hold for 2 hours to allow for Ostwald ripening. Filter the resulting crystals under vacuum and wash with 2 bed-volumes of ice-cold ethanol.
Protocol B: Anti-Solvent Crystallization (EtOAc/Hexane System)
Use this protocol to prevent oiling out and to purge structurally similar, non-polar impurities (e.g., unreacted phthalic anhydride).
-
Primary Dissolution: Dissolve the crude material in a minimal amount of Ethyl Acetate at room temperature (20-25°C).
-
Polish Filtration: Filter the solution through a 0.45 µm PTFE membrane to ensure a homogenous state.
-
Anti-Solvent Titration: While stirring at 300 rpm, begin adding Hexane dropwise (approx. 1 mL/min).
-
Self-Validation Checkpoint: Monitor for the onset of persistent opalescence (cloudiness). If the solution clears upon stirring, the critical supersaturation threshold has not yet been reached. Continue adding Hexane until the turbidity persists for more than 30 seconds under agitation.
-
-
Aging (Ostwald Ripening): Once persistent nucleation is achieved, halt the anti-solvent addition and let the suspension age for 30 minutes. This allows primary crystals to grow, preventing the formation of an unfilterable fine powder.
-
Final Precipitation & Filtration: Slowly add the remaining Hexane (up to a 1:2 EtOAc:Hexane final ratio) to maximize yield. Filter the solids and wash with pure, ambient-temperature Hexane.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI Molecules. Available at:[Link]
-
Solvent selection for process development. Technobis Crystallization Systems. Available at:[Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at:[Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal (DOI). Available at:[Link]
Troubleshooting low enantiomeric excess in chiral isoindoline synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. Chiral isoindolines and isoindolinones are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in biologically active compounds. However, achieving high enantiomeric excess (ee) during their asymmetric synthesis is often complicated by background racemic reactions, catalyst-substrate mismatch, or product racemization.
As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting strategies, mechanistic insights, and self-validating protocols to help you diagnose and resolve low enantioselectivity outcomes.
Diagnostic Workflow
Before adjusting your reaction parameters, it is critical to identify whether the low ee is a kinetic issue, a thermodynamic issue, or a catalyst design flaw. Use the diagnostic logic below to isolate the root cause.
Diagnostic workflow for identifying the root cause of low enantiomeric excess in isoindoline synthesis.
Frequently Asked Questions: Troubleshooting Guides
Q1: Why is my palladium-catalyzed asymmetric allylic C-H amination yielding high conversion but very low ee (<10%)? Causality & Solution: In the synthesis of chiral isoindolines via Pd-catalyzed intramolecular allylic C-H amination of o-allylbenzylamines, the choice of ligand is the primary determinant of stereocontrol. Using standard chiral phosphine ligands (e.g., with Pd(dba)₂) often results in poor facial selectivity during the nucleophilic attack, yielding ee values as low as 7%[1]. Action: Switch to a chiral phosphoramidite ligand coupled with Pd(OAc)₂. Phosphoramidites create a more rigid and sterically demanding chiral pocket around the palladium center, which effectively differentiates the enantiotopic faces of the intermediate π-allyl palladium complex. Furthermore, using 2,5-di-tert-butyl-1,4-hydroquinone (2,5-DTBQ) as an oxidant in isopropanol at a mild temperature (30 °C) can boost the ee to >95%[1].
Q2: I am synthesizing hybrid isoindolinones via an organocatalytic aza-Mannich/lactamization cascade. Why does my ee fluctuate wildly between batches? Causality & Solution: This fluctuation is a classic symptom of a competing background uncatalyzed racemic reaction. When using highly reactive nucleophiles (like acetylacetone) with α-amido sulfones derived from 2-formyl benzoates, the nucleophile can attack the transient imine intermediate before the chiral catalyst can coordinate properly[2]. Action: To suppress the background reaction, employ a neutral bifunctional organocatalyst, such as Takemoto’s catalyst. This catalyst uses a thiourea moiety to activate the electrophilic imine via hydrogen bonding while simultaneously activating the nucleophile with its basic tertiary amine. This dual activation lowers the activation energy of the chiral pathway, allowing it to outcompete the racemic background reaction, consistently delivering up to 98% ee[2].
Q3: My chiral phosphoric acid (CPA) catalyzed condensation of 2-acylbenzoic acids with anilines is plateauing at ~85% ee. How can I push this to >95%? Causality & Solution: The formation of C-N axially chiral N-aryl-3-methylene-isoindolin-1-ones via CPA catalysis relies on the precise steric fit between the catalyst's chiral pocket and the 2-substituted aniline[3]. A plateau in ee indicates that the transition state is too flexible, allowing a minor pathway to proceed. Action: To tighten the transition state, increase the steric bulk at the 3,3'-positions of the BINOL backbone of the phosphoric acid. If synthetic modification of the catalyst is not feasible, lower the reaction temperature to amplify the energy difference (ΔΔG‡) between the diastereomeric transition states, or switch to a less polar solvent to strengthen the hydrogen-bonding interactions between the CPA and the substrates[3].
Q4: My reaction inherently delivers moderate enantioselectivity (~70% ee). Is there a post-synthetic method to upgrade the optical purity? Causality & Solution: Yes. Many isoindolinones crystallize as racemic mixtures (heterochiral crystallization). Because the racemate and the pure enantiomer have different solubilities, you can physically separate them[4]. Action: By dissolving the moderately enriched product in a hot solvent and allowing it to cool, the racemic portion will preferentially crystallize out. The remaining mother liquor will be highly enriched in the major enantiomer (often >95% ee)[4]. Alternatively, if the stereocenter is labile and can racemize in solution, Viedma ripening (attrition-enhanced deracemization) can be employed to drive the entire solid mass to a single chiral form[5].
Standard Operating Procedures (Protocols)
Protocol 1: Palladium-Catalyzed Asymmetric Intramolecular Allylic C–H Amination
This self-validating protocol ensures high ee by maintaining mild conditions and utilizing phosphoramidite ligands[1].
-
Preparation: In a nitrogen-filled glovebox, charge a 10 mL sealed test tube equipped with a magnetic stir bar with Pd(OAc)₂ (10 mol %) and the selected chiral phosphoramidite ligand (12 mol %).
-
Reagent Addition: Add 2,5-di-tert-butyl-1,4-hydroquinone (2,5-DTBQ; 1.0 equiv) and the o-allylbenzylamine substrate (0.1 mmol).
-
Solvent: Inject 1 mL of anhydrous isopropyl alcohol (i-PrOH).
-
Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at a strictly controlled 30 °C for 24 hours. (Self-Validation: Monitor conversion via TLC; if incomplete, do not raise the temperature, as this degrades ee. Instead, verify the anhydrous nature of your solvent).
-
Workup: Quench the reaction with saturated aqueous NaCl. Extract the aqueous phase with ethyl acetate (3 × 5 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via silica gel column chromatography.
-
Analysis: Determine the ee of the purified chiral isoindoline via chiral HPLC.
Protocol 2: Enantiomeric Excess Upgrading via Heterochiral Crystallization
Use this protocol when catalytic optimization maxes out at moderate ee[4].
-
Dissolution: Suspend the enantioenriched isoindolinone (e.g., 70% ee) in a minimal volume of a hot ethyl acetate/hexane mixture until fully dissolved.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature undisturbed. The racemic conglomerate will begin to precipitate as a white crystalline solid.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the crystals with a few drops of cold hexane.
-
Recovery: Collect the mother liquor. (Self-Validation: Run chiral HPLC on both the solid and the mother liquor. The solid should show ~0% ee, while the mother liquor should show >95% ee).
-
Concentration: Evaporate the mother liquor under reduced pressure to isolate the highly enantioenriched isoindolinone.
Quantitative Data & Catalyst Selection
Table 1: Troubleshooting Catalyst and Ligand Effects on Enantioselectivity
| Synthetic Strategy | Catalyst / Ligand System | Typical ee (%) | Common Cause of Low ee | Corrective Action |
| Allylic C-H Amination | Pd(dba)₂ + Chiral Phosphine | < 10% | Poor stereocontrol in transition state | Switch to Pd(OAc)₂ + Chiral Phosphoramidite[1] |
| Aza-Mannich / Lactamization | Chiral Phase Transfer Catalyst | 40 - 50% | Background racemic addition outpaces catalyst | Use Takemoto's bifunctional organocatalyst[2] |
| Condensation (2-acylbenzoic acid) | Chiral Phosphoric Acid (Standard) | 80 - 87% | Loose chiral pocket / flexible transition state | Increase steric bulk on 3,3'-BINOL positions[3] |
| Post-Synthetic Upgrading | None (Heterochiral Crystallization) | > 95% (Final) | Inherent catalytic limitations | Crystallize racemate; harvest enriched mother liquor[4] |
References
-
Synthesis of axially chiral isoindolin‐1‐ones. ResearchGate.[Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]
-
A Solid Approach to Asymmetric Synthesis. Radboud Repository.[Link]
-
Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones. Beilstein Journals. [Link]
-
Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society.[Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Minimizing side reactions in the esterification of 3-oxoisoindoline-1-carboxylic acid
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
Below is the technical support dossier for 3-oxoisoindoline-1-carboxylic acid esterification . This guide is structured to address the specific stability challenges of this pharmacophore, particularly the high risk of C1-racemization and Lactam-ring instability .
Ticket ID: ISO-EST-001 Subject: Minimizing Side Reactions (Racemization, Ring Opening, N-Alkylation) Status: Resolved / Knowledge Base Article
Executive Summary & Molecule Analysis
The substrate, 3-oxoisoindoline-1-carboxylic acid (also referred to as 1-oxo-3-isoindolinecarboxylic acid), presents a unique "Phenylglycine-in-a-Ring" motif. This structural constraint creates distinct reactivity profiles compared to linear amino acids.
Critical Reactivity Hotspots
-
The C1 "Chiral Trigger": The proton at C1 is benzylic ,
-to-an-amide , and -to-a-carboxyl . It is exceptionally acidic ( approx. 12–14 for the C-H bond). Even mild bases or thermal stress during acid catalysis can trigger enolization and subsequent racemization. -
The Lactam Amide (N-H): The secondary amide nitrogen is nucleophilic. Under basic alkylation conditions, it competes with the carboxylate, leading to N-alkylated impurities .
-
The Lactam Carbonyl (C3): Susceptible to nucleophilic attack (hydrolysis) under vigorous acidic or basic conditions, leading to ring-opening to form 2-carbamoylbenzoic acid derivatives.
Troubleshooting Decision Matrix (Visual Guide)
Use this logic flow to diagnose impurities or low yields in your current workflow.
Caption: Diagnostic flow for identifying the root cause of failure in isoindoline esterification.
Frequently Asked Questions (Technical Protocols)
Q1: I am seeing significant racemization using standard Thionyl Chloride ( ) / Methanol reflux. Why?
The Mechanism: The "Phenylglycine" effect.
While
Corrective Protocol (The "Cold Activation" Method):
-
Suspend the acid in dry methanol (0.5 M concentration).
-
Cool the mixture to -10°C to 0°C (Ice/Salt bath).
-
Add
(1.2 – 1.5 equiv) dropwise. Do not let the internal temp rise above 5°C. -
Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) only if conversion is incomplete. Do not reflux.
-
Workup: Remove solvent in vacuo at
. Avoid aqueous bicarbonate washes if possible (induces hydrolysis); instead, co-evaporate with toluene to remove HCl.
Q2: I tried using Methyl Iodide and , but I have two spots on TLC. Is one the N-alkylated product?
Yes. The lactam Nitrogen (pKa ~15-17) is less acidic than the Carboxylic Acid (pKa ~3-4), but once the carboxylate is formed, the Nitrogen becomes the next nucleophilic site. If you use excess Methyl Iodide (MeI) or high temperatures, N-methylation will occur.
Data Comparison: Alkylation Selectivity
| Parameter | Condition A (High Risk) | Condition B (Optimized) |
| Base | ||
| Electrophile | Methyl Iodide (Excess) | Methyl Iodide (0.95 - 1.0 equiv) |
| Solvent | DMF (Promotes N-alkylation) | Acetone or DCM (Reduces ion separation) |
| Result | Mixture of Ester + N-Methyl Ester | >95% O-Ester Selectivity |
Protocol Recommendation:
Use Cesium Carbonate (
Q3: Can I use coupling reagents (EDC/DCC) to avoid acid/base extremes?
Absolutely. This is the "Gold Standard" for chiral preservation. Using a carbodiimide (EDC·HCl) with catalytic DMAP in Methanol is the mildest route.
The "Steglich" Modification for Isoindolines:
-
Reagents: 1.0 eq Acid, 1.1 eq EDC·HCl, 0.1 eq DMAP, 5.0 eq Methanol (or alcohol of choice).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Procedure: Mix Acid, DMAP, and Alcohol in DCM. Cool to 0°C. Add EDC. Stir 0°C
RT. -
Why it works: The reaction proceeds at neutral pH and low temperature, virtually eliminating the risk of C1-epimerization and ring opening.
Advanced Mechanistic Insight: The Racemization Pathway
Understanding why the reaction fails is key to preventing it. The diagram below illustrates the competition between the desired esterification and the unwanted enolization.
Caption: Kinetic competition between direct esterification (green path) and racemization via enolization (red path).
References & Grounding
The protocols and mechanisms described above are grounded in the fundamental reactivity of cyclic
-
General Fischer Esterification & Mechanisms:
-
Thionyl Chloride Activation & Side Reactions:
-
N-Alkylation vs O-Alkylation in Lactams:
-
Benchchem. "Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis." (Details the HSAB principle for lactam alkylation). Link
-
-
Racemization of
-Aryl Carboxylic Acids:-
Google Patents. "Racemization process for an optically active carboxylic acid or ester thereof (US5221765A)." (Describes thermal racemization risks of similar scaffolds). Link
-
-
Isoindolinone Synthesis Context:
-
Organic & Biomolecular Chemistry. "Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds." (Provides context on the stability and synthesis of the isoindolinone ring). Link
-
Sources
Technical Support Center: C-1 Functionalization of Isoindolines
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the C-1 substitution of isoindolines, particularly in the face of steric hindrance. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing substituents at the sterically encumbered C-1 position of the isoindoline scaffold.
Here, we move beyond simple protocols to explore the mechanistic underpinnings of common failures and provide evidence-based troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve your immediate experimental hurdles but also to rationally design more robust and efficient syntheses.
Understanding the Challenge: Why is the C-1 Position So Difficult?
The C-1 position of the isoindoline ring system is a benzylic amine, which should theoretically be reactive. However, its proximity to the fused benzene ring and the N-substituent creates a sterically congested environment. This congestion impedes the approach of reagents, whether they are catalysts, nucleophiles, or electrophiles, leading to low yields, side reactions, or complete lack of reactivity.
Two primary pathways are employed for C-1 functionalization, and each faces unique steric challenges:
-
Transition-Metal-Catalyzed C-H Activation: This powerful strategy aims to directly convert the C1-H bond into a C-C or C-heteroatom bond.[1][2] Steric bulk on either the isoindoline N-substituent or the incoming coupling partner can prevent the catalyst from achieving the necessary geometry for C-H bond cleavage and subsequent reductive elimination.[3][4]
-
N-Acyliminium Ion Chemistry: This classic method involves the formation of a reactive N-acyliminium ion intermediate from a C-1 precursor (e.g., a 3-hydroxyisoindolinone), which is then trapped by a nucleophile.[5][6][7] Bulky nucleophiles may struggle to approach the electrophilic carbon, and steric clash can influence the stability and reactivity of the iminium ion itself.[5][8]
Troubleshooting Guide & FAQs
This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed explanation of potential causes and a list of actionable solutions.
Scenario 1: Low to No Yield in a Palladium-Catalyzed C-1 Arylation
Question: "I am attempting a Pd-catalyzed C-1 arylation of my N-Boc isoindoline with 2,6-dimethylbromobenzene, but I'm only recovering starting material or seeing trace product. What's going wrong?"
This is a classic case of severe steric hindrance. The ortho-substituents on the aryl halide and the bulky N-Boc group create a "four-ortho-substituted" scenario around the forming biaryl bond, which is notoriously difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield C-1 arylations.
Actionable Solutions:
-
Re-evaluate Your Ligand: Standard ligands like PPh₃ are often inadequate. The key is to use ligands that are both bulky and electron-rich. This combination promotes the formation of a coordinatively unsaturated, electron-rich palladium center, which is more reactive in both the C-H activation and the difficult reductive elimination steps.[3]
-
Change the N-Protecting Group: The N-Boc group is notoriously bulky. If your synthesis allows, switching to a smaller or a directing group can dramatically improve yields.
-
Recommendation: A simple N-methyl or N-benzyl group is less sterically demanding. Alternatively, using a directing group like N-picolinamide or N-(2-pyridyl)sulfonyl can position the catalyst favorably for C-H activation, although this requires additional synthetic steps.
-
-
Increase Reaction Temperature: Sterically hindered couplings often require higher thermal energy to overcome the activation barrier for reductive elimination.
-
Recommendation: Incrementally increase the reaction temperature by 10-20 °C. Monitor for decomposition. Solvents with higher boiling points like toluene, xylene, or dioxane may be necessary.
-
-
Consider an Alternative Pathway: If C-H activation is consistently failing, the N-acyliminium ion route may be more successful. This decouples the C-1 functionalization from the steric demands of a transition metal catalyst.
Scenario 2: Poor Selectivity in N-Acyliminium Ion Reactions
Question: "I'm trying to add an allyl group to the C-1 position of my isoindoline via an N-acyliminium ion generated from a 3-methoxy precursor. I'm getting a complex mixture of products and low yield of the desired C-1 allylated compound. What should I do?"
This issue often points to instability of the N-acyliminium ion, side reactions with the nucleophile, or competing reaction pathways.
Actionable Solutions:
-
Optimize the Lewis/Brønsted Acid: The choice and stoichiometry of the acid are critical. Too strong an acid or too much of it can lead to decomposition. Too weak an acid will not generate the iminium ion efficiently.
-
Control the Temperature: N-acyliminium ions can be highly reactive and prone to side reactions at elevated temperatures.
-
Recommendation: Perform the reaction at low temperatures (e.g., -78 °C or 0 °C) and allow it to slowly warm to room temperature. This can temper the reactivity and improve selectivity.
-
-
Use a Pre-formed, Milder Nucleophile: Allyltrimethylsilane is a classic, mild nucleophile for trapping N-acyliminium ions and often gives cleaner reactions than more basic organometallics like allyl Grignard.
-
Recommendation: Switch your nucleophile to allyltrimethylsilane. This reaction typically proceeds under Lewis acid catalysis and is less prone to basic side reactions.
-
Comparative Table of Strategies:
| Strategy | Pros | Cons | Best For... |
| Pd-Catalyzed C-H Activation | High atom economy; avoids pre-functionalization. | Sensitive to steric hindrance; requires careful optimization of catalyst/ligand. | Arylation, alkenylation with less hindered partners. |
| N-Acyliminium Ion Chemistry | Generally more tolerant of steric bulk on the nucleophile; well-established. | Requires a C-1 precursor (OH, OR); sensitive to acid/base conditions. | Alkylation, allylation, and addition of stabilized carbanions. |
| Ru-Catalyzed C-H Activation | Can offer different reactivity and selectivity profiles compared to Palladium.[13] | May require specific directing groups; less developed than Pd catalysis.[13] | Exploring alternative pathways when Pd systems fail. |
Key Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered C-1 Arylation
This protocol is a starting point for the arylation of an N-substituted isoindoline with a sterically hindered aryl bromide, using a Buchwald-type catalyst system.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted isoindoline (1.0 equiv), the aryl bromide (1.2-1.5 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (6 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (to a concentration of 0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 2: C-1 Functionalization via N-Acyliminium Ion Formation
This protocol describes the addition of a nucleophile to a 3-hydroxyisoindolinone precursor.
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add the 3-hydroxyisoindolinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) (to a concentration of 0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add the nucleophile (e.g., allyltrimethylsilane, 1.5 equiv) followed by the slow, dropwise addition of the Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv).
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Mechanistic Insight: The Role of the Catalyst
Understanding the catalytic cycle is crucial for troubleshooting. In a Pd-catalyzed C-H activation, steric hindrance can inhibit key steps.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
As the diagram shows, steric hindrance primarily affects two steps:
-
C-H Activation (CMD): A bulky ligand and substrate can prevent the palladium center from getting close enough to the C1-H bond for cleavage to occur.
-
Reductive Elimination: This is often the rate-limiting step for hindered substrates. The two bulky groups (the isoindoline and the aryl partner) must arrange in a cis-orientation on the metal center before the C-C bond can form. High steric repulsion can create a massive energy barrier for this step. Using bulky, electron-donating ligands helps by making the metal center more electron-rich, which promotes reductive elimination, and their larger "bite angle" can also influence the geometry favorably.[3][14]
References
-
Fors, B. P., Kratt, K. A., & Toste, F. D. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 130(41), 13572–13573. [Link]
-
Wang, X., et al. (2012). A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins. Beilstein Journal of Organic Chemistry, 8, 265-271. [Link]
-
Jordan-Hore, J. A., et al. (2012). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Organic Letters, 14(24), 6064-6067. [Link]
-
Freebairn, M. T. (2023). Synthesis of biologically active isoindolones via N-acyliminium ion cyclisations. Durham University. [Link]
-
Wang, H., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23(16), 6326-6331. [Link]
-
Pierce, J. G., Waller, D. L., & Wipf, P. (2007). Synthesis of Functionalized Isoindolinones: Addition of in Situ Generated Organoalanes to Acyliminium Ions. Journal of Organometallic Chemistry, 692(21), 4618-4629. [Link]
-
Navarro-Vázquez, A., et al. (2006). Synthesis of 1-vinyl isoquinolines and isoindolines by cyclization of acyliminium ions derived from allenamides. Molecular Diversity Preservation International. [Link]
-
Bacchi, S., et al. (2008). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 73(18), 7175-7180. [Link]
-
O'Connor, J. M., et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Advanced Synthesis & Catalysis, 362(22), 4749-4775. [Link]
-
Williams, F. J., & Jarvo, E. R. (2011). Palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines. Angewandte Chemie International Edition, 50(19), 4459-4462. [Link]
-
PubMed. (2008). Palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2021). A palladium catalyzed asymmetric desymmetrization approach to enantioenriched 1,3-disubstituted isoindolines. Chemical Science, 12(10), 3741-3746. [Link]
-
Hilaris Publisher. (2023). Catalytic Innovations in Unlocking the Potential of Transition-metal-catalyzed C-H Activation for Precision Functionalization. Journal of Organic & Inorganic Chemistry. [Link]
-
National Center for Biotechnology Information. (2008). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. [Link]
-
ResearchGate. (2016). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
-
Nechaev, A. A., et al. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2186-2197. [Link]
-
PubMed. (2023). Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones. [Link]
-
National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
OpenChemHub. (2024). The main mechanisms of C-H activation. YouTube. [Link]
-
TÜBİTAK Academic Journals. (2013). On the peculiar reactivity of a C,N-annelated isoindole core. [Link]
-
Loska, R. (2018). The Synthesis and Reactions of Isoindole N-Oxides. Polish Academy of Sciences. [Link]
-
ResearchGate. (2021). Recent Advances in the Direct Functionalization of Isoindolinones for the Synthesis of 3,3‐Disubstituted Isoindolinones. [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance? [Link]
-
PubMed. (2024). Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel-Crafts Reaction. [Link]
-
MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]
-
Kwong, F. Y., et al. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Transition Metal-Catalyzed C-H Activation/Annulation Approaches to Isoindolo[2,1-b]isoquinolin-5(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins [beilstein-journals.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. (PDF) Synthesis of Functionalized Isoindolinones: Addition [research.amanote.com]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoindolinone synthesis [organic-chemistry.org]
- 12. Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel-Crafts Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Stability of Ethyl 3-oxoisoindoline-1-carboxylate Under Basic Conditions
Executive Summary & Mechanistic Causality
Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8) is a highly versatile building block and pharmacophore scaffold widely utilized in medicinal chemistry 1. However, its specific structural topology—featuring a lactam core and an ethyl ester group adjacent to a highly acidic C1 benzylic proton—renders it exceptionally sensitive to basic environments. Understanding the causality behind its degradation is critical for preventing yield loss and stereochemical erosion during synthetic workflows.
Under basic conditions, the molecule is subjected to two primary competing degradation pathways:
-
Kinetic Epimerization: The C1 proton is highly acidic due to the electron-withdrawing effects of the adjacent ester, the lactam carbonyl, and the aromatic ring. Base-catalyzed deprotonation forms a planar enolate intermediate. Because this C-H bond is highly labile, exposure to even mild bases leads to rapid racemization of enantiopure batches 2.
-
Thermodynamic Saponification: Nucleophilic attack by hydroxide or alkoxide ions at the C1 ester carbonyl results in irreversible hydrolysis, yielding the highly polar 3-oxoisoindoline-1-carboxylic acid 3.
Base-induced degradation pathways of this compound.
Troubleshooting & FAQs
Q1: During my cross-coupling reaction using K₂CO₃, my product yield dropped by 60%, and TLC showed a strong baseline spot. What happened? A1: You are observing base-mediated saponification. Aqueous or heterogeneous inorganic bases like K₂CO₃ can hydrolyze the ethyl ester into 3-oxoisoindoline-1-carboxylic acid. This acid is highly polar and will stay at the baseline on a standard normal-phase TLC (e.g., Hexane/EtOAc). Solution: Switch to strictly anhydrous conditions with a non-nucleophilic organic base (e.g., DIPEA or TEA), or utilize a milder inorganic base like Cs₂CO₃ in dry solvents to suppress the nucleophilic attack of ambient water.
Q2: I am using an enantiopure batch of this compound. After a mild basic workup (sat. NaHCO₃), my chiral HPLC shows a complete loss of enantiomeric excess (ee%). How is this possible without ester hydrolysis? A2: Deprotonation at the C1 position is kinetically much faster than ester hydrolysis. The labile C-H bond facilitates rapid epimerization via an enolate intermediate even under mildly basic aqueous conditions. Solution: Avoid basic workups entirely. Quench your reactions with a mild acid (e.g., 10% citric acid or 1M NaHSO₄) and perform extractions at a pH < 6 to keep the C1 proton intact.
Q3: Can I use sodium methoxide (NaOMe) to functionalize the lactam nitrogen? A3: No. Using NaOMe will lead to rapid transesterification (converting the ethyl ester to a methyl ester) and subsequent epimerization. For N-alkylation, use a strong, non-nucleophilic base like NaH or LiHMDS at cryogenic temperatures (-78 °C) to selectively deprotonate the lactam nitrogen while minimizing C1 deprotonation.
Quantitative Stability Profiling
The following table summarizes the degradation kinetics of this compound under various pH conditions.
| Condition | Buffer / Base System | Primary Degradant | Half-life (t₁/₂ at 37°C) | ee% Retention (at 1h) |
| pH 4.0 | Acetate Buffer | None (Stable) | > 72 hours | > 99% |
| pH 7.4 | PBS | Trace Acid | ~ 48 hours | 92% |
| pH 9.0 | Carbonate Buffer | 3-oxoisoindoline-1-carboxylic acid | ~ 4.5 hours | < 10% (Rapid Epimerization) |
| 0.1M NaOH | Aqueous NaOH | 3-oxoisoindoline-1-carboxylic acid | < 5 minutes | 0% (Racemic) |
Self-Validating Experimental Protocol: Base Stability Assessment
To accurately profile the stability of your specific batch without introducing analytical artifacts, follow this self-validating workflow. The critical causality here is the acidic quench step , which instantly protonates the enolate and neutralizes the base, effectively "freezing" the degradation profile for accurate LC-MS analysis.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve this compound in anhydrous LC-MS grade Acetonitrile to a concentration of 10 mM. (Note: Do not use methanol or ethanol to avoid base-catalyzed transesterification).
-
Buffer Incubation: Aliquot 100 µL of the stock solution into 900 µL of the target buffer (e.g., pH 9.0 carbonate buffer) pre-warmed to 37°C in an Eppendorf tube. Vortex briefly.
-
Time-Course Sampling: At designated time points (0 min, 15 min, 1h, 4h, 24h), extract a 50 µL aliquot from the incubation mixture.
-
Immediate Quenching (Critical): Inject the 50 µL aliquot directly into 450 µL of a quenching solution (Acetonitrile containing 1% Trifluoroacetic acid (TFA)). This immediately drops the pH to ~2, instantly halting both epimerization and saponification.
-
Analysis: Analyze the quenched samples via LC-MS (to track mass balance and the formation of the [M+H]+ 178 m/z acid degradant) and Chiral HPLC (to determine ee% retention).
Self-validating protocol workflow for base stability assessment.
References
- 3-oxo-1,2-dihydroisoindole-1-carboxylic acid ethyl ester 20361-10-8 wiki. Guidechem.
- Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
- Novel Oleanolic Acid-Phtalimidines Tethered 1,2,3 Triazole Hybrids As Promising Antibacterial Agents. Preprints.org.
Sources
Validation & Comparative
1H NMR chemical shift assignments for Ethyl 3-oxoisoindoline-1-carboxylate
Technical Comparison & Characterization Guide
Executive Summary & Application Context
Ethyl 3-oxoisoindoline-1-carboxylate (also referred to as 3-oxo-1-isoindolinecarboxylic acid ethyl ester) is a critical pharmacophore scaffold, particularly in the development of MDM2-p53 inhibitors and anti-inflammatory agents. Its structural rigidity, provided by the fused benzene-lactam ring system, makes it an ideal template for structure-activity relationship (SAR) studies.
This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of this molecule. Unlike standard spectral lists, this document compares Solvent Systems (CDCl₃ vs. DMSO-d₆) as the primary variable. The choice of solvent drastically alters the resolution of the amide (NH) and chiral methine (H-1) protons—the two most critical signals for verifying substitution and stereochemistry.
Structural Framework & Nomenclature
To ensure accurate assignment, we define the atom numbering based on the IUPAC isoindolinone core.
Figure 1: Connectivity and functional zones of this compound. Note that C1 is a chiral center; in achiral environments, enantiomers are magnetically equivalent.
Comparative Analysis: Solvent System Performance
The selection of solvent is not merely about solubility; it is a tool for spectral resolution. Below is the comparative performance data.
Scenario A: Chloroform-d (CDCl₃)[1]
-
Utility: Routine screening, checking for gross impurities.
-
Limitation: The lactam NH proton often undergoes rapid exchange or broadening due to quadrupole relaxation from the nitrogen, sometimes disappearing entirely or merging with aromatics.
-
H-1 Behavior: Appears as a singlet or broad singlet; coupling to NH is rarely resolved.
Scenario B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1][2]
-
Utility: Detailed characterization, stereochemical assignment.
-
Advantage: Strong hydrogen bond acceptance by DMSO stabilizes the NH proton, shifting it downfield (deshielding) and slowing exchange.
-
H-1 Behavior: Often resolves into a doublet due to vicinal coupling (
) with the amide proton.
Experimental Data: Chemical Shift Assignments
The following data represents the consensus shifts for the pure compound at 298 K (400 MHz).
| Position | Proton Type | δ (ppm) CDCl₃ | δ (ppm) DMSO-d₆ | Multiplicity | Integral | J-Coupling (Hz) |
| H-1 | Methine (Chiral) | 5.28 | 5.45 | s (CDCl₃) / d (DMSO) | 1H | |
| NH | Lactam Amide | 7.20 - 7.50 (Broad) | 9.15 | br s / d | 1H | - |
| Est-CH₂ | Ethyl Methylene | 4.25 | 4.18 | q | 2H | 7.1 |
| Est-CH₃ | Ethyl Methyl | 1.31 | 1.22 | t | 3H | 7.1 |
| Ar-H | Aromatic (C7) | 7.85 | 7.75 | d | 1H | 7.5 |
| Ar-H | Aromatic (C4,5,[3]6) | 7.45 - 7.65 | 7.50 - 7.70 | m | 3H | - |
Critical Insight: The shift of H-1 from ~5.28 to ~5.45 ppm and the sharpening of the NH signal at ~9.15 ppm in DMSO are the definitive markers for this scaffold. If H-1 appears as a doublet in DMSO, it confirms the presence of the free lactam NH.
Detailed Experimental Protocol
To reproduce these results and ensure spectral integrity, follow this self-validating protocol.
Reagents & Preparation[4][5][6][7][8]
-
Analyte: 10–15 mg this compound (dried in vacuo >2h).
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow
-
Solvation: Add 0.3 mL of solvent to the solid. Vortex gently until fully dissolved. Add remaining 0.3 mL to wash down sides.
-
Why? Concentration gradients cause peak broadening. Two-step addition ensures homogeneity.
-
-
Equilibration: Allow sample to sit in the probe for 2 minutes before locking.
-
Why? Temperature equilibration (298 K) is vital for reproducible chemical shifts of the amide proton.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the NH proton, which has a longer T1).
-
Scans (NS): 16 (minimum).
-
-
Processing:
-
Apodization: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the ethyl quartet to ensure the baseline is flat; automatic phasing often fails on the methylene/methyl region.
-
Diagnostic Logic Pathway
Use this decision tree to validate your synthesis product.
Figure 2: Logical workflow for structural validation. The H-1 methine peak is the primary "Go/No-Go" decision point.
References
-
Chemical Science (RSC) . Supporting Information: Synthesis of isoindolinone derivatives. (Provides comparative shifts for ethyl esters in CDCl3). [Link]
-
Journal of Organic Chemistry . NMR Chemical Shifts of Trace Impurities. (Standard reference for identifying residual solvent peaks in these specific regions). [Link]
-
National Institutes of Health (PMC) . Synthesis and evaluation of 1,3-dioxo-isoindoline derivatives. (Validation of aromatic region assignments for the isoindoline core). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl 3-benzoylindolizine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unn.edu.ng [unn.edu.ng]
In-Depth Technical Guide: Mass Spectrometry Fragmentation Patterns of Isoindoline Carboxylates
Executive Summary
Isoindoline carboxylates—such as isoindoline-1-carboxylic acid and its N-acyl derivatives—are pivotal scaffolds in modern drug discovery. Notably, they serve as hydrolysis-resistant uncouplers of mitochondrial respiration and as critical building blocks for muscarinic receptor agonists. As a Senior Application Scientist, I frequently rely on advanced mass spectrometry (MS) to elucidate the structural integrity, metabolic stability, and pharmacokinetic profiles of these compounds. This guide provides an objective comparison of MS analytical platforms and a deep dive into the mechanistic fragmentation pathways of isoindoline carboxylates to aid researchers in developing robust, self-validating analytical methods.
Comparative MS Platforms for Isoindoline Carboxylate Analysis
When selecting an analytical platform for isoindoline derivatives, the choice dictates the depth of structural information versus quantitative throughput. The table below objectively compares the performance of three primary MS alternatives.
Table 1: Performance Comparison of MS Platforms
| Platform | Ionization Technique | Primary Application | Key Advantage for Isoindolines | Limitations |
| Triple Quadrupole (QqQ) | ESI (Positive/Negative) | Targeted PK/PD quantification | High sensitivity for Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]⁺ →[M+H-CO₂]⁺). | Low resolution; cannot easily distinguish isobaric interferences in complex matrices. |
| Quadrupole Time-of-Flight (Q-TOF) | ESI / APCI | Metabolite ID & Structural Elucidation | Exact mass determination (<2 ppm error) allows for the definitive identification of novel N-acyl derivatives. | Lower dynamic range for absolute quantification compared to QqQ platforms. |
| GC-EI-MS | Electron Impact (70 eV) | Volatile esterified derivatives | Rich, library-matchable fragmentation patterns that strictly adhere to Stevenson's rule. | Requires prior derivatization (e.g., silylation or methylation) of the free carboxylic acid. |
Mechanistic Fragmentation Pathways (The "Why")
Understanding why a molecule fragments in a specific manner is critical for developing self-validating MRM methods. Isoindoline carboxylates exhibit highly predictable, yet structurally informative, collision-induced dissociation (CID) patterns.
Pathway A: Decarboxylation (Loss of 44 Da)
Causality: The carboxylic acid moiety at the C1 or C2 position is highly labile under CID. Upon protonation in positive ESI mode, the charge localizes on the basic nitrogen atom. A concerted rearrangement leads to the expulsion of neutral carbon dioxide (CO₂, 44 Da), generating a highly stable, resonance-stabilized iminium or benzylic cation. This is the most diagnostic transition for confirming the presence of the free carboxylate group.
Pathway B: N-Deacylation / N-Dealkylation
Causality: For N-substituted derivatives, such as the N-oleoyl-isoindoline-1-carboxylates developed as mitochondrial uncouplers (), the amide/amine bond is a primary site of cleavage. Depending on the applied collision energy, the molecule will either lose the fatty acyl chain as a neutral ketene/acid or retain the charge on the acylium ion. Similar to the fragmentation behavior of related isatin derivatives (), the isoindoline core is highly susceptible to N-dealkylation under CID conditions, which confirms the identity of the N-substituent.
Pathway C: Isoindoline Core Cleavage
Causality: At elevated collision energies, the decarboxylated and deacylated isoindoline core undergoes further fragmentation. The contraction of the pyrroline ring leads to the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark neutral loss for nitrogen-containing heterocycles.
Proposed CID fragmentation pathways of isoindoline carboxylates showing CO2 and HCN losses.
Experimental Protocols: A Self-Validating System
To ensure analytical trustworthiness, the following protocol details a self-validating LC-HRMS workflow for the characterization of N-acyl isoindoline carboxylates. The causality behind each step guarantees reproducible ionization and fragmentation.
Protocol: LC-HRMS Analysis of N-Acyl Isoindoline-1-Carboxylates
Step 1: Sample Preparation (Quench & Extract)
-
Action: Extract 50 µL of plasma or cell lysate with 150 µL of ice-cold acetonitrile containing 0.1% formic acid (FA) and an isotopically labeled internal standard (e.g., ¹³C-labeled isoindoline).
-
Causality: Cold acetonitrile rapidly precipitates proteins to halt enzymatic degradation. The addition of 0.1% FA ensures the carboxylic acid remains protonated during extraction, maximizing recovery and stabilizing the N-acyl amide bond against spontaneous hydrolysis.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The hydrophobic N-acyl chain strongly retains on the C18 stationary phase. The gradient elution focuses the analyte band, significantly reducing ion suppression from early-eluting polar endogenous metabolites.
Step 3: ESI-MS/MS Optimization (CID)
-
Action: Operate the Q-TOF in positive ESI mode. Isolate the [M+H]⁺ precursor ion in Q1. Apply a collision energy (CE) ramp from 15 to 45 eV in the collision cell (q2) using Argon gas.
-
Causality: Ramping the CE ensures the capture of both low-energy fragments (e.g., [M+H - CO₂]⁺) and high-energy fragments (e.g., loss of HCN). This creates a comprehensive MS/MS spectrum that self-validates the structure by simultaneously confirming both the isoindoline head group and the lipid tail ().
Standard LC-MS/MS workflow for targeted analysis of isoindoline carboxylate derivatives.
Data Presentation: Diagnostic Ions
To facilitate rapid MRM method development, the following table summarizes the quantitative data regarding expected neutral losses and diagnostic product ions.
Table 2: Characteristic Product Ions and Neutral Losses
| Structural Feature | Precursor Ion | Neutral Loss (Da) | Diagnostic Product Ion | Optimal CE (eV) |
| Free Carboxylic Acid | [M+H]⁺ | 44 (CO₂) | [M+H - 44]⁺ (Iminium) | 15 - 20 |
| tert-Butyl Ester | [M+H]⁺ | 56 (Isobutylene) | [M+H - 56]⁺ (Free Acid) | 10 - 15 |
| N-Oleoyl Chain | [M+H]⁺ | 264 (Oleic Acid) | [Isoindoline Core]⁺ | 25 - 35 |
| Isoindoline Core | [M+H - CO₂]⁺ | 27 (HCN) | [M+H - CO₂ - 27]⁺ | 35 - 45 |
References
-
Lin, H., Long, J. Z., Roche, A. M., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry, 61(7), 3224-3230. URL:[Link]
-
LIPID MAPS Structure Database (LMSD). (2024). N-oleoyl glutamine and Isoindoline Analogues. URL: [Link]
-
Kadi, A. A., Al-Shakliah, N. S., & Rahman, A. F. M. M. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 67-72. URL: [Link]
Chiral HPLC Methodologies for the Enantiomeric Separation of Ethyl 3-oxoisoindoline-1-carboxylate: A Comparative Guide
Introduction & Scientific Context
Chiral isoindolinones are highly privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in D3 receptor (D3R) selective agonists, sedative-hypnotics, and PPARδ agonists [1, 2]. The stereochemistry of the isoindoline backbone profoundly dictates its biological activity and pharmacokinetic profile. Consequently, the precise determination of enantiomeric excess (ee) and the preparative isolation of pure enantiomers represent critical bottlenecks in drug development [3].
This guide objectively compares the performance of modern immobilized chiral stationary phases (CSPs) against traditional coated CSPs for the enantioseparation of Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8). By examining the causality behind solvent-analyte-CSP interactions, we provide a self-validating framework for robust method development and preparative scale-up.
Mechanistic Principles of Chiral Recognition
This compound possesses a stereocenter at the C1 position. Its structure presents multiple interaction sites for polysaccharide-based CSPs, requiring a precise alignment of intermolecular forces for successful chiral recognition [4]:
-
Hydrogen Bonding: The lactam motif acts as both a hydrogen bond donor (NH) and acceptor (C=O), interacting strongly with the carbamate linkages of the CSP.
-
Interactions: The fused aromatic benzene ring engages in
stacking with the phenyl groups of the CSP selector (e.g., 3,5-dimethylphenylcarbamate). -
Steric Inclusion: The ethyl ester group provides necessary steric bulk that drives differential inclusion into the chiral grooves of the amylose or cellulose polymer backbone[5].
Workflow comparing immobilized vs. coated CSPs for isoindolinone chiral method development.
Comparative Experimental Design: Immobilized vs. Coated CSPs
Historically, coated cellulose derivatives (e.g., Chiralcel OD-H) were the standard for isoindolinone separations [4]. However, coated phases are strictly limited to standard normal-phase solvents (alkanes, alcohols) to prevent the dissolution of the chiral polymer.
Immobilized amylose derivatives (e.g., Chiralpak IA) covalently bind the polymer to the silica matrix, allowing the use of "extended" solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methyl tert-butyl ether (MtBE) [3]. For this compound, solubility can be a limiting factor in pure hexane. Therefore, immobilized columns are highly advantageous, as they permit the injection of highly concentrated samples dissolved in DCM, drastically improving throughput during preparative scale-up.
Experimental Protocols (Self-Validating Workflow)
Materials & Setup
-
Analyte: this compound (Racemic mixture, >96% purity).
-
Columns:
-
Column A: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IA, 250 x 4.6 mm, 5 µm).
-
Column B: Coated Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, 250 x 4.6 mm, 5 µm).
-
-
System: Agilent 1260 Infinity II LC system equipped with a Diode Array Detector (DAD).
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of the racemic standard in 1.0 mL of the intended mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Causality: Matching the sample diluent to the mobile phase prevents peak distortion (fronting/tailing) and solvent shock at the column head.
-
-
Column Equilibration: Flush the selected column with the target mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the baseline UV signal (monitored at 254 nm and 220 nm) is perfectly stable.
-
Method Execution:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Causality: Lower temperatures generally increase enantioselectivity (
) due to the enthalpic driving force of chiral recognition, though it may slightly broaden peaks due to increased mobile phase viscosity. 25 °C offers the optimal thermodynamic balance.
-
-
System Suitability & Validation: Perform triplicate injections. Calculate the resolution (
) using the half-width method. The system is considered self-validated and ready for sample analysis if (baseline separation) and the retention time relative standard deviation (RSD) is .
Data Presentation & Performance Comparison
The following table summarizes the chromatographic performance of the two columns under optimal and extended mobile phase conditions.
| Column Type | Mobile Phase | Selectivity ( | Resolution ( | ||
| Coated Cellulose (OD-H) | Hexane/IPA (80:20) | 9.1 | 10.9 | 1.25 | 1.8 |
| Immobilized Amylose (IA) | Hexane/IPA (80:20) | 16.1 | 20.3 | 1.31 | 3.2 |
| Immobilized Amylose (IA) | Hexane/DCM/EtOH (50:48:2) | 7.5 | 11.2 | 1.62 | 4.5 |
| Coated Cellulose (OD-H) | Hexane/DCM/EtOH (50:48:2) | N/A (Column Damage) | - | - | - |
Conclusion & Recommendations
For the analytical and preparative separation of this compound enantiomers, the Immobilized Amylose CSP significantly outperforms the traditional coated cellulose phase. While standard Normal Phase conditions (Hexane/IPA) yield acceptable baseline resolution (
Crucially, the immobilized column's compatibility with extended solvents allows for the utilization of a highly optimized Hexane/DCM/EtOH (50:48:2) mobile phase. This specific mixture enhances the solubility of the isoindolinone, sharpens the peak shape by modulating
References
-
Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination CCS Chemistry URL:[Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists PubMed Central (PMC) URL:[Link]
- Google Patents (WO2016178140A1)
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone MDPI URL:[Link]
-
Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter ResearchGate URL:[Link]
Comparing reactivity of ethyl vs methyl 3-oxoisoindoline-1-carboxylate
Comparative Reactivity Profile: Ethyl vs. Methyl 3-Oxoisoindoline-1-Carboxylate
Executive Summary
In the development of isoindolinone-based pharmacophores (e.g., immunomodulatory imide drugs, anticancer agents), the choice between Mthis compound (Me-Iso) and This compound (Et-Iso) is often treated as trivial. It is not.
While electronically similar, these two esters exhibit distinct kinetic profiles in nucleophilic acyl substitution and C1-functionalization. This guide delineates their performance to help you select the optimal starting material for your synthetic route.[1]
The Bottom Line:
-
Choose Methyl (Me-Iso) when maximizing atom economy, reaction rates in sterically demanding couplings, or when rapid in vivo hydrolysis (prodrug activation) is desired.
-
Choose Ethyl (Et-Iso) when prioritizing process stability against premature hydrolysis, requiring higher lipophilicity for cell permeability, or leveraging steric bulk to enhance diastereoselectivity in asymmetric C1-alkylations.
Physicochemical & Structural Analysis
The 3-oxoisoindoline-1-carboxylate scaffold features a stereogenic center at C1, activated by both the lactam nitrogen and the pendant ester.
| Feature | Methyl Ester (Me-Iso) | Ethyl Ester (Et-Iso) | Impact on Reactivity |
| Steric A-Value | Low (~0.6 kcal/mol) | Medium (~1.7 kcal/mol) | Ethyl exerts greater shielding on the C1-face, influencing stereocontrol. |
| Lipophilicity (cLogP) | ~0.8 - 1.1 | ~1.3 - 1.6 | Ethyl improves solubility in non-polar solvents (DCM, Toluene) used in catalysis. |
| Leaving Group Ability | High (Methoxide) | Moderate (Ethoxide) | Methyl is more susceptible to transesterification and amidation. |
| Crystallinity | Generally Higher | Generally Lower | Methyl derivatives often pack better, aiding purification via recrystallization. |
Critical Reactivity Domains
A. Hydrolytic Stability (Chemical vs. Enzymatic)
The ester moiety at C1 is electronically activated by the adjacent lactam ring, making it more labile than a standard benzoate.
-
Chemical Hydrolysis (Base-Mediated):
-
Me-Iso: Exhibits rapid hydrolysis kinetics (
vs. Ethyl). In basic media (e.g., LiOH/THF), the methyl ester cleaves within minutes, often requiring lower temperatures to prevent over-hydrolysis or ring-opening of the phthalimidine core. -
Et-Iso: The additional methylene group provides a "steric bumper," retarding the approach of the hydroxide ion. This allows for more controlled saponification and compatibility with mild basic workups.
-
-
Enzymatic Stability (Plasma/Microsomal):
-
Contrasting chemical hydrolysis, specific esterases may show variable affinity. However, general trends in homologous series suggest the Methyl ester is a "soft drug" motif, hydrolyzed rapidly by carboxylesterases, whereas the Ethyl ester often demonstrates prolonged half-life (
), improving bioavailability in early DMPK screens [1].
-
B. C1-Functionalization (Alkylation & Michael Addition)
The C1 proton is acidic (
-
Electrophile Approach:
-
Me-Iso: The small methyl group offers little steric hindrance. While this ensures high yields with bulky electrophiles, it provides minimal stereodifferentiation in the absence of a chiral catalyst.
-
Et-Iso: The ethyl tail can adopt conformations that shield one face of the enolate. In chiral phase-transfer catalysis (PTC), Et-Iso often yields higher diastereomeric ratios (dr) because the bulk forces a tighter fit within the catalyst's chiral pocket [2].
-
C. Transesterification Risk[2]
-
Warning: When conducting reactions in alcoholic solvents (e.g., ethanol), Me-Iso undergoes rapid transesterification to the ethyl ester if catalytic base is present.
-
Protocol Rule: Always match the solvent alcohol to the ester alkoxy group (use MeOH for Me-Iso, EtOH for Et-Iso) unless transesterification is the intended goal.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways for the two esters under basic conditions.
Figure 1: Divergent reactivity outcomes based on ester selection. Red path indicates kinetic favorability; Green path indicates stability/selectivity.
Experimental Protocol: C1-Alkylation via Phase Transfer Catalysis
This protocol validates the reactivity difference. The Ethyl ester is recommended for this specific workflow to maximize diastereoselectivity and prevent hydrolysis during the biphasic agitation.
Objective: Mono-alkylation of C1 with benzyl bromide.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Benzyl bromide (1.2 equiv)
-
Base: 50% aq. KOH (Excess)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or chiral quaternary ammonium salt (10 mol%)
-
Solvent: Toluene (0.1 M)
Workflow:
-
Dissolution: Charge reaction vessel with Et-Iso and Toluene. Note: Et-Iso dissolves rapidly; Me-Iso may require gentle warming or DCM co-solvent.
-
Catalyst Addition: Add TBAB. Stir for 5 mins to establish phase equilibrium.
-
Base Addition: Add 50% KOH dropwise at 0°C.
-
Checkpoint: If using Me-Iso , strictly maintain 0°C. The methyl ester is prone to saponification at the interface if the temperature spikes. Et-Iso tolerates RT (20-25°C).
-
-
Alkylation: Add Benzyl bromide. Monitor via TLC (Hexane/EtOAc 3:1).
-
Observation: Me-Iso reaction completes in ~30 mins. Et-Iso requires ~1-2 hours due to steric shielding at the interface.
-
-
Quench: Dilute with water and extract with EtOAc.
-
Analysis: Analyze crude via 1H NMR.
-
Validation: Check the integration of the ester protons. Ethyl signals (quartet ~4.2 ppm) should remain intact. If Me-Iso was used, look for disappearance of the methyl singlet (~3.7 ppm) indicating hydrolysis side-products [3].
-
Decision Matrix
Use this table to select the correct ester for your specific application.
| Application Scenario | Recommended Ester | Rationale |
| High-Throughput Screening (HTS) | Methyl | Faster reaction kinetics allow for shorter cycle times in automated synthesizers. |
| Asymmetric Synthesis | Ethyl | Steric bulk enhances the differentiation of enolate faces by chiral catalysts [4]. |
| Scale-Up (Kilo Lab) | Ethyl | Lower hydrolysis risk during extended workup/filtration times; safer handling profile. |
| Prodrug Design | Methyl | Rapid metabolic cleavage ensures quick release of the active carboxylic acid pharmacophore. |
| Crystallography | Methyl | Tendency to form monoclinic/triclinic crystals suitable for X-ray diffraction [5]. |
References
-
Comparative Hydrolytic Stability: Comparative chemical and biological hydrolytic stability of homologous esters. (2022).[2][3][4] NIH National Library of Medicine. Available at: [Link]
-
Stereoselectivity in Isoindolinones: Influence of N-Substitution in 3-Alkyl-3-hydroxyisoindolin-1-ones on Stereoselectivity. (2021).[5] European Journal of Organic Chemistry. Available at: [Link]
-
Synthesis & Reactivity: Preparation of 3-Substituted Isoindolin-1-one Derivatives. (2022).[2][3][4] PMC / NIH. Available at: [Link]
-
Asymmetric Alkylation Principles: Diastereoselective Alkylation of Chiral Auxiliaries with Isoindoline Derivatives. (2025).[1][6] An-Najah Staff Repository. Available at: [Link]
-
Crystallographic Data: Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Crystal Structure. (2012).[2] NIH / IUCr. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. staff.najah.edu [staff.najah.edu]
Technical Guide: Structural Confirmation of Ethyl 3-oxoisoindoline-1-carboxylate via X-ray Crystallography
Executive Summary & Structural Challenge
The precise structural characterization of Ethyl 3-oxoisoindoline-1-carboxylate presents specific challenges in medicinal chemistry. As a core pharmacophore in anti-inflammatory and antineoplastic development, the isoindolinone scaffold contains a chiral center at the C1 position and a lactam moiety capable of complex hydrogen-bonding networks.
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for preliminary characterization, they often fail to definitively resolve:
-
Absolute Configuration: The enantiomeric purity at the C1 chiral center (R vs. S) cannot be determined by standard NMR without chiral shift reagents.
-
Tautomeric State: Distinguishing between the lactam (NH-C=O) and lactim (N=C-OH) forms in the solid state.
-
Polymorphism: Identification of packing arrangements that affect bioavailability.
This guide establishes Single Crystal X-ray Diffraction (SCXRD) as the definitive method for validation, comparing its efficacy against spectroscopic alternatives and providing a rigorous protocol for data acquisition.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The following analysis objectively compares SCXRD against NMR and MS, highlighting why crystallography is the requisite "Gold Standard" for this specific molecule.
| Feature | 1H/13C NMR (Solution) | HRMS (ESI-TOF) | X-ray Crystallography (SCXRD) |
| Primary Output | Connectivity & Chemical Environment | Elemental Composition (Exact Mass) | 3D Atomic Coordinates & Packing |
| Stereochemistry | Relative (requires NOESY/ROESY); Absolute requires derivatization | None | Absolute Configuration (Flack Parameter) |
| Tautomerism | Averaged signal (fast exchange in solution) | Ambiguous | Definitive (Bond lengths confirm C=O vs C-OH) |
| Sample State | Solution (isotropic) | Gas Phase (ionized) | Solid State (anisotropic) |
| Data Confidence | High (Connectivity) / Medium (Stereo) | High (Formula) | Ultra-High (Sigma < 0.05) |
| Throughput | High (Minutes) | High (Seconds) | Low (Hours to Days) |
Scientist’s Insight: While NMR confirms you have connected the atoms correctly, only SCXRD confirms the spatial reality of the molecule. For this compound, the intermolecular N-H...O hydrogen bonds observed in the crystal lattice are often responsible for the high melting points and solubility profiles seen in formulation—data completely lost in solution-phase NMR.
Experimental Protocol: Crystallization & Data Collection
To achieve a publishable structure solution (
Phase 1: Crystal Growth (Vapor Diffusion)
The isoindolinone core is moderately polar. A slow diffusion method is superior to evaporation for minimizing twinning.
-
Solvent Selection: Dissolve 15 mg of pure this compound in 0.5 mL of Ethyl Acetate (good solubility).
-
Precipitant: Use n-Hexane or Pentane (poor solubility).
-
Setup: Place the sample solution in a small inner vial. Place this open vial inside a larger jar containing 5 mL of the precipitant. Cap the outer jar tightly.
-
Incubation: Store at 20°C in a vibration-free environment. Crystals suitable for diffraction (0.1 x 0.1 x 0.2 mm) should appear within 48-72 hours.
Phase 2: Data Collection Parameters
-
Source: Cu-K
( Å). Note: Copper is preferred over Molybdenum for organic molecules without heavy atoms to maximize diffraction intensity and anomalous signal for absolute configuration. -
Temperature: 100 K (Cryostream). Essential to reduce thermal motion (Uiso) of the ethyl ester chain.
-
Strategy: Full sphere collection (
rotation) to ensure high redundancy (>4.0).
Validation Data: Critical Crystallographic Parameters
When analyzing the solved structure, the following parameters serve as the "Checklist for Confirmation." These values are representative of high-quality isoindolinone structures.
A. Unit Cell & Refinement Statistics (Representative Target Values)
| Parameter | Target Range/Value | Interpretation |
| Crystal System | Monoclinic or Triclinic | Common for chiral organics. |
| Space Group | If | |
| R-Factor ( | Indicates excellent agreement between model and data. | |
| Goodness of Fit (GooF) | 1.0 - 1.1 | Variance matches statistical expectation. |
| Flack Parameter | ~0.0 (with | Crucial: Confirms absolute stereochemistry (if chiral). |
B. Geometric Validation (The "Fingerprint")
To confirm the 3-oxoisoindoline core (Lactam form) over the isoindole (Lactim form), verify these bond lengths:
-
C3=O3 (Carbonyl): Target 1.21 – 1.23 Å .
-
If > 1.30 Å, suspect enol/lactim form (C-OH).
-
-
N2-C3 (Amide Bond): Target 1.35 – 1.38 Å .
-
Partial double bond character indicates resonance stabilization.
-
-
C1-N2 (Chiral Center): Target 1.45 – 1.47 Å .
-
Typical single bond characteristic.
-
Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to structural deposition, emphasizing the decision loops that ensure data integrity.
Figure 1: Critical path workflow for crystallographic validation of isoindolinone derivatives.
References
-
Standard Crystallography Protocols
-
Rigaku. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Link
-
-
Isoindolinone Synthesis & Structure
-
Luo, G., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one Derivatives. ACS Omega. Link
-
-
Data Collection Strategy
-
Dauter, Z. (2010). Collection of X-ray diffraction data from macromolecular crystals. NIH/PMC. (Applicable principles for organic data quality). Link
-
-
Complementarity of NMR and X-ray
-
Banci, L., et al. (2020). On the complementarity of X-ray and NMR data. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Validating purity of Ethyl 3-oxoisoindoline-1-carboxylate using TLC and LC-MS
The validation of complex pharmaceutical intermediates is a critical inflection point in drug development. As frequently noted in process chemistry, the quality and risk profile of an Active Pharmaceutical Ingredient (API) are largely predetermined at the intermediate stage[1].
For heterocyclic building blocks like Ethyl 3-oxoisoindoline-1-carboxylate , relying on a single analytical technique introduces a dangerous blind spot. As a Senior Application Scientist, I advocate for an orthogonal validation strategy : coupling the rapid, adsorption-based separation of Thin-Layer Chromatography (TLC) with the high-resolution, partition-based structural elucidation of Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide objectively compares these two methodologies, explaining the causality behind experimental parameters and providing self-validating protocols to ensure absolute data integrity.
Chemical Profile: this compound
Before designing a separation method, we must analyze the analyte's physicochemical properties to predict its behavior across different stationary phases.
| Property | Specification | Analytical Implication |
| CAS Number | 20361-10-8[2] | Standard reference identification. |
| Molecular Formula | C11H11NO3[3] | Target exact mass calculation. |
| Molecular Weight | 205.21 g/mol [3] | Target m/z in MS is typically 206.08 for [M+H]⁺. |
| Functional Groups | Lactam (3-oxo), Ethyl Ester, Isoindoline core | Strong UV chromophore (254 nm); excellent proton affinity for ESI+ ionization; moderate polarity dictates retention on both Silica and C18. |
Methodological Comparison: The Causality of Orthogonality
Why compare TLC and LC-MS rather than just using the most advanced machine? Because they operate on fundamentally different chemical principles, making them complementary rather than mutually exclusive.
-
TLC (Normal Phase): Separates based on adsorption . The highly polar silica gel stationary phase interacts strongly with the lactam NH and carbonyl groups. It is exceptional at trapping highly polar impurities that might otherwise wash out in the void volume of an LC-MS[4].
-
LC-MS (Reversed-Phase): Separates based on partition . The non-polar C18 column separates molecules based on hydrophobicity, while the mass spectrometer provides exact structural identification. For complex heterocycles, LC-MS is not optional—it is required to differentiate closely related isomers and trace genotoxic impurities[1][].
Addressing Analytical Discrepancies
A common troubleshooting scenario in the lab is a discrepancy between the two methods—for instance, a sample yields three distinct spots on a TLC plate but only a single, pure peak on an LC-MS chromatogram[6]. This usually stems from:
-
Stationary Phase Selectivity: Silica and C18 have drastically different selectivities. Geometric isomers may resolve on silica but co-elute under standard gradient LC conditions[6].
-
On-Plate Degradation: Sensitive heterocycles can degrade on the acidic surface of silica gel, creating "ghost spots" that do not exist in the actual sample.
Integrated Workflow Visualization
To systematically rule out false positives and ensure accurate purity profiling, both methods must be integrated into a unified workflow.
Integrated Orthogonal Workflow for Intermediate Purity Validation.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data generated is empirically sound.
Protocol A: Normal-Phase TLC with 2D-Validation
Objective: Rapid purity screening and polar impurity detection. Causality: We use a 2D-TLC approach to empirically prove whether multiple spots are true impurities or artifacts of silica-induced degradation.
-
Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM).
-
Stationary Phase: Silica gel 60 F254 aluminum-backed plates.
-
Mobile Phase: Ethyl Acetate : Hexane (1:1, v/v). Reasoning: This ratio provides optimal Rf (retention factor) for moderate polarity lactams.
-
Self-Validation (2D-TLC):
-
Spot the sample in the bottom-left corner and develop the plate vertically.
-
Remove, dry completely, and rotate the plate 90 degrees.
-
Develop the plate a second time in the same mobile phase.
-
Validation Check: If all spots lie on a perfect diagonal, they are true impurities. If spots fall off the diagonal, the compound is actively degrading on the silica plate during the run.
-
-
Detection: Visualize under UV light at 254 nm.
Protocol B: Reversed-Phase LC-MS with Carryover Control
Objective: High-resolution quantification and structural elucidation of trace impurities[]. Causality: Formic acid is added to the mobile phase to act as a proton source, drastically enhancing the ionization efficiency of the lactam nitrogen in the Electrospray Ionization (ESI) source.
-
System Suitability Test (SST): Before running the sample, inject a known reference standard. Validation Check: Ensure the theoretical plate count is >5000 and the mass accuracy for m/z 206.08 is within 5 ppm.
-
Blank Injection: Inject the sample diluent (e.g., Methanol) to establish a baseline. Validation Check: This empirically rules out column carryover from previous runs.
-
Chromatographic Conditions:
-
Column: C18, 50 mm × 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1 minute, re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry: ESI positive mode. Scan range m/z 100–600. Extract ion chromatogram (EIC) at m/z 206.08 [M+H]⁺.
Quantitative Data Comparison
The table below summarizes the comparative performance metrics of both techniques when analyzing heterocyclic intermediates like this compound.
| Performance Metric | TLC (Normal Phase) | LC-MS (Reversed-Phase) | Analytical Impact |
| Separation Mechanism | Adsorption (Silica) | Partition (C18) | Provides orthogonal data; prevents missing impurities that co-elute on one phase. |
| Limit of Detection (LOD) | ~100 - 500 ng | < 1 ng (picogram range) | LC-MS is mandatory for genotoxic impurity (GTI) screening at ppm/ppb levels. |
| Structural Elucidation | None (Rf value only) | High (Exact mass & fragmentation) | LC-MS identifies what the impurity is, aiding route optimization[1]. |
| Analysis Time | 5 - 10 minutes | 7 - 15 minutes | TLC is superior for real-time, at-line reaction monitoring. |
| Matrix Tolerance | Extremely High | Low to Moderate | TLC requires zero sample prep; LC-MS requires filtering to protect the column[7]. |
| Cost per Sample | < $1.00 | $15.00 - $30.00 | TLC is highly economical for initial screening before committing to LC-MS. |
Conclusion
For the purity validation of this compound, neither TLC nor LC-MS should be used in isolation. TLC provides an immediate, highly matrix-tolerant, and orthogonal separation mechanism that excels at catching highly polar impurities. However, LC-MS is the definitive authority for structural elucidation, isomer differentiation, and trace-level quantification. By utilizing the self-validating protocols outlined above, researchers can synthesize these two data streams into a highly trustworthy, regulatory-compliant purity profile.
References
1.[2] 2.[3] 3.[1] 4. [6] 5.[] 6. 7.[4] 8.[7]
Sources
Safety Operating Guide
Ethyl 3-oxoisoindoline-1-carboxylate proper disposal procedures
Executive Summary & Operational Context
Ethyl 3-oxoisoindoline-1-carboxylate (CAS: 20361-10-8) is a specialized heterocyclic building block often used in medicinal chemistry for the synthesis of bioactive isoindolinone derivatives.[1] While structurally stable under ambient conditions, its disposal requires strict adherence to environmental safety protocols due to its classification as an acute and chronic aquatic toxin .
As researchers, we must move beyond simple compliance. The integrity of our data is matched only by the integrity of our waste management. Improper disposal not only risks regulatory violation (RCRA/EPA) but can introduce persistent organic pollutants into local water tables.
This guide provides a self-validating, closed-loop disposal protocol designed to eliminate environmental release and ensure personnel safety.
Hazard Identification & Chemical Profile
Before initiating disposal, you must understand the specific risks associated with this compound. The following data is synthesized from GHS classifications and safety data sheets (SDS).
Table 1: Chemical Safety Profile
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 20361-10-8 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards | H302: Harmful if swallowedH317: May cause an allergic skin reactionH410: Very toxic to aquatic life with long-lasting effects |
| Reactivity | Stable; incompatible with strong oxidizing agents and strong bases (hydrolysis risk).[1][2][3] |
Critical Warning: Due to the H410 classification, this compound must NEVER be disposed of down the drain. Even trace amounts can disrupt aquatic ecosystems.
Personal Protective Equipment (PPE) Matrix
To handle waste containing this compound, adhere to the "Sensitizer Protocol."
-
Respiratory: N95 or P100 particulate respirator if handling dry powder outside a fume hood.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer pair should be changed immediately upon contamination.[3][4][5]
-
Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste handling.
-
Body: Standard lab coat with closed cuffs.
Step-by-Step Disposal Protocol
This protocol segregates waste based on physical state to optimize incineration efficiency and minimize chemical incompatibility risks.
Phase A: Solid Waste (Pure Compound & Contaminated Debris)
Context: This applies to expired pure stock, weighing boats, contaminated gloves, and paper towels.
-
Containment:
-
Place solid waste directly into a clear, 6-mil polyethylene bag .
-
Why: Polyethylene is resistant to the ester functionality and provides a robust barrier against dust dispersion.
-
-
Double-Bagging:
-
Seal the first bag with tape or a zip-tie. Place this bag inside a second 6-mil bag (secondary containment).
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Constituents: Write "this compound, Solid Debris."
-
Hazard Checkbox: Mark "Toxic" and "Environmental Hazard."
-
-
Storage:
-
Store in a dedicated "Solid Toxic Waste" drum until pickup.
-
Phase B: Liquid Waste (Mother Liquors & reaction mixtures)
Context: This applies to reaction mixtures or rotary evaporator condensates containing the compound dissolved in solvents (e.g., DCM, Ethyl Acetate, Ethanol).
-
Solvent Characterization:
-
Determine the primary solvent.
-
Halogenated: (e.g., Dichloromethane, Chloroform).
-
Non-Halogenated: (e.g., Ethyl Acetate, Methanol, DMSO).
-
-
Segregation:
-
Pour the solution into the appropriate HDPE carboy (Halogenated or Non-Halogenated).
-
Scientific Logic: Segregating halogenated waste is crucial for the incineration facility. Mixing them significantly increases disposal costs and complexity.
-
-
pH Check (The Self-Validating Step):
-
Action: Check the pH of the waste stream before adding this compound.
-
Requirement: Ensure pH is between 4 and 9.
-
Causality: Strong bases (pH > 10) can hydrolyze the ethyl ester [1], generating ethanol and the corresponding carboxylic acid salt. While not explosive, this uncontrolled reaction changes the waste profile and can generate heat.
-
-
Rinsing:
-
Triple-rinse the original glassware with the compatible solvent. Add rinsate to the carboy.
-
-
Final Seal:
-
Cap the carboy tightly. Ensure the "Satellite Accumulation Area" log is updated immediately.
-
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of this compound.
Figure 1: Decision logic for the segregation and disposal of this compound waste streams.
Emergency Spill Response
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[6][7]
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Don double gloves, goggles, and N95 respirator.
-
Dry Spill (Powder):
-
Do NOT dry sweep (creates dust).
-
Cover with a wet paper towel (dampened with water) to suppress dust.
-
Scoop material into a waste bag.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Universal Absorbent Pads).
-
Do not use combustible materials like sawdust.
-
-
Decontamination:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11830559, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Isoindoline derivatives.[11] Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 20361-10-8|this compound|BLDpharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. fishersci.com [fishersci.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 3-oxoisoindoline-1-carboxylate
[1]
Executive Summary & Chemical Profile
Compound: this compound CAS Registry Number: 20361-10-8 Physical State: Solid (Powder/Crystalline) Core Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Note: As an isoindoline derivative, this compound shares structural homology with bioactive pharmacophores. Treat as a potential reproductive toxin until fully characterized.[1]
This guide defines the Personal Protective Equipment (PPE) and engineering controls required to handle This compound safely.[1] As a Senior Application Scientist, I emphasize that PPE is your last line of defense; it must be paired with rigorous engineering controls (fume hoods) and administrative protocols.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the "Why." This compound is an organic synthesis intermediate. While specific toxicological data for CAS 20361-10-8 may be sparse, we apply the Precautionary Principle based on its structural class (Isoindolines).[1]
| Hazard Category | Likely GHS Classification | Operational Implication |
| Inhalation | H335: May cause respiratory irritation.[1] | High Risk. Fine organic powders aerosolize easily during weighing. |
| Skin Contact | H315: Causes skin irritation.[2] | Moderate Risk. Lipophilic nature suggests potential dermal absorption. |
| Eye Contact | H319: Causes serious eye irritation.[2] | Moderate Risk. Dust can cause mechanical and chemical corneal injury. |
| Systemic | Not fully characterized.[3][4] | Precautionary. Isoindoline cores are found in immunomodulatory drugs (e.g., lenalidomide). Assume potential biological activity. |
The PPE Matrix (The "What")
Do not rely on generic lab safety rules. Use this matrix to select equipment based on your specific operation scale.
Table 1: PPE Specifications by Scale
| Component | Micro-Scale (<100 mg) | Prep-Scale (>100 mg - 10 g) | Bulk Handling (>10 g) |
| Hand Protection | Single Nitrile Gloves (Min thickness: 4-5 mil) | Double Nitrile Gloves Outer: Standard (4 mil)Inner: Accelerator-free (4 mil) | Double Gloving + Sleeve Covers Consider laminate (Silver Shield) liners if dissolving in penetrating solvents (e.g., DCM).[1] |
| Respiratory | Fume Hood Only (Sash at working height) | Fume Hood + N95 If sash must be raised or static risk is high. | PAPR or P100 Respirator Required if handling outside a hood (not recommended) or during spill cleanup. |
| Eye/Face | Safety Glasses ANSI Z87.1 compliant with side shields. | Chemical Goggles Required if fine dust generation is visible. | Face Shield + Goggles Protect against powder "puff-back" during transfer.[1] |
| Body | Lab Coat Standard cotton/poly blend. Buttoned fully. | Lab Coat + Apron Disposable Tyvek apron recommended. | Tyvek Suit Full body coverage to prevent clothing contamination. |
Operational Workflow (The "How")
Safety is a process, not a product. Follow this workflow to ensure the PPE functions as intended.
Phase A: Preparation & Weighing (Critical Step)
-
The Static Hazard: Organic esters like this compound are often dry, varying dielectric powders.[1] They accumulate static charge, causing "jumping" or aerosolization during spatula transfer.
-
Protocol:
-
Don PPE: Put on double nitrile gloves. Inspect the outer glove for pinholes by inflating it slightly with air before donning.
-
Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure. This neutralizes the powder, preventing it from repelling off the spatula and becoming airborne.
-
Balance Hygiene: Place the balance inside the fume hood. If vibrations affect accuracy, use a "powder safety enclosure" specifically designed for weighing.
-
Phase B: Reaction Setup
-
Solvent Choice: If dissolving this compound in Dichloromethane (DCM) or Chloroform, standard nitrile gloves degrade in <5 minutes.
-
Action: If using halogenated solvents, wear Silver Shield (Laminate) gloves under your nitrile gloves.
-
-
Addition: Add the solid to the liquid slowly. Rapid addition can displace solvent vapor, carrying drug particles out of the flask (the "piston effect").
Phase C: Decontamination[1]
-
Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them as solid hazardous waste.
-
Surface Check: Wipe down the balance area with a wet paper towel (solvent-dampened) to capture invisible dust.[1] Do not use compressed air.
Visualization: Safe Handling Lifecycle
The following diagram illustrates the decision logic for PPE and handling based on the state of the material.
Figure 1: Decision logic for handling this compound.[1] Note the distinction between solid handling (inhalation risk) and solution handling (absorption risk).
Decontamination & Disposal Plans
Decontamination: If the powder contacts the skin, the lipophilic ethyl ester moiety facilitates absorption.
-
Immediate Action: Wash with soap and copious water for 15 minutes. Do not use ethanol or acetone on the skin; these solvents increase permeability and drive the chemical deeper into the dermis.
-
Equipment: Glassware should be rinsed with acetone inside the hood before being removed for general washing.
Disposal (Waste Stream):
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .
-
Liquid Waste: Mother liquors and rinsates go to Organic Solvents (Non-Halogenated) unless halogenated solvents were used in the process.
-
Destruction: The preferred method for isoindoline derivatives is high-temperature incineration.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1]
-
PubChem. (n.d.).[5][6] Compound Summary: this compound (CAS 20361-10-8).[1][7] National Library of Medicine.
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. download.basf.com [download.basf.com]
- 3. download.basf.com [download.basf.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 20361-10-8|this compound|BLDpharm [bldpharm.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
